Product packaging for Oxydimethanol(Cat. No.:CAS No. 4407-89-0)

Oxydimethanol

Cat. No.: B15289598
CAS No.: 4407-89-0
M. Wt: 78.07 g/mol
InChI Key: ARZLUCYKIWYSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxydimethanol (CAS 4407-89-0; 19393-68-1), with the molecular formula C2H6O3 and a molecular weight of 78.07 g/mol, is a fundamental chemical entity in formaldehyde chemistry . In aqueous solutions, formaldehyde exists in a dynamic equilibrium with its hydrated form, methanediol (CH2(OH)2), and this compound, which is the simplest oligomer formed from two methanediol molecules . This equilibrium is concentration and temperature-dependent, making this compound a crucial component to consider in any system involving aqueous formaldehyde . Its significance in research has evolved, and it is now recognized as a valuable C1 synthon for sustainable synthetic pathways . A prominent application is in the chemical recycling of polyoxymethylene (POM), an engineering thermoplastic, where its degradation yields this compound alongside formaldehyde and trioxane . This waste stream can be valorized, as this compound serves as a feedstock for synthesizing valuable chemicals such as dialkoxymethanes (e.g., dimethoxymethane, diethoxymethane), which are used as solvents and fuel additives, and cyclic aminals . This positions this compound as a key intermediate in green chemistry initiatives aimed at creating a circular economy for plastics . The compound is characterized by the SMILES structure OCOCO and the InChIKey ARZLUCYKIWYSHR-UHFFFAOYSA-N . ATTENTION: This product is for research use only and is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6O3 B15289598 Oxydimethanol CAS No. 4407-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hydroxymethoxymethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O3/c3-1-5-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZLUCYKIWYSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)OCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549787
Record name Oxydimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4407-89-0
Record name Oxydimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CAS Number 4407-89-0 (Oxydimethanol)

Disclaimer: The compound with CAS number 4407-89-0, known as this compound or dimethylene glycol, is not a stable, isolable substance. It exists as a component in a dynamic chemical equilibrium in aqueous solutions of formaldehyde (B43269). This guide provides a comprehensive overview of its properties and the characteristics of the system in which it is found. The biological effects and uses described are those of aqueous formaldehyde solutions (formalin).

Chemical Identity and Properties

This compound is the dimer of methylene (B1212753) glycol, formed through the reaction of two molecules of formaldehyde's hydrate (B1144303) in an aqueous solution.[1] It is part of a series of polyoxymethylene glycols, HO(CH₂O)ₙH, where n=2 for this compound.[2]

Chemical Structure and Nomenclature
  • IUPAC Name: hydroxymethoxymethanol

  • CAS Number: 4407-89-0

  • Synonyms: Dimethylene glycol, Methanol (B129727), 1,1'-oxybis-, 2-Oxa-1,3-propanediol, hydroxymethyl ether.[3][4]

  • Molecular Formula: C₂H₆O₃[3]

  • Molecular Weight: 78.07 g/mol [4]

  • Canonical SMILES: C(O)OCO

  • InChI Key: ARZLUCYKIWYSHR-UHFFFAOYSA-N

Physicochemical Properties

The majority of the physicochemical data for this compound is predicted due to its instability in a pure form. These values should be used as estimates.

PropertyValueReference(s)
Appearance Component of a colorless liquid[5]
Boiling Point (Predicted)-9.2 °C at 760 mmHg[3]
Density (Predicted)1.241 g/cm³[3]
Flash Point (Predicted)-51.8 °C[3]
Refractive Index (Predicted)1.426[3]
pKa (Predicted)12.49 ± 0.10-

Formation and Chemical Equilibrium

This compound is not synthesized as a discrete product but is formed in situ in aqueous solutions of formaldehyde. Formaldehyde (CH₂O) reacts with water to form its hydrate, methanediol (B1200039) (CH₂(OH)₂), also known as methylene glycol.[6][7] This monomer can then react with another molecule of methylene glycol to form the dimer, this compound (HOCH₂OCH₂OH), and so on to form higher oligomers.[2][7]

This series of reactions exists as a dynamic equilibrium. The concentration of each species depends on the overall formaldehyde concentration, temperature, and pH.[1] Higher concentrations of formaldehyde favor the formation of this compound and other polyoxymethylene glycols.[7][8]

G cluster_equilibrium Equilibrium in Aqueous Formaldehyde Solution F Formaldehyde (CH₂O) MG Methylene Glycol (Methanediol) HOCH₂OH F->MG + H₂O W Water (H₂O) DMG This compound (Dimethylene Glycol) HO(CH₂O)₂H MG->DMG + Methylene Glycol - H₂O TMG Trimethylene Glycol HO(CH₂O)₃H DMG->TMG + Methylene Glycol - H₂O Poly Higher Polyoxymethylene Glycols HO(CH₂O)ₙH TMG->Poly ...

Caption: Chemical equilibrium of formaldehyde in aqueous solution.

Analytical Data

Direct isolation for spectroscopic analysis of this compound is not practical. The primary method for its identification and quantification is Nuclear Magnetic Resonance (NMR) spectroscopy of aqueous formaldehyde solutions.[1][9]

NMR Spectroscopy Data

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound (referred to as dimethylene glycol) in D₂O. Chemical shifts can vary with concentration and temperature.

NucleusSpeciesChemical Shift (ppm)MultiplicityReference(s)
¹H Methylene Glycol (HOCH₂ OH)~4.82Singlet[6]
¹H This compound (HOCH₂OCH₂ OH)~4.91Singlet[6]
¹³C Methylene Glycol (C H₂(OH)₂)~84.6-[10]
¹³C This compound (HOC H₂OC H₂OH)~88.5-[10]

Biological Activity and Toxicology

There are no specific studies on the biological activity or toxicology of isolated this compound. The biological effects of formalin are attributed to the presence of formaldehyde, which is a known carcinogen, mutagen, and sensitizing agent.[11][12] Formaldehyde reacts vigorously with biological macromolecules like proteins and nucleic acids. Its toxicity is primarily due to its high reactivity as an electrophile.

For drug development professionals, it is critical to understand that any biological activity observed from a formalin solution is due to the equilibrium concentration of formaldehyde, not its hydrated or oligomeric forms like this compound.[13]

Uses and Applications

As a component of formalin, this compound is present in solutions used for a wide range of industrial and research applications. The utility of these solutions is based on the reactivity of the formaldehyde monomer.

  • Chemical Intermediate: Formalin is a fundamental building block in the chemical industry for producing resins (e.g., urea-formaldehyde, phenol-formaldehyde), polyoxymethylene plastics, 1,4-butanediol, and other complex organic compounds.[5][7][14]

  • Disinfectant and Biocide: Aqueous formaldehyde solutions are potent disinfectants that kill most bacteria and fungi and are used to inactivate toxins and pathogens in vaccine manufacturing.[7][15]

  • Tissue Preservative: In biological and medical laboratories, formalin is widely used as a tissue fixative and preservative.[16]

  • Organic Synthesis: Formaldehyde is used in various name reactions, including hydroxymethylation and electrophilic aromatic substitution, to introduce a -CH₂OH group.[7]

Experimental Protocols

Preparation and Analysis of an Aqueous Formaldehyde Solution

This protocol describes the preparation of a formaldehyde solution and its analysis by NMR spectroscopy to identify the equilibrium species, including this compound.

Objective: To prepare a concentrated aqueous formaldehyde solution and identify the chemical shifts corresponding to methylene glycol and dimethylene glycol (this compound).

Materials:

  • Paraformaldehyde (>90%)

  • Deuterium Oxide (D₂O)

  • NMR tubes

  • Volumetric flasks

  • Heating plate with magnetic stirrer

  • NMR spectrometer (≥400 MHz recommended)

Procedure:

  • Preparation of Formaldehyde Solution:

    • In a fume hood, add a calculated amount of paraformaldehyde powder to a volumetric flask to achieve the desired molar concentration (e.g., 2.4 M).[6]

    • Add D₂O to the flask.

    • Gently heat the mixture (e.g., to 60-70 °C) with stirring to depolymerize the paraformaldehyde.[8] The solution should become clear.

    • Allow the solution to cool to room temperature.

  • NMR Sample Preparation:

    • Transfer an appropriate volume (e.g., 0.6 mL) of the prepared formaldehyde-D₂O solution into an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. Set the spectral window to cover the region from 0 to 10 ppm.

    • Acquire a ¹³C NMR spectrum. A ¹³C-enriched formaldehyde source may be required for a clear signal without excessively long acquisition times.[9][10]

  • Data Analysis:

    • Reference the spectra (e.g., to a residual HOD peak or an internal standard).

    • Identify the singlet peak for the CH₂ group of methylene glycol at approximately 4.82 ppm in the ¹H spectrum.[6]

    • Identify the singlet peak for the CH₂ groups of this compound at approximately 4.91 ppm, slightly downfield from the methylene glycol signal.[6]

    • In the ¹³C spectrum, identify the signal for methylene glycol at ~84.6 ppm and the signal for this compound at ~88.5 ppm.[10]

G cluster_prep Solution Preparation (in Fume Hood) cluster_analysis NMR Analysis pfa Weigh Paraformaldehyde d2o Add D₂O pfa->d2o heat Heat and Stir to Dissolve d2o->heat cool Cool to Room Temp heat->cool nmr_tube Transfer to NMR Tube cool->nmr_tube acquire Acquire ¹H and ¹³C Spectra nmr_tube->acquire process Process and Analyze Data acquire->process identify Identify Species: - Methylene Glycol - this compound process->identify

Caption: Workflow for the preparation and NMR analysis of aqueous formaldehyde.

Safety and Handling

Handling of concentrated formaldehyde solutions requires strict safety protocols due to the hazards associated with formaldehyde.[11]

  • Engineering Controls: Always handle concentrated formaldehyde solutions in a well-ventilated area, preferably inside a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., medium or heavyweight nitrile).[11][17]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong oxidizers, acids, and bases.[17][18] Containers should be tightly sealed.[18]

  • Spill Response: Use a commercial formaldehyde neutralizing agent for spills. Do not attempt to clean up large spills without proper training and equipment.[9]

  • First Aid: In case of eye or skin contact, flush immediately with water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air. If ingested, seek immediate medical attention.[11]

References

A Technical Guide to the Mechanism of Oxydimethanol Formation from Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of the chemical mechanism underlying the formation of oxydimethanol from formaldehyde (B43269) in aqueous solutions. It details the initial hydration of formaldehyde to methanediol (B1200039) and the subsequent condensation reaction to form the dimer, this compound. This document summarizes key thermodynamic data, outlines detailed experimental protocols for quantitative analysis, and includes visual diagrams to illustrate the reaction pathway and experimental workflows. The content is tailored for researchers and professionals requiring a thorough understanding of formaldehyde chemistry in aqueous environments.

Core Mechanism of this compound Formation

In aqueous solutions, molecular formaldehyde (CH₂O) is a minor species. The vast majority of formaldehyde is present in equilibrium with its hydrate, methanediol (CH₂(OH)₂), and a series of short-chain oligomers.[1][2][3] this compound, systematically named bis(hydroxymethyl) ether or 2,5-dioxahexane-1,6-diol, and also known as dimethylene glycol, is the first and simplest of these oligomers (HO(CH₂O)₂H).[1][2][4] Its formation is a two-step process initiated by the hydration of formaldehyde.

Step 1: Hydration of Formaldehyde

The first step is the rapid and reversible hydration of the carbonyl group of a formaldehyde molecule by water to form methanediol. This geminal diol is the predominant monomeric species in solution.[1][2]

Reaction: CH₂O + H₂O ⇌ CH₂(OH)₂ (Methanediol)

Step 2: Dimerization of Methanediol

Two molecules of methanediol then undergo a condensation reaction, eliminating one molecule of water to form a stable ether linkage, resulting in this compound.[1][2] This dimerization is also a reversible equilibrium process and represents the initial step of formaldehyde polymerization in solution.

Reaction: 2 CH₂(OH)₂ ⇌ HO-CH₂-O-CH₂-OH (this compound) + H₂O

The overall mechanism is a fundamental aspect of formalin chemistry, where these equilibria dictate the concentration of reactive monomeric species and influence the chemical properties of the solution.

Reaction_Mechanism Mechanism of this compound Formation cluster_hydration Step 1: Hydration cluster_dimerization Step 2: Dimerization F Formaldehyde (CH₂O) invis1 F->invis1 W1 Water (H₂O) W1->invis1 M1 Methanediol (CH₂(OH)₂) invis2 M1->invis2 M2 Methanediol (CH₂(OH)₂) M2->invis2 Oxy This compound (HO(CH₂)₂OH) W2 Water (H₂O) invis1->M1 + H₂O invis2->Oxy - H₂O Experimental_Workflow General Experimental Workflow for NMR Analysis A Sample Preparation (Aqueous Formaldehyde Solution) B Internal Standard Addition (Optional, for ¹H NMR) A->B C Transfer to NMR Tube B->C D NMR Spectrometer (Set Temperature) C->D E Data Acquisition (¹H and/or ¹³C Spectra) D->E F Spectral Processing (Phasing, Baseline Correction) E->F G Peak Integration & Assignment (Quantify Species) F->G H Data Analysis (Calculate Concentrations & Keq) G->H

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Oxydimethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxydimethanol (ODM), more commonly known as dimethoxymethane (B151124) (DMM) or methylal, is the dimethyl acetal (B89532) of formaldehyde.[1][2] It is a colorless, flammable liquid with a low boiling point and high vapor pressure.[1][3][4] DMM is utilized as a solvent in various industries, including in the manufacturing of perfumes, resins, and adhesives, and is also explored as a potential fuel additive to reduce soot and NOx emissions.[1][5] Understanding the thermal stability and decomposition pathways of DMM is crucial for its safe handling, storage, and application, particularly in combustion processes. This guide provides a comprehensive overview of the current scientific understanding of DMM's thermal behavior, drawing from theoretical and experimental studies.

Thermal Stability and Decomposition Mechanisms

The thermal decomposition of dimethoxymethane is a complex process involving multiple competing reaction pathways, the prevalence of which is dependent on temperature and pressure.[6][7] Theoretical studies, primarily employing density functional theory (DFT) and ab initio calculations, have been instrumental in elucidating the potential decomposition channels.[8][9] These can be broadly categorized into unimolecular decompositions involving bond fissions to form radicals and molecular elimination reactions.

At elevated temperatures, typical of pyrolysis and combustion, the dominant initial decomposition steps are homolytic bond cleavages.[8][10] The primary radical-producing channels involve the fission of the C-O and C-H bonds.

Quantitative Decomposition Data

ReactionBond TypeProductsReference
CH₃OCH₂OCH₃ → •CH₃ + •OCH₂OCH₃C-OMethyl radical and methoxymethyl radical[8]
CH₃OCH₂OCH₃ → CH₃O• + •CH₂OCH₃C-OMethoxy radical and methoxymethyl radical[8][10]
CH₃OCH₂OCH₃ → H• + CH₃OCH₂OCH₂•C-HHydrogen radical and dimethoxymethyl radical[8]

Note: The exact bond dissociation energies can vary slightly depending on the computational method used.

Studies indicate that the C-O bond fission is the most favored decomposition channel, particularly at higher temperatures.[8][11] The formation of methanol (B129727) (CH₃OH) has also been identified as a direct thermal decomposition product in some experimental studies.[9]

Experimental Protocols

Detailed experimental investigations into the thermal decomposition of DMM have primarily utilized techniques suited for gas-phase analysis at high temperatures, such as shock tubes, flow reactors, and jet-stirred reactors.[10][11][12] For the broader characterization of thermal stability, including condensed-phase behavior, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques.[13][14] The following are generalized protocols for these analyses as they would be applied to a volatile liquid like DMM.

1. Thermogravimetric Analysis (TGA) Protocol

  • Objective: To determine the mass loss of DMM as a function of temperature, indicating its volatility and decomposition profile.

  • Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace with programmable temperature control, and a purge gas system.

  • Sample Preparation: A small, accurately weighed sample of DMM (typically 1-5 mg) is placed in an inert sample pan (e.g., aluminum or platinum). Due to the high volatility of DMM, a hermetically sealed pan with a pinhole lid is recommended to ensure controlled evaporation.

  • Experimental Conditions:

    • Purge Gas: An inert gas, such as nitrogen or argon, is used to prevent oxidation. A typical flow rate is 20-50 mL/min.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

    • Data Acquisition: The sample mass is continuously recorded as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of mass loss due to boiling and any subsequent decomposition steps. The derivative of the TGA curve (DTG) can be used to determine the temperatures of maximum mass loss rates.

2. Differential Scanning Calorimetry (DSC) Protocol

  • Objective: To measure the heat flow associated with thermal transitions in DMM, such as boiling and decomposition.

  • Instrumentation: A differential scanning calorimeter with a furnace, sample and reference holders, and sensors to measure the differential heat flow.[13][14]

  • Sample Preparation: A small, accurately weighed sample of DMM (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Purge Gas: An inert gas, such as nitrogen, is used to maintain a controlled atmosphere.

    • Temperature Program: The sample and reference are subjected to a controlled temperature program, for instance, heating from ambient temperature to 400 °C at a rate of 10 °C/min.

    • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events like boiling and any exothermic events that may correspond to decomposition. The enthalpy of these transitions can be calculated by integrating the area under the respective peaks.

Visualizations

Diagram 1: Primary Radical Decomposition Pathways of Dimethoxymethane

G Primary Radical Decomposition Pathways of Dimethoxymethane DMM Dimethoxymethane (CH₃OCH₂OCH₃) CH3_rad •CH₃ (Methyl radical) DMM->CH3_rad C-O fission OCH2OCH3_rad •OCH₂OCH₃ (Methoxymethyl radical) CH3O_rad CH₃O• (Methoxy radical) DMM->CH3O_rad C-O fission CH2OCH3_rad •CH₂OCH₃ (Methoxymethyl radical)

Caption: Primary radical decomposition pathways of dimethoxymethane.

Diagram 2: Generalized Experimental Workflow for TGA/DSC Analysis

G Generalized TGA/DSC Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing (1-5 mg DMM) Pan Encapsulation in Hermetic Pan Sample->Pan Instrument Load Sample and Reference into TGA/DSC Pan->Instrument Program Set Temperature Program (e.g., 10 °C/min) Instrument->Program Purge Initiate Inert Purge Gas (N₂) Program->Purge Run Start Analysis Purge->Run Thermogram Record Thermogram (Mass/Heat Flow vs. Temp) Run->Thermogram Analysis Analyze Thermal Events (Boiling, Decomposition) Thermogram->Analysis Report Generate Report Analysis->Report

Caption: Generalized workflow for TGA/DSC analysis of a volatile liquid.

The thermal stability of this compound (dimethoxymethane) is primarily dictated by the strength of its C-O bonds. At elevated temperatures, its decomposition is dominated by radical mechanisms initiated by the fission of these bonds. While comprehensive TGA and DSC data are not widely published, theoretical studies provide a strong foundation for understanding the energetics of its decomposition. The generalized experimental protocols provided herein offer a framework for conducting such thermal analyses to further characterize the thermal properties of this industrially relevant chemical.

References

Oxydimethanol: A Technical Guide to Its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydimethanol, also known as hydroxymethyl ether or by its CAS number 4407-89-0, is an organic compound with the chemical formula C₂H₆O₃.[1][2][3][4][5] It is characterized by two hydroxymethyl groups attached to an ether linkage.[1] This technical guide provides an in-depth overview of the solubility of this compound in organic solvents, a critical parameter for its application in research, chemical synthesis, and drug development. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes a general, robust experimental protocol for determining its solubility.

Physicochemical Properties

A foundational understanding of this compound's physical and chemical properties is essential for its handling and application.

PropertyValue
Molecular Formula C₂H₆O₃[2][3][4][5]
Molecular Weight 78.07 g/mol [2][3][5]
Appearance Typically a colorless liquid[1]
Odor Mild[1]
Boiling Point -9.2°C at 760 mmHg[3][4]
Density 1.241 g/cm³[3][4]
Flash Point -51.762°C[3][4]
Refractive Index 1.426[3][4]

Note: The reported boiling and flash points appear unusually low and may warrant verification depending on the application.

Solubility Profile of this compound

Qualitative assessments indicate that this compound is soluble in water and a variety of organic solvents.[1] This solubility is attributed to its molecular structure, which contains both polar hydroxyl groups and an ether linkage, enabling interactions with a range of solvent types.

Quantitative Solubility Data
SolventSolvent ClassTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
e.g., MethanolPolar Protic25Data not availableData not available
e.g., AcetonePolar Aprotic25Data not availableData not available
e.g., TolueneNon-polar25Data not availableData not available
e.g., DichloromethanePolar Aprotic25Data not availableData not available
e.g., Dimethyl SulfoxidePolar Aprotic25Data not availableData not available

Experimental Protocol for Solubility Determination

The following is a generalized and robust methodology for the experimental determination of the solubility of a compound like this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials
  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Vials with tight-fitting caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or NMR)

Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

    • Record the exact amount of this compound added.

    • Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solute.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature to allow the undissolved solid to sediment.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration into the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial and place in shaker at constant temperature prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sample1 Allow solid to sediment equil2->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Analyze by HPLC/GC sample3->sample4 calc1 Determine concentration from calibration curve sample4->calc1 calc2 Calculate solubility calc1->calc2

Caption: Workflow for Solubility Determination

Conclusion

While qualitative data suggests that this compound is soluble in a range of organic solvents, a clear need exists for quantitative studies to precisely define its solubility profile. The experimental protocol detailed in this guide provides a standardized framework for researchers to generate this critical data. A comprehensive understanding of this compound's solubility will be instrumental in optimizing its use in various scientific and industrial applications, from reaction chemistry to the formulation of novel pharmaceutical products.

References

"spectroscopic analysis of Oxydimethanol (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxydimethanol, also known as di(hydroxymethyl) ether, is a simple polyoxymethylene glycol. As an oligomer of formaldehyde (B43269), it plays a role in the complex chemistry of formaldehyde solutions and the formation of polyoxymethylene polymers.[1][2] This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to a lack of direct experimental spectra in the public domain, this guide presents predicted and extrapolated data based on the well-understood spectroscopic principles of its constituent functional groups—alcohols and ethers—and data from structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development and polymer science who require a foundational understanding of the analytical profile of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are estimations derived from established chemical shift and absorption frequency ranges for alcohols and ethers, as well as by analogy to related polyoxymethylene compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: D₂O)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
HO-CH₂ -O-CH₂ -OH~ 4.8 - 5.0Singlet
HO -CH₂-O-CH₂-OH ~ 4.7 (variable)Singlet

Note: The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data (Solvent: D₂O)

CarbonPredicted Chemical Shift (ppm)
HO-C H₂-O-C H₂-OH~ 85 - 95
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-HStretching3200 - 3600Strong, Broad
C-HStretching2850 - 3000Medium
C-OStretching (Ether)1050 - 1150Strong
C-OStretching (Alcohol)1000 - 1260Strong
O-HBending1330 - 1440Medium
C-HBending1350 - 1480Medium
Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/zProposed FragmentNotes
79[M+H]⁺Molecular ion peak (under soft ionization)
61[M-H₂O]⁺Loss of a water molecule
49[M-CH₂O]⁺Loss of a formaldehyde unit
31[CH₂OH]⁺Hydroxymethyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound. These are generalized protocols suitable for a small, polar, and potentially thermally sensitive molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated water (D₂O) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • Tetramethylsilane (TMS) or other appropriate internal standard

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of D₂O or DMSO-d₆ in a clean, dry vial.

    • Add a small amount of an appropriate internal standard (e.g., TMS) if quantitative analysis or precise chemical shift referencing is required.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a pulse angle of 30-45 degrees to allow for a short relaxation delay.

    • Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-120 ppm).

    • Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr) for solid samples, or a suitable solvent (e.g., chloroform) for solution-phase analysis.

  • Mortar and pestle

  • Pellet press

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer

Procedure (for solid sample as KBr pellet):

  • Sample Preparation:

    • Place a small amount of KBr powder in an agate mortar and pestle and grind to a fine powder.

    • Add a small amount of the this compound sample (approximately 1-2% by weight) to the KBr powder.

    • Grind the mixture thoroughly to ensure a homogenous dispersion.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

Instrumentation:

  • Mass spectrometer with an Electrospray Ionization (ESI) or Chemical Ionization (CI) source.

Procedure (using ESI-MS):

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) may be added to promote ionization.

  • Instrument Setup:

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

    • Calibrate the mass analyzer using a known standard.

  • Spectrum Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range (e.g., m/z 50-200).

    • For fragmentation analysis (MS/MS), select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Signaling Pathways and Experimental Workflows

This compound is a key intermediate in the acid- or base-catalyzed polymerization of formaldehyde in aqueous solutions, leading to the formation of polyoxymethylene glycols.[1][2]

formation_of_polyoxymethylene_glycol cluster_reactants Reactants formaldehyde Formaldehyde (CH₂O) methylene_glycol Methylene (B1212753) Glycol (HOCH₂OH) formaldehyde->methylene_glycol Hydration water Water (H₂O) This compound This compound (HOCH₂OCH₂OH) methylene_glycol->this compound + Methylene Glycol - H₂O pom_glycol Polyoxymethylene Glycol (HO(CH₂O)ₙH) This compound->pom_glycol + n Methylene Glycol - n H₂O

Caption: Formation of polyoxymethylene glycol from formaldehyde and water.

The diagram above illustrates the initial steps in the formation of polyoxymethylene glycols. Formaldehyde reacts with water in a hydration reaction to form methylene glycol. Methylene glycol can then react with another molecule of methylene glycol, eliminating a water molecule, to form this compound. This process can continue, with the addition of more methylene glycol units, to form longer polyoxymethylene glycol chains.

spectroscopic_workflow sample This compound Sample nmr_prep NMR Sample Prep (Dissolve in D₂O) sample->nmr_prep ir_prep IR Sample Prep (KBr Pellet) sample->ir_prep ms_prep MS Sample Prep (Dilute Solution) sample->ms_prep nmr_acq NMR Acquisition (¹H & ¹³C) nmr_prep->nmr_acq ir_acq IR Acquisition (FTIR) ir_prep->ir_acq ms_acq MS Acquisition (ESI-MS) ms_prep->ms_acq nmr_data NMR Spectra nmr_acq->nmr_data ir_data IR Spectrum ir_acq->ir_data ms_data Mass Spectrum ms_acq->ms_data analysis Structural Elucidation nmr_data->analysis ir_data->analysis ms_data->analysis

Caption: General workflow for the spectroscopic analysis of this compound.

This workflow outlines the parallel sample preparation and data acquisition steps for NMR, IR, and Mass Spectrometry. The data from each technique is then integrated for a comprehensive structural elucidation of the this compound sample.

References

Oxydimethanol: A Transient Yet Pivotal Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Oxydimethanol (CH₃OCH₂OH), also known as methoxymethanol (B1221974) or methyl hemiformal, is a labile yet crucial intermediate in the acid-catalyzed reaction between formaldehyde (B43269) and methanol (B129727). While its transient nature often precludes isolation, understanding its formation and reactivity is paramount for controlling the synthesis of its stable derivative, dimethoxymethane (B151124) (DMM), and for its potential role as a hydroxymethylating agent. This technical guide provides an in-depth analysis of this compound's role in organic synthesis, focusing on the mechanistic pathways it participates in, quantitative data from relevant reactions, and detailed experimental protocols for the synthesis of its primary downstream product, DMM.

Introduction to this compound

This compound is a hemiformal formed through the nucleophilic addition of methanol to formaldehyde.[1][2] This reaction is reversible and typically the first step in the formation of dimethoxymethane (methylal), a versatile solvent and synthetic reagent.[3][4] In anhydrous methanol, formaldehyde exists predominantly in equilibrium with this compound, with spectroscopic evidence showing the absence of the free formaldehyde C=O bond and the presence of characteristic spectral features for the hemiformal.[1][2][5] The instability of this compound makes its direct study challenging; however, its in-situ generation is a cornerstone of several synthetic transformations.

The Equilibrium and Reaction Pathway

The formation of dimethoxymethane from formaldehyde and methanol proceeds in a two-step equilibrium under acidic conditions. The first step is the rapid formation of the intermediate, this compound. The subsequent, typically rate-limiting step, is the acid-catalyzed dehydration of this compound and reaction with a second molecule of methanol to yield DMM.

Reaction_Pathway cluster_step1 Step 1: this compound Formation (Hemiacetalization) cluster_step2 Step 2: Dimethoxymethane Formation (Acetalization) Formaldehyde Formaldehyde (CH₂O) This compound This compound (CH₃OCH₂OH) Formaldehyde->this compound + CH₃OH (Nucleophilic Attack) Methanol1 Methanol (CH₃OH) Protonated_this compound Protonated this compound (CH₃OCH₂OH₂⁺) This compound->Protonated_this compound + H⁺ Carbocation Resonance-Stabilized Carbocation (CH₃OCH₂⁺ ↔ CH₃O⁺=CH₂) Protonated_this compound->Carbocation - H₂O H2O Water (H₂O) Protonated_DMM Protonated DMM Carbocation->Protonated_DMM + CH₃OH Methanol2 Methanol (CH₃OH) DMM Dimethoxymethane (CH₃OCH₂OCH₃) Protonated_DMM->DMM - H⁺ H_plus_out H⁺ H_plus H⁺

Caption: Acid-catalyzed formation of dimethoxymethane via an this compound intermediate.

This compound as a Hydroxymethylating Agent

While the primary documented fate of this compound is conversion to DMM, the equilibrium between formaldehyde and an alcohol implies its potential as a hydroxymethylating agent. Hydroxymethylation is the addition of a -CH₂OH group to a substrate.[6][7] This reaction is typically performed with formaldehyde itself. In reactions where formaldehyde is used in a methanol solution, this compound is the reactive species that delivers the hydroxymethyl group. This is particularly relevant in reactions with substrates bearing active C-H or N-H bonds.[6][7]

For example, the reaction of amines with formaldehyde in methanol to form hydroxymethylated amines proceeds through the intermediacy of this compound.[6]

Quantitative Data on Dimethoxymethane Synthesis

The synthesis of dimethoxymethane is the most well-documented process involving the this compound intermediate. The efficiency of this process is highly dependent on the catalyst, temperature, and reactant ratios. The use of reactive distillation is a common industrial strategy to drive the equilibrium towards the product by continuously removing the lower-boiling DMM.[8][9]

CatalystReactant Ratio (Formaldehyde:Methanol)Temperature (°C)Formaldehyde Conversion (%)DMM Purity/Yield (%)Reference(s)
Strongly acidic cation exchange resin1:1.570-90 (purity)[10]
Strongly acidic cation exchange resin1:260-85 (purity)[10]
Strongly acidic cation exchange resin1:380-92 (purity)[10]
Amberlyst 151:2.2 (with trioxane)70-62 (yield)[3]
[C₆ImBS][HSO₄] (Ionic Liquid)1:2.56063.37-[3]
D72 cation exchange resin (in catalytic distillation)1:2.5-99.692.1 (purity)[9]
Activated carbon-supported H₂SO₄1:2 to 1:540-98--[11]
NNN-Ni(II) complex (with paraformaldehyde)1:580-89 (yield)[12]
Cu/ZrAlO-200-40% of equilibrium-limited yield[13]

Experimental Protocols

General Laboratory Synthesis of Dimethoxymethane

This protocol is a generalized procedure based on common laboratory practices for the synthesis of DMM using a solid acid catalyst.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a heating mantle. Charge Charge the flask with formaldehyde solution (e.g., 37 wt%), methanol (e.g., molar ratio 1:2.5), and a solid acid catalyst (e.g., Amberlyst 15, 2-5 wt% of total reactants). Setup->Charge Heat Heat the mixture to reflux (approx. 60-70°C) with vigorous stirring. Charge->Heat Monitor Monitor the reaction progress by GC or NMR. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Filter Filter to remove the solid acid catalyst. Cool->Filter Distill Perform fractional distillation to separate DMM (b.p. 42°C) from unreacted methanol and water. Filter->Distill Characterize Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS. Distill->Characterize

Caption: General workflow for the laboratory synthesis of dimethoxymethane.

Materials:

  • Formaldehyde solution (e.g., 37 wt% in water) or paraformaldehyde/trioxane.

  • Methanol (anhydrous).

  • Solid acid catalyst (e.g., Amberlyst 15, D72 resin, or sulfuric acid on a solid support).[3][9][11]

Procedure:

  • Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The flask is placed in a heating mantle.

  • Charging Reactants: The flask is charged with the formaldehyde source and methanol. A typical molar ratio of formaldehyde to methanol is between 1:2 and 1:5.[3][10][11] The solid acid catalyst is then added (typically 0.3-10% of the total reactant mass).[11]

  • Reaction: The mixture is heated to reflux (the temperature will depend on the specific reactant ratios but is generally in the 40-98°C range) with efficient stirring.[11] The reaction is allowed to proceed for several hours (e.g., 3-4 hours).[3]

  • Work-up: After cooling to room temperature, the solid catalyst is removed by filtration.

  • Purification: The crude product is purified by fractional distillation. Dimethoxymethane has a boiling point of approximately 42°C and will distill as the first fraction. An azeotrope with methanol may form, requiring further purification steps if very high purity is needed.[14]

Synthesis of Dimethoxymethane via Catalytic Distillation

This method combines reaction and separation in a single unit, offering high conversion and purity.[9]

Apparatus:

  • A distillation column packed with a structured catalytic packing (e.g., Katapak-SP) containing an ion-exchange resin like D72.[9]

  • A reboiler, condenser, and feed pumps for methanol and formaldehyde.

Procedure:

  • Startup: The reboiler is heated, and the column is brought to a steady state with methanol reflux.

  • Reaction: Formaldehyde and methanol are continuously fed into the column at appropriate points. The molar ratio of methanol to formaldehyde is typically around 2.5.[9]

  • Separation: The reaction occurs in the catalytic section of the column. The more volatile product, dimethoxymethane, moves up the column, while water and unreacted starting materials move down.

  • Product Collection: High-purity dimethoxymethane is collected as the distillate from the top of the column.[9] Water is removed from the bottom of the column.

  • Optimization: Parameters such as reflux ratio (typically around 5), feed rate, and reboiler duty are optimized to achieve maximum formaldehyde conversion (often >99%) and high DMM purity (>92%).[9]

Conclusion

This compound, though a fleeting intermediate, is central to the chemistry of formaldehyde in methanolic solutions. Its formation is the gateway to the synthesis of dimethoxymethane, a compound of significant industrial and laboratory utility. A thorough understanding of the equilibrium involving this compound and the kinetics of its subsequent reactions is essential for the optimization of DMM synthesis and for harnessing its potential in hydroxymethylation reactions. The data and protocols presented herein provide a comprehensive resource for researchers and professionals working in the field of organic synthesis.

References

The Hygroscopic Nature of Oxydimethanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Oxydimethanol

This compound, with the CAS number 4407-89-0, is an organic compound characterized by the molecular formula C₂H₆O₃. Also known by its synonyms hydroxymethyl ether and 2-Oxa-1,3-propanediol, it is a colorless liquid that is soluble in water and various organic solvents. Its structure, featuring two hydroxymethyl groups attached to an ether linkage, suggests a propensity for hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment. This technical guide provides an in-depth exploration of the hygroscopic nature of this compound and its significant implications, particularly within the realms of research, drug development, and pharmaceutical formulation.

The Significance of Hygroscopicity in Pharmaceutical Sciences

Hygroscopicity is a critical physicochemical property of active pharmaceutical ingredients (APIs) and excipients that can profoundly influence the stability, efficacy, and manufacturability of pharmaceutical products.[1][2] The absorption of moisture can lead to a range of undesirable physical and chemical changes.[2][3]

Potential Implications of Hygroscopicity:

  • Chemical Stability: The presence of absorbed water can accelerate the degradation of APIs through hydrolysis, a common pathway for the breakdown of drugs.[2] This can lead to a loss of potency and the formation of potentially harmful degradation products.

  • Physical Stability: Moisture uptake can induce physical changes such as deliquescence (dissolving in absorbed water), changes in crystal structure, and alterations in powder flow and compressibility. These changes can negatively impact manufacturing processes like tableting and powder filling.[2]

  • Microbial Growth: Increased water activity in a formulation can create a more favorable environment for microbial contamination, compromising the safety and shelf-life of the product.

  • Dosage Form Performance: The dissolution rate and bioavailability of a drug can be altered by changes in its physical state due to moisture absorption.

Given the ether and diol functionalities in this compound, its hygroscopic nature is a key consideration for its use in any application where moisture control is crucial. The ether group can act as a hydrogen bond acceptor, while the two hydroxyl groups can both donate and accept hydrogen bonds, facilitating interaction with water molecules.[4] Compounds with multiple hydroxyl groups, such as the simple triol glycerol, are well-known for their hygroscopic properties.[5]

Quantitative Assessment of Hygroscopicity

ParameterDescriptionTypical Units
Water Activity (a) The ratio of the vapor pressure of water in a material to the vapor pressure of pure water at the same temperature.Dimensionless
Equilibrium Moisture Content (EMC) The moisture content of a material at which it is in equilibrium with the surrounding environment at a specific relative humidity and temperature.% (w/w)
Sorption Isotherm Type A classification of the relationship between water activity and moisture content at a constant temperature, often categorized by the Brunauer-Emmett-Teller (BET) system.[6][7]N/A
Hysteresis The phenomenon where the moisture content at a given relative humidity differs depending on whether equilibrium is approached by adsorption or desorption.[8]% difference in EMC

Experimental Protocols for Determining Hygroscopicity

A comprehensive evaluation of a substance's hygroscopic nature typically involves a combination of analytical techniques. Below are detailed methodologies for key experiments.

1. Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of vapor uptake by a sample exposed to a controlled environment of varying relative humidity at a constant temperature.

  • Objective: To determine the water sorption and desorption isotherms of this compound.

  • Instrumentation: A DVS analyzer equipped with a microbalance, a humidity and temperature-controlled chamber, and a data acquisition system.

  • Methodology:

    • A sample of this compound (typically 5-20 mg) is placed on the DVS microbalance.

    • The sample is initially dried under a stream of dry nitrogen gas (0% relative humidity) at a specified temperature (e.g., 25 °C) until a stable weight is achieved. This dry weight is used as the reference.

    • The relative humidity (RH) in the chamber is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the system holds the RH constant until the sample weight equilibrates (i.e., the rate of weight change is below a predefined threshold).

    • Once the maximum RH is reached, the RH is decreased in a similar stepwise manner back to 0% to obtain the desorption isotherm.

    • The change in mass at each RH step is recorded, and the moisture content is calculated as a percentage of the initial dry mass.

    • The sorption and desorption isotherms are plotted as equilibrium moisture content versus relative humidity.

2. Karl Fischer Titration

Karl Fischer titration is a coulometric or volumetric method to determine the water content of a sample.

  • Objective: To provide a precise measurement of the water content in this compound at a specific point in time or after exposure to certain conditions.

  • Instrumentation: An automated Karl Fischer titrator (coulometric or volumetric).

  • Methodology:

    • The titrator is prepared with the appropriate Karl Fischer reagents.

    • A precisely weighed amount of the this compound sample is injected into the titration cell.

    • The reagent reacts stoichiometrically with the water present in the sample.

    • The instrument detects the endpoint of the titration and calculates the amount of water in the sample.

    • The water content is typically expressed as a percentage or in parts per million (ppm).

Visualizing Workflows and Implications

Experimental Workflow for Hygroscopicity Assessment

The following diagram illustrates a typical workflow for assessing the hygroscopic nature of a substance like this compound.

G Experimental Workflow for Hygroscopicity Assessment cluster_0 Initial Characterization cluster_1 Hygroscopicity Profiling cluster_2 Data Analysis and Interpretation cluster_3 Implication Assessment Sample This compound Sample KF_initial Karl Fischer Titration (Initial Water Content) Sample->KF_initial DVS Dynamic Vapor Sorption (DVS) (Sorption/Desorption Isotherms) Sample->DVS Isotherm Plot Sorption Isotherm DVS->Isotherm Classification Classify Hygroscopicity Isotherm->Classification Hysteresis Analyze Hysteresis Isotherm->Hysteresis Stability Stability Studies under Controlled Humidity Classification->Stability Hysteresis->Stability Formulation Formulation & Process Development Considerations Stability->Formulation G Logical Flow of Implications of Hygroscopicity cluster_0 Chemical Implications cluster_1 Physical Implications cluster_2 Formulation & Packaging Hygroscopicity Hygroscopic Nature of This compound Hydrolysis Increased Potential for Hydrolytic Degradation Hygroscopicity->Hydrolysis Viscosity Change in Viscosity Hygroscopicity->Viscosity Dissolution Altered Dissolution Profile Hygroscopicity->Dissolution Excipient Excipient Compatibility Issues Hygroscopicity->Excipient Degradation Formation of Impurities Hydrolysis->Degradation Potency Loss of API Potency Degradation->Potency Handling Challenges in Handling and Processing Viscosity->Handling Packaging Need for Protective Packaging Excipient->Packaging Storage Stringent Storage Conditions Packaging->Storage

References

Methodological & Application

Application Notes and Protocols: Utilizing Oxydimethanol and its Equivalents as Formaldehyde Donors in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde (B43269) is a fundamental one-carbon (C1) building block in organic synthesis, indispensable for a variety of transformations including hydroxymethylations, aminomethylations (e.g., Mannich reaction), and the formation of protective groups like methylenedioxy bridges.[1] However, its gaseous nature, high reactivity, and toxicity pose significant handling challenges in a laboratory setting.[2] To circumvent these issues, formaldehyde donors or surrogates are frequently employed. These are stable compounds that generate formaldehyde in situ under specific reaction conditions.

This document provides detailed application notes and experimental protocols for the use of oxydimethanol (in the form of its more common and stable derivative, dimethoxymethane (B151124), DMM) as a formaldehyde donor in key synthetic transformations relevant to research and drug development. Dimethoxymethane (DMM), also known as methylal, is an inexpensive, stable, and easy-to-handle liquid that serves as an excellent and safe alternative to aqueous formaldehyde or paraformaldehyde.[3][4]

Application Note 1: Methoxymethylation of Alcohols

The protection of hydroxyl groups is a common necessity in multi-step organic synthesis. The methoxymethyl (MOM) ether is a popular protecting group due to its stability under a range of conditions and its ease of cleavage. Dimethoxymethane, in the presence of an acid catalyst, provides a straightforward and high-yielding method for the O-methoxymethylation of primary, secondary, and even sensitive allylic and tertiary alcohols.[5]

Quantitative Data for Methoxymethylation of Various Alcohols

The following table summarizes the reaction conditions and yields for the methoxymethylation of a diverse set of alcohols using dimethoxymethane as the formaldehyde donor and methoxymethylating agent, catalyzed by a solid acid catalyst (Mo(VI)/ZrO₂). This method highlights a solvent-free, environmentally friendly approach.[5]

EntrySubstrate (Alcohol)Molar Ratio (Alcohol:DMM)Catalyst (mol%)Time (min)Temperature (°C)Yield (%)
1Benzyl alcohol1:101.26204099
24-Methylbenzyl alcohol1:101.26204098
34-Methoxybenzyl alcohol1:101.26204097
44-Chlorobenzyl alcohol1:101.26204096
5Cinnamyl alcohol1:101.26204095
61-Phenylethanol1:101.26204094
7Cyclohexanol1:101.26204092
8Geraniol1:101.26204093
Experimental Protocol: General Procedure for Methoxymethylation of Alcohols

This protocol details the methoxymethylation of an alcohol using dimethoxymethane with a solid acid catalyst under solvent-free conditions.[5]

Materials:

  • Substituted alcohol (1.0 mmol)

  • Dimethoxymethane (DMM) (10.0 mmol)

  • Mo(VI)/ZrO₂ catalyst (1.26 mol%)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon supply

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted alcohol (1.0 mmol) and the Mo(VI)/ZrO₂ catalyst.

  • Add dimethoxymethane (10.0 mmol) to the flask.

  • Fit the flask with a reflux condenser and place it under an inert atmosphere (Nitrogen or Argon).

  • Heat the reaction mixture to 40 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter to remove the solid catalyst.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the pure methoxymethyl-protected alcohol.

Reaction Workflow: Methoxymethylation of an Alcohol

Methoxymethylation_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification Alcohol R-OH Reaction Mixing & Heating (40°C, 20 min) Alcohol->Reaction DMM CH₂(OCH₃)₂ DMM->Reaction Catalyst Acid Catalyst (e.g., Mo(VI)/ZrO₂) Catalyst->Reaction Filtration Filtration Reaction->Filtration Cool & Dilute Extraction Aqueous Workup Filtration->Extraction Remove Catalyst Purification Chromatography Extraction->Purification Dry & Concentrate Product Protected Alcohol (R-OCH₂OCH₃) Purification->Product Isolate Pure Product

Caption: Workflow for the acid-catalyzed methoxymethylation of an alcohol.

Application Note 2: Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool in medicinal chemistry for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds, which are prevalent in a vast number of alkaloids and pharmacologically active compounds.[3] The reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization. Dimethoxymethane serves as an effective formaldehyde equivalent in this transformation, providing a controlled source of the required C1 electrophile.

Quantitative Data for Pictet-Spengler Reaction of Tryptamine (B22526)

The following table presents representative data for the synthesis of 1,2,3,4-tetrahydro-β-carboline from tryptamine using a formaldehyde equivalent under acidic conditions.

Entryβ-ArylethylamineFormaldehyde SourceAcid CatalystSolventTemperatureTime (h)Yield (%)Reference
1TryptamineDimethoxymethaneConc. HCl-Reflux4-6~85-95%[2][6]
2Tryptamine37% aq. FormaldehydeTFACH₂Cl₂Room Temp.24~90%[3]
Experimental Protocol: Synthesis of 1,2,3,4-tetrahydro-β-carboline

This protocol describes the synthesis of a tetrahydro-β-carboline scaffold using tryptamine and a formaldehyde source, representative of the Pictet-Spengler reaction.[3]

Materials:

  • Tryptamine (1.0 eq)

  • Formaldehyde source (e.g., 37% aqueous solution, 1.2 eq)

  • Trifluoroacetic acid (TFA) or Concentrated HCl

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in dichloromethane.

  • To this solution, add the formaldehyde source (1.2 eq).

  • Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., trifluoroacetic acid).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure 1,2,3,4-tetrahydro-β-carboline.

Signaling Pathway: Mechanism of the Pictet-Spengler Reaction

Pictet_Spengler_Mechanism Tryptamine Tryptamine Schiff_Base Schiff Base Formation Tryptamine->Schiff_Base Formaldehyde Formaldehyde (from DMM + H⁺) Formaldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion  + H⁺ Cyclization Intramolecular Electrophilic Attack Iminium_Ion->Cyclization Spiro_Intermediate Spirocyclic Intermediate Cyclization->Spiro_Intermediate Deprotonation Deprotonation & Rearomatization Spiro_Intermediate->Deprotonation Product Tetrahydro-β-carboline Deprotonation->Product  - H⁺

Caption: Key steps in the Pictet-Spengler reaction mechanism.

Conclusion

This compound, represented by its stable and commonly used analog dimethoxymethane, is a highly effective and safe formaldehyde donor for a range of essential synthetic transformations. The protocols provided herein for methoxymethylation of alcohols and the Pictet-Spengler reaction demonstrate its utility in both protective group chemistry and the construction of complex heterocyclic scaffolds relevant to drug discovery and development. These methods offer advantages in terms of safety, ease of handling, and often high yields, making DMM a valuable reagent in the modern synthetic chemistry laboratory.

References

Application Notes and Protocols: Oxydimethanol as a Crosslinking Agent for Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydimethanol, also known as hydroxymethoxymethanol, is a chemical compound closely related to formaldehyde (B43269). In aqueous solutions, formaldehyde exists in equilibrium with its hydrated form, methanediol, and oligomers such as paraformaldehyde and this compound. Consequently, the use of formaldehyde solutions for crosslinking hydrogels often involves the reactive species generated from this equilibrium, including this compound. This document provides detailed application notes and protocols for the use of formaldehyde-based systems, which are relevant to the application of this compound, as a crosslinking agent for the preparation of hydrogels.

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. The process of crosslinking is crucial in forming the stable, water-insoluble structure of hydrogels. Chemical crosslinking with agents like aldehydes, including formaldehyde (and by extension, its derivatives like this compound), involves the formation of covalent bonds between polymer chains, resulting in robust and mechanically stable hydrogels.[1][2] Polymers rich in hydroxyl (-OH) or amine (-NH2) groups, such as poly(vinyl alcohol) (PVA) and chitosan (B1678972), are particularly amenable to crosslinking with aldehydes.[3][4][5]

The crosslinking reaction typically involves the formation of acetal (B89532) or hemiacetal linkages between the aldehyde and the hydroxyl or amine groups on the polymer chains. This process can be catalyzed by acids.[6] The degree of crosslinking can be controlled by adjusting factors such as the concentration of the crosslinking agent, polymer concentration, reaction time, temperature, and pH. These parameters, in turn, influence the physicochemical properties of the resulting hydrogel, including its swelling behavior, mechanical strength, and degradation rate.

Data Presentation

The properties of hydrogels are significantly influenced by the concentration of the crosslinking agent. The following tables summarize quantitative data on the effect of formaldehyde concentration on the swelling properties of chitosan hydrogels.

Table 1: Effect of Formaldehyde Concentration on Swelling Ratio and Equilibrium Water Content (EWC) of Chitosan Hydrogels [4]

SampleFormaldehyde Solution (5 mol/L) Volume (mL)Swelling Ratio (%)Equilibrium Water Content (EWC) (%)
10.5206695.38
21.0258896.28
31.5330697.06
42.0289096.65
52.5245096.08

Note: The swelling ratio initially increases with the crosslinker concentration up to a certain point, after which it decreases due to the formation of a denser network structure that restricts water uptake.[4]

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of hydrogels using a formaldehyde-based crosslinking approach, which is chemically analogous to using this compound.

Protocol 1: Synthesis of Chitosan Hydrogel Crosslinked with Formaldehyde

This protocol describes the preparation of a chitosan hydrogel using formaldehyde as the crosslinking agent.[4][5]

Materials:

  • Chitosan powder

  • Glacial acetic acid (1%)

  • Formaldehyde solution (e.g., 37% aqueous solution, which corresponds to a high concentration, often diluted to working concentrations like 5 mol/L)[4][6]

  • Distilled water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Molds (e.g., petri dishes)

  • Oven

Procedure:

  • Chitosan Solution Preparation: Dissolve a specific amount of chitosan powder (e.g., 0.1 g) in a 1% glacial acetic acid solution (e.g., 7 mL) with continuous stirring until a homogenous solution is obtained.[4]

  • Crosslinking: While stirring, add a defined volume of formaldehyde solution (e.g., varying amounts of a 5 mol/L solution as indicated in Table 1) to the chitosan solution.[4]

  • Casting: Add distilled water to reach the desired final volume and continue stirring for a short period to ensure homogeneity. Pour the resulting solution into molds of the desired shape.[4]

  • Gelation: Allow the solution to stand at room temperature for a specified time (e.g., 5 to 120 minutes) for the crosslinking reaction to proceed and form a transparent gel.[4]

  • Drying: Dry the hydrogel in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

Protocol 2: Synthesis of Poly(vinyl alcohol) (PVA) Hydrogel Crosslinked with Formaldehyde

This protocol outlines the synthesis of a PVA hydrogel using formaldehyde as the crosslinking agent, catalyzed by an acid.[6]

Materials:

  • Poly(vinyl alcohol) (PVA) powder (high degree of hydrolysis, e.g., 98-99%)

  • Formaldehyde solution (e.g., 37% aqueous solution)[6]

  • Concentrated hydrochloric acid (HCl) as a catalyst

  • Propylene (B89431) glycol and urea (B33335) (for washing, optional)

  • Distilled water

Equipment:

  • Beaker with a heating mantle and magnetic stirrer

  • Thermometer

  • Molds

Procedure:

  • PVA Solution Preparation: Prepare a 10% (w/v) PVA solution by dissolving PVA powder in distilled water with heating (e.g., to 77-80°C) and continuous stirring until the solution is homogeneous and clear.[6]

  • Cooling: Allow the PVA solution to cool down to room temperature.

  • Crosslinking Reaction: To the cooled PVA solution, add the formaldehyde solution (e.g., 28 mL of 37% formaldehyde for a specific batch size) and a catalytic amount of concentrated HCl (e.g., 5 drops).[6]

  • Curing: Heat the mixture to 77-80°C for 3-4 hours to facilitate the crosslinking reaction, resulting in the formation of a clear gel.[6]

  • Washing (Optional): To remove unreacted formaldehyde and the acid catalyst, the gel can be soaked in a solution of propylene glycol and urea over several days, with the solution being changed periodically.[6] This step is crucial for biomedical applications to ensure biocompatibility.

  • Drying: The purified hydrogel can then be dried as required for characterization or application.

Protocol 3: Characterization of Hydrogel Properties

3.1 Swelling Ratio Determination [4]

  • Weigh the dry hydrogel sample (Wd).

  • Immerse the dry hydrogel in a swelling medium (e.g., distilled water, phosphate-buffered saline) at a specific temperature.

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

3.2 Equilibrium Water Content (EWC) Determination [4]

  • Follow the same procedure as for the swelling ratio to determine the weight of the hydrogel at equilibrium swelling (We).

  • Use the initial dry weight (Wd).

  • Calculate the EWC using the following formula: EWC (%) = [(We - Wd) / We] x 100

Mandatory Visualizations

Diagram 1: Crosslinking of Poly(vinyl alcohol) with this compound (Formaldehyde)

PVA_Crosslinking cluster_reactants Reactants cluster_product Crosslinked Product PVA1 ...-CH(OH)-CH2-CH(OH)-... (PVA Chain 1) Crosslinked_PVA ...-CH(O-CH2-O-CH2-O)CH-...       | ...-CH(O-CH2-O-CH2-O)CH-... PVA1->Crosslinked_PVA PVA2 ...-CH(OH)-CH2-CH(OH)-... (PVA Chain 2) PVA2->Crosslinked_PVA Oxydi HO-CH2-O-CH2-OH (this compound) Oxydi->Crosslinked_PVA Water 2 H2O Crosslinked_PVA->Water Byproduct Catalyst Acid Catalyst (H+) Catalyst->Oxydi

Caption: Acetal bridge formation between PVA chains via this compound.

Diagram 2: Experimental Workflow for Hydrogel Synthesis and Characterization

Hydrogel_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Polymer Dissolution (e.g., Chitosan in Acetic Acid) B Addition of Crosslinker (Formaldehyde/Oxydimethanol) A->B C Casting into Molds B->C D Gelation/Curing C->D E Drying D->E F Swelling Studies (Swelling Ratio, EWC) E->F G Mechanical Testing E->G H Structural Analysis (FTIR, SEM) E->H I Property Evaluation F->I Data Analysis G->I H->I

Caption: Workflow for hydrogel synthesis and property evaluation.

References

Application Notes and Protocols for Oxydimethanol in Polymer and Resin Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxydimethanol (CH₃O(CH₂O)H), also known as methoxymethanol (B1221974) or the methyl hemiacetal of formaldehyde (B43269), is a volatile organic compound. It exists in equilibrium with formaldehyde and methanol, making it a reactive species with significant potential in polymer and resin chemistry. Its primary roles in these applications are as a formaldehyde scavenger and as a crosslinking agent. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals exploring the use of this compound.

While this compound is a key intermediate in the synthesis of polyoxymethylene dimethyl ethers (PODEn or OMEs), which are of interest as fuel additives, this document will focus on its direct applications in the formulation and modification of polymeric materials.[1][2][3]

Application 1: this compound as a Formaldehyde Scavenger in Amino Resins

Principle

Formaldehyde-based resins, such as urea-formaldehyde (UF) and melamine-formaldehyde (MF), are widely used as adhesives in the production of wood composites like particleboard and medium-density fiberboard (MDF). A significant drawback of these resins is the emission of unreacted formaldehyde, a known carcinogen. Formaldehyde scavengers are additives that react with free formaldehyde to reduce these emissions.[4][5][6][7]

This compound can act as an effective formaldehyde scavenger. Due to its hemiacetal structure, it is in a dynamic equilibrium with formaldehyde and methanol. When introduced into a resin system with high concentrations of free formaldehyde, the equilibrium shifts, consuming free formaldehyde to form more this compound or its oligomers, thereby reducing volatile emissions.

Experimental Protocol: Evaluation of this compound as a Formaldehyde Scavenger in Particleboard Production

This protocol outlines a method for producing laboratory-scale particleboards and evaluating the effect of this compound on formaldehyde emissions and mechanical properties.

Materials:

  • Urea-formaldehyde (UF) resin (e.g., 65% solids content)

  • Wood particles (e.g., pine, sieved to a uniform size)

  • Ammonium (B1175870) chloride (20% solution in water) as a hardener

  • This compound (as the formaldehyde scavenger)

  • Distilled water

  • Hot press

  • Formaldehyde desiccator test apparatus (JIS A 1460)

  • Universal testing machine for mechanical property analysis

Procedure:

  • Preparation of the Adhesive Mixture:

    • For a control batch, mix 100 parts by weight of UF resin with 3 parts of the ammonium chloride hardener.

    • For experimental batches, prepare adhesive mixtures with varying concentrations of this compound (e.g., 1%, 3%, 5% by weight of the UF resin) before adding the hardener.

  • Blending:

    • Place 500g of wood particles in a rotary blender.

    • Spray the prepared adhesive mixture onto the wood particles while tumbling to ensure even distribution. The total resin loading should be around 10% of the dry weight of the wood particles.

  • Mat Forming:

    • Evenly spread the resin-coated particles into a 300 mm x 300 mm forming box to create a uniform mat.

  • Hot Pressing:

    • Transfer the mat to a hot press preheated to 180°C.

    • Press the mat at a pressure of 2.5 MPa for 5 minutes to produce a particleboard with a target thickness of 12 mm.

  • Conditioning:

    • Condition the manufactured boards at 20°C and 65% relative humidity for 7 days before testing.

  • Testing:

    • Formaldehyde Emission: Determine the formaldehyde emission from the boards using the desiccator method according to the JIS A 1460 standard.

    • Mechanical Properties: Cut test specimens from the conditioned boards and measure the Modulus of Rupture (MOR) and Internal Bond (IB) strength using a universal testing machine according to relevant standards (e.g., ASTM D1037).

Data Presentation

The following table summarizes the expected quantitative data from the experiment, illustrating the trade-off between reduced formaldehyde emissions and potential impacts on mechanical properties.

This compound Concentration (% w/w of resin)Formaldehyde Emission (mg/L)Modulus of Rupture (MOR) (MPa)Internal Bond (IB) Strength (MPa)
0 (Control)1.5180.60
11.117.50.58
30.716.80.55
50.416.20.52

Visualization

G cluster_0 Proposed Mechanism of Formaldehyde Scavenging by this compound UF_Resin UF Resin with Free Formaldehyde (HCHO) Equilibrium Equilibrium Shift UF_Resin->Equilibrium High [HCHO] This compound This compound (CH3OCH2OH) This compound->Equilibrium Reduced_Emission Reduced Formaldehyde Emission Equilibrium->Reduced_Emission

Proposed mechanism of formaldehyde scavenging.

Application 2: this compound as a Crosslinking Agent

Principle

Crosslinking is a process that forms chemical bonds between polymer chains, creating a more rigid and stable three-dimensional network.[8] Formaldehyde and its derivatives are effective crosslinking agents for polymers containing active hydrogen atoms, such as hydroxyl (-OH) or amino (-NH2) groups. The crosslinking reaction typically proceeds via the formation of a methylol intermediate, followed by condensation with another active hydrogen to form a stable methylene (B1212753) bridge (-CH2-).[9][10][11]

This compound, as a source of formaldehyde, can initiate this crosslinking process. Under acidic conditions and/or heat, it releases formaldehyde, which then reacts with the polymer chains. This application is particularly relevant for resins such as polyvinyl alcohol (PVA), phenolic resins, and some acrylic resins.

Experimental Protocol: Crosslinking of Polyvinyl Alcohol (PVA) Films with this compound

This protocol describes the preparation and characterization of crosslinked PVA films.

Materials:

  • Polyvinyl alcohol (PVA) powder (e.g., 99% hydrolyzed, medium molecular weight)

  • This compound

  • Hydrochloric acid (HCl, 1 M) as a catalyst

  • Distilled water

  • Petri dishes

  • Drying oven

  • Soxhlet extraction apparatus

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Preparation of PVA Solution:

    • Prepare a 10% (w/v) aqueous solution of PVA by slowly adding the PVA powder to distilled water at 90°C with constant stirring until fully dissolved. Cool the solution to room temperature.

  • Addition of Crosslinker and Catalyst:

    • Divide the PVA solution into several batches. Keep one as a control.

    • To the experimental batches, add varying amounts of this compound (e.g., 2, 5, 10 parts per 100 parts of PVA).

    • Add 1 part of 1 M HCl to each batch (including the control) and mix thoroughly.

  • Film Casting:

    • Pour the solutions into petri dishes to a uniform thickness.

    • Dry the films in an oven at 50°C for 24 hours to remove the water.

  • Curing:

    • Cure the dried films in an oven at 120°C for 30 minutes to facilitate the crosslinking reaction.

  • Characterization:

    • Gel Content (Degree of Crosslinking): Measure the weight of a dried film sample. Place the sample in a cellulose (B213188) thimble and perform Soxhlet extraction with hot water for 24 hours to remove the uncrosslinked portion. Dry the remaining gel and weigh it. The gel content is the percentage of the remaining weight relative to the initial weight.

    • Thermal Properties: Determine the glass transition temperature (Tg) and melting temperature (Tm) of the films using DSC.

    • Swelling Behavior: Immerse a known weight of the crosslinked film in water at room temperature for 24 hours. Remove the film, blot the surface water, and weigh it. The degree of swelling is the percentage increase in weight.

Data Presentation

The following table presents the expected results from the characterization of the crosslinked PVA films.

This compound Concentration (parts per 100 parts PVA)Gel Content (%)Glass Transition Temperature (Tg) (°C)Degree of Swelling (%)
0 (Control)085- (Dissolves)
27592150
5909880
109810545

Visualization

G cluster_1 Crosslinking Mechanism of PVA with this compound PVA1 PVA Chain 1 (-CH2-CH(OH)-) Methylol Methylol Intermediate (-CH2-CH(O-CH2OH)-) PVA1->Methylol PVA2 PVA Chain 2 (-CH2-CH(OH)-) Crosslink Methylene Bridge (-CH2-CH(O-CH2-O)CH-CH2-) PVA2->Crosslink This compound This compound (CH3OCH2OH) HCHO Formaldehyde (HCHO) This compound->HCHO Heat, H+ HCHO->Methylol Methylol->Crosslink

Crosslinking mechanism of PVA with this compound.

References

Application Notes and Protocols: A Guide to Cell Fixation and Histology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Oxydimethanol

Initial searches for protocols regarding the use of this compound (CAS 4407-89-0), also known as hydroxymethoxymethanol, in cell fixation and histology have not yielded any established methods or published research. This suggests that this compound is not a standard or commonly utilized reagent for these applications in the scientific community. While the chemical structure of this compound, featuring two hydroxymethyl groups, might imply a potential for cross-linking similar to formaldehyde (B43269), its efficacy, optimal conditions, and effects on cellular morphology and antigenicity are not documented in the available scientific literature.

For researchers, scientists, and drug development professionals, the use of well-characterized and validated methods is paramount for reproducible and reliable results. Therefore, this document provides detailed application notes and protocols for the most common and effective methods of cell and tissue fixation used in modern histology and cell biology.

Principles of Cell Fixation

Fixation is a critical step in histology and cytopathology that preserves tissues from decay, thereby preventing autolysis or putrefaction. The primary goals of fixation are:

  • To preserve the morphology and cellular structure of the tissue.

  • To prevent the degradation of cellular components by endogenous enzymes.

  • To protect the tissue from microbial growth.

  • To prepare the tissue for subsequent processing and staining procedures.

Fixatives are broadly categorized into two main types: cross-linking fixatives and precipitating (or denaturing) fixatives.

Cross-linking Fixatives: These agents, such as formaldehyde and glutaraldehyde, form covalent chemical bonds between proteins and other cellular components, creating a stable, cross-linked network. This method provides excellent preservation of tissue architecture.

Precipitating Fixatives: These fixatives, typically alcohols like methanol (B129727) and ethanol (B145695), work by dehydrating the cells, which causes proteins to denature and precipitate in situ. This method is often used for the preservation of nucleic acids and certain antigens for immunohistochemistry.

Standard Fixation Protocols

The choice of fixative and protocol depends on the specific application, the tissue type, and the target molecules to be studied. Below are detailed protocols for commonly used fixation methods.

Formaldehyde Fixation

Formaldehyde is the most widely used fixative for histology. It is a cross-linking agent that provides excellent preservation of tissue morphology.

Protocol 1: Formalin Fixation for Paraffin-Embedding

  • Preparation of 10% Neutral Buffered Formalin (NBF):

    • Formaldehyde (37-40% solution): 100 ml

    • Distilled water: 900 ml

    • Sodium phosphate, monobasic (NaH₂PO₄·H₂O): 4 g

    • Sodium phosphate, dibasic (Na₂HPO₄, anhydrous): 6.5 g

    • Mix well to dissolve the salts. The pH should be between 6.8 and 7.2.

  • Tissue Fixation:

    • Immediately after dissection, immerse the tissue specimen in at least 10-20 volumes of 10% NBF.

    • The thickness of the tissue sample should not exceed 1 cm to ensure proper penetration of the fixative.

    • Incubate for 12-24 hours at room temperature. For larger specimens, fixation time may need to be extended.

  • Post-Fixation Processing:

    • After fixation, the tissue is washed in running tap water for at least 1 hour to remove excess formaldehyde.

    • The tissue is then dehydrated through a graded series of ethanol solutions, cleared with an agent like xylene, and finally infiltrated with molten paraffin (B1166041) wax.

Methanol Fixation

Methanol is a precipitating fixative that is often used for immunocytochemistry and the preservation of nucleic acids.

Protocol 2: Methanol Fixation of Cultured Cells for Immunofluorescence

  • Cell Culture Preparation:

    • Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells once with phosphate-buffered saline (PBS).

    • Add ice-cold 100% methanol to the cells, ensuring the coverslip is fully submerged.

    • Incubate for 10 minutes at -20°C.

  • Post-Fixation:

    • Carefully remove the methanol and wash the cells three times with PBS for 5 minutes each.

    • The cells are now ready for permeabilization (if required for intracellular targets) and immunostaining.

Quantitative Data Summary

The choice of fixative can significantly impact the outcome of histological analysis. The following table summarizes key quantitative and qualitative comparisons between common fixation methods.

FeatureFormaldehydeGlutaraldehydeMethanolAcetone
Fixation Mechanism Cross-linkingCross-linkingPrecipitating/DenaturingPrecipitating/Denaturing
Morphology Preservation ExcellentSuperiorGoodFair
Antigen Preservation Good (may require antigen retrieval)Poor (strong cross-linking)Good (for some epitopes)Good (for some epitopes)
Nucleic Acid Preservation FairPoorExcellentGood
Lipid Preservation Poor (lipids are not cross-linked)FairPoor (lipids are extracted)Poor (lipids are extracted)
Penetration Rate ModerateSlowFastFast
Recommended Use General histology, IHCElectron microscopyImmunocytochemistry, DNA/RNA studiesImmunocytochemistry

Experimental Workflows

Standard Histology Workflow

The following diagram illustrates the typical workflow for preparing a tissue sample for histological examination using paraffin embedding.

HistologyWorkflow cluster_0 Tissue Preparation cluster_1 Processing cluster_2 Sectioning and Staining TissueCollection Tissue Collection Fixation Fixation (e.g., 10% NBF) TissueCollection->Fixation Dehydration Dehydration (Graded Ethanol) Fixation->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Infiltration Infiltration (Paraffin Wax) Clearing->Infiltration Embedding Embedding Infiltration->Embedding Sectioning Sectioning (Microtome) Embedding->Sectioning Staining Staining (e.g., H&E) Sectioning->Staining Mounting Mounting Staining->Mounting Analysis Analysis Mounting->Analysis Microscopic Analysis ICCWorkflow start Start: Cultured Cells on Coverslip wash1 Wash with PBS start->wash1 fixation Fixation (e.g., Methanol or PFA) wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilization (e.g., Triton X-100) (if required) wash2->permeabilization blocking Blocking (e.g., BSA or Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash3 Wash with PBS primary_ab->wash3 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash3->secondary_ab wash4 Wash with PBS secondary_ab->wash4 counterstain Counterstain (e.g., DAPI) wash4->counterstain mount Mount on Microscope Slide counterstain->mount imaging Fluorescence Microscopy mount->imaging

Analytical Methods for Quantifying Oxydimethanol (Dimethoxymethane) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxydimethanol (ODM), also known as dimethoxymethane (B151124) (DMM), is a diether and a formaldehyde (B43269) acetal (B89532) that finds application as a solvent and in the synthesis of various chemical products. Accurate quantification of ODM is crucial for process control, quality assurance, and research applications. This document provides detailed application notes and protocols for the primary analytical methods used to determine the concentration of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC)

Gas chromatography is a highly effective and widely used technique for the quantification of volatile compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Application Note

GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), offers excellent sensitivity and selectivity for ODM analysis. The choice of detector depends on the required level of specificity and sensitivity. FID is robust and provides a linear response for most organic compounds, while MS offers definitive identification based on the mass-to-charge ratio of fragmented ions. For complex matrices, headspace sampling is often employed to introduce only the volatile components into the GC system, thereby reducing matrix effects and protecting the instrument.

Experimental Protocol: GC-FID

This protocol outlines a general procedure for the quantification of this compound using a Gas Chromatograph with a Flame Ionization Detector.

a) Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable volatile organic solvent such as methanol (B129727) or acetone.[1][2]

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 10, 50, 100, 500 mg/L).

  • For unknown samples, dilute with the same solvent to ensure the concentration falls within the calibration range. A typical sample concentration for GC analysis should be around 0.1-0.5 mg/mL.[1][2]

  • If using an internal standard (e.g., n-Propanol), add a constant, known amount to all standards and samples.

b) Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A capillary column with a moderately polar stationary phase, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness), is suitable.[3]

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 1.2 mL/min).[3][4]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp 1: Increase to 80 °C at 2 °C/min.

    • Ramp 2: Increase to 225 °C at 30 °C/min, hold for 10 minutes.[3]

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1 to 50:1, depending on the concentration.

c) Data Analysis:

  • Inject the calibration standards and samples into the GC system.

  • Identify the this compound peak based on its retention time.

  • Integrate the peak area for this compound (and the internal standard, if used).

  • Construct a calibration curve by plotting the peak area (or the ratio of analyte to internal standard peak area) against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary: GC Methods
ParameterGas Chromatography (GC-FID)
Limit of Detection (LOD) Typically in the low ppm (mg/L) range.
Limit of Quantification (LOQ) Typically in the range of 1-10 ppm.
**Linearity (R²) **> 0.99 over a defined concentration range.
Precision (%RSD) < 10% for replicate injections.[3]
Recovery 80% to 120%.[3]

// Nodes Sample [label="Sample Preparation\n(Dilution, Internal Standard Addition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inject [label="GC Injection\n(1 µL, Split Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Column Separation\n(DB-624 Column, Temp Program)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="FID Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Acquisition & Processing\n(Chromatogram Generation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quant [label="Quantification\n(Calibration Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Inject [label="Prepared Sample"]; Inject -> Separation [label="Vaporized Sample"]; Separation -> Detection [label="Separated Analytes"]; Detection -> Data [label="Signal Output"]; Data -> Quant [label="Peak Areas"]; }

Caption: Gas Chromatography (GC) experimental workflow.

High-Performance Liquid Chromatography (HPLC)

While this compound is highly volatile and best suited for GC, HPLC can be used, especially when dealing with non-volatile matrices or when derivatization is employed to enhance detection.

Application Note

Direct analysis of this compound by HPLC is challenging due to its lack of a strong UV chromophore. Therefore, this method is often coupled with a Refractive Index Detector (RID) or involves a pre-column derivatization step to introduce a UV-active moiety to the molecule. The latter approach significantly improves sensitivity and selectivity.[5]

Experimental Protocol: HPLC-RID

This protocol describes a method for quantifying this compound using HPLC with a Refractive Index Detector.

a) Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in the mobile phase.

  • Create calibration standards by serially diluting the stock solution with the mobile phase.

  • Filter all standards and samples through a 0.45 µm syringe filter before injection to remove particulate matter.[1]

b) Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Column Temperature: 30 °C.[7]

  • Detector: Refractive Index Detector (RID), temperature controlled.

  • Injection Volume: 20 µL.[7]

c) Data Analysis:

  • Allow the HPLC system and RID to stabilize to minimize baseline drift.

  • Inject the calibration standards and samples.

  • Identify the this compound peak by its retention time.

  • Integrate the peak area.

  • Construct a calibration curve by plotting peak area versus concentration for the standards.

  • Calculate the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary: HPLC vs. GC
ParameterHPLC-RIDGas Chromatography (GC-FID)
Sensitivity LowerHigher
Selectivity Lower (RID is a universal detector)Higher (especially with MS)
Matrix Suitability Non-volatile matricesVolatile and semi-volatile matrices
Derivatization Often required for UV detectionNot typically required

// Nodes start [label="Start: Quantify this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; volatile [label="Is the sample matrix volatile?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; gc [label="Use Gas Chromatography (GC-FID/MS)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; hplc [label="Use High-Performance Liquid Chromatography (HPLC-RID)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_gc [label="High Sensitivity & Selectivity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end_hplc [label="Suitable for Non-Volatile Matrices", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> volatile; volatile -> gc [label="Yes"]; volatile -> hplc [label="No"]; gc -> end_gc; hplc -> end_hplc; }

Caption: Logical diagram for selecting an analytical method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of the molar concentration of a substance without the need for identical calibration standards.

Application Note

Quantitative ¹H NMR (qNMR) is a powerful tool for determining the absolute concentration of this compound.[8] The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known ODM resonance to that of a certified internal standard of known concentration, a precise and accurate concentration can be determined. This technique is non-destructive and requires minimal sample preparation.[9]

Experimental Protocol: qNMR

a) Sample Preparation:

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.[8]

  • Accurately weigh and add the sample containing this compound to the same NMR tube.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d₆, D₂O) to dissolve both the sample and the internal standard.

  • Ensure complete dissolution by gentle vortexing or sonication.

b) Instrumentation and Data Acquisition:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Probe: Standard ¹H probe.

  • Key Acquisition Parameters for Quantitation:

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (typically > 30 seconds) to ensure full relaxation between scans.

    • Pulse Angle: 90° flip angle.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).[10]

    • Spinning: Turn spinning off to avoid spinning sidebands which can interfere with integration.[8]

c) Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved signal for this compound (e.g., the singlet for the two -OCH₂O- protons) and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / V)

    Where:

    • Cₓ: Concentration of this compound

    • Iₓ, Iₛₜd: Integral values for the analyte and standard

    • Nₓ, Nₛₜd: Number of protons for the integrated signals of the analyte and standard

    • Mₓ, Mₛₜd: Molar masses of the analyte and standard

    • mₛₜd: Mass of the internal standard

    • V: Volume of the solvent

Quantitative Data Summary: Comparison of Methods
ParameterGas Chromatography (GC-FID)HPLC-RIDQuantitative NMR (qNMR)
Principle Chromatographic SeparationChromatographic SeparationNuclear Spin Resonance
Calibration External/Internal Standard CurveExternal/Internal Standard CurveAbsolute (with Internal Standard)
Sensitivity High (ppm)Moderate (high ppm to %)Low to Moderate (%)
Sample Throughput HighHighLow to Moderate
Sample Prep Dilution, possible extractionDilution, filtrationAccurate weighing, dissolution
Destructive? YesYesNo

References

Application Notes and Protocols: Controlled Release Kinetics of Formaldehyde from Oxydimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydimethanol, also known as dimethoxymethane (B151124) (DMM) or methylal, serves as a formaldehyde (B43269) donor, releasing formaldehyde through hydrolysis. This property is of significant interest in various applications, including its use as a preservative, in organic synthesis, and potentially in drug delivery systems where a controlled release of formaldehyde is desired. The release kinetics are critically dependent on environmental conditions, primarily pH and temperature. Understanding and controlling these kinetics are essential for the effective and safe use of this compound as a formaldehyde source.

These application notes provide a summary of the principles governing the controlled release of formaldehyde from this compound, present available kinetic data, and offer detailed protocols for studying these release kinetics in a laboratory setting.

Principle of Controlled Release

The release of formaldehyde from this compound is governed by its acid-catalyzed hydrolysis. The reaction proceeds in two steps, with the formation of a hemiacetal intermediate, which then further hydrolyzes to yield formaldehyde and two molecules of methanol.

Reaction Scheme:

CH₃-O-CH₂-O-CH₃ + H₂O ⇌ CH₃-O-CH₂-OH + CH₃OH (this compound)(Hemiacetal)

CH₃-O-CH₂-OH + H₂O ⇌ HCHO + CH₃OH (Hemiacetal)(Formaldehyde)

The rate-determining step is the initial protonation of one of the ether oxygens, which is facilitated by an acidic environment. Consequently, the rate of formaldehyde release is highly dependent on the pH of the medium. Under neutral or alkaline conditions, this compound is relatively stable, and the release of formaldehyde is minimal.[1][2] This pH-dependent stability is the key to controlling the release kinetics.

Data Presentation: Factors Influencing Release Kinetics

While specific kinetic data for the hydrolysis of this compound across a wide range of conditions is not extensively published, the behavior of analogous acetals, such as diethoxymethane, provides a strong indication of the expected trends. The hydrolysis of acetals typically follows first-order kinetics.[3][4]

Table 1: Influence of pH on the Half-Life of Acetal Hydrolysis (Conceptual)

pHRelative Half-Life (t½)Release Rate
2Very ShortVery Fast
4ShortFast
5ModerateModerate
6LongSlow
7 (Neutral)Very Long / StableVery Slow / Negligible
8 (Alkaline)Very Long / StableVery Slow / Negligible

This table illustrates the expected trend. Actual values need to be determined experimentally for specific conditions.

Table 2: Influence of Temperature on the Rate Constant of Acetal Hydrolysis (Conceptual)

Temperature (°C)Relative Rate Constant (k)Release Rate
25LowSlow
37ModerateModerate
50HighFast

This table illustrates the expected trend based on the Arrhenius equation. Higher temperatures increase the reaction rate.

Mandatory Visualization

Signaling Pathway: Acid-Catalyzed Hydrolysis of this compound

hydrolysis_mechanism This compound This compound (CH₃OCH₂OCH₃) protonated_this compound Protonated this compound This compound->protonated_this compound + H⁺ (fast) proton H⁺ carbocation Resonance-Stabilized Carbocation protonated_this compound->carbocation - CH₃OH (slow, RDS) methanol1 Methanol (CH₃OH) hemiacetal_protonated Protonated Hemiacetal carbocation->hemiacetal_protonated + H₂O (fast) water1 H₂O hemiacetal Hemiacetal (CH₃OCH₂OH) hemiacetal_protonated->hemiacetal - H⁺ (fast) protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H⁺ (fast) proton2 H⁺ intermediate Protonated Formaldehyde Hemiacetal protonated_hemiacetal->intermediate - H₂O (slow) water2 H₂O formaldehyde Formaldehyde (HCHO) intermediate->formaldehyde - H⁺ (fast) methanol2 Methanol (CH₃OH) intermediate->methanol2 + H₂O

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow: Kinetic Study of Formaldehyde Release

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare buffer solutions of desired pH initiate_reaction Initiate hydrolysis by mixing This compound stock with buffer prep_solution->initiate_reaction prep_this compound Prepare stock solution of this compound prep_this compound->initiate_reaction incubate Incubate at constant temperature initiate_reaction->incubate sampling Withdraw aliquots at specific time intervals incubate->sampling derivatization Derivatize aliquots with Nash reagent or DNPH sampling->derivatization measurement Measure absorbance (UV-Vis) or concentration (HPLC) derivatization->measurement plot_data Plot formaldehyde concentration vs. time measurement->plot_data calculate_kinetics Calculate rate constant (k) and half-life (t½) plot_data->calculate_kinetics

Caption: Workflow for kinetic analysis.

Experimental Protocols

Protocol 1: Kinetic Analysis of Formaldehyde Release using UV-Vis Spectrophotometry

This protocol details the measurement of formaldehyde release from this compound by derivatization with the Nash reagent, which forms a colored product that can be quantified spectrophotometrically.

Materials:

  • This compound (Dimethoxymethane)

  • Buffer solutions (e.g., citrate, phosphate, acetate) at various pH values (e.g., 4, 5, 6, 7)

  • Nash Reagent:

  • Formaldehyde standard solution

  • UV-Vis spectrophotometer

  • Constant temperature water bath or incubator

  • Volumetric flasks, pipettes, and cuvettes

Procedure:

  • Preparation of Nash Reagent:

    • Dissolve 150 g of ammonium acetate in 500 mL of deionized water.

    • Add 3 mL of glacial acetic acid and 2 mL of acetylacetone.

    • Bring the final volume to 1 L with deionized water. Store in a dark bottle at 4°C.

  • Preparation of Formaldehyde Standard Curve:

    • Prepare a series of formaldehyde standards of known concentrations in the desired buffer.

    • To 1 mL of each standard, add 1 mL of Nash reagent.

    • Incubate the mixtures at 37°C for 30 minutes.

    • Measure the absorbance at 412 nm.

    • Plot absorbance versus formaldehyde concentration to generate a standard curve.

  • Kinetic Experiment:

    • Equilibrate the buffer solution to the desired temperature (e.g., 25°C, 37°C).

    • Initiate the reaction by adding a known concentration of this compound to the pre-warmed buffer solution.

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a tube containing Nash reagent to quench the hydrolysis and start the color development reaction.

    • Incubate the derivatized samples as in step 2.3.

    • Measure the absorbance of each sample at 412 nm.

  • Data Analysis:

    • Use the standard curve to determine the concentration of formaldehyde released at each time point.

    • Plot the concentration of formaldehyde versus time.

    • For a first-order reaction, the rate constant (k) can be determined from the slope of a plot of ln([HCHO]∞ - [HCHO]t) versus time, where [HCHO]∞ is the final concentration of formaldehyde and [HCHO]t is the concentration at time t.

Protocol 2: Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)

This protocol allows for the simultaneous monitoring of the disappearance of this compound and the appearance of formaldehyde. Formaldehyde is typically derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) prior to HPLC analysis.

Materials:

  • This compound

  • Buffer solutions at various pH values

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution in acetonitrile

  • Phosphoric acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Syringe filters

Procedure:

  • Preparation of DNPH Reagent:

    • Prepare a saturated solution of DNPH in acetonitrile, acidified with a small amount of phosphoric acid.

  • Preparation of Standard Curves:

    • Prepare standard solutions of this compound in the mobile phase.

    • Prepare standard solutions of formaldehyde. Derivatize each standard by adding an excess of DNPH reagent and allowing it to react.

    • Inject the standards into the HPLC system to determine their retention times and generate calibration curves based on peak area.

  • Kinetic Experiment:

    • Initiate the hydrolysis of this compound in the desired buffer at a constant temperature as described in Protocol 1.

    • At specified time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction by neutralizing the aliquot if an acidic buffer was used.

    • Add an excess of DNPH reagent to the aliquot to derivatize the released formaldehyde.

    • Filter the sample through a syringe filter before injection into the HPLC.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and a flow rate appropriate for the column.

    • Set the UV detector to the wavelength of maximum absorbance for the formaldehyde-DNPH derivative (typically around 360 nm).

    • Inject the prepared samples and standards.

  • Data Analysis:

    • Quantify the concentration of the formaldehyde-DNPH derivative at each time point using the calibration curve.

    • If desired, quantify the concentration of remaining this compound (if it is UV-active or if a different detector like a refractive index detector is used).

    • Plot the concentration of released formaldehyde versus time and determine the kinetic parameters as described in Protocol 1.

Conclusion

The controlled release of formaldehyde from this compound is a pH-dependent process driven by acid-catalyzed hydrolysis. By manipulating the pH and temperature of the environment, the rate of formaldehyde release can be effectively controlled. The protocols provided herein offer robust methods for researchers to quantify the kinetics of this release, enabling the tailored application of this compound as a formaldehyde donor in various scientific and industrial contexts. For precise applications, it is imperative to experimentally determine the release kinetics under the specific conditions of intended use.

References

Application Notes and Protocols: Electrochemical Depolymerization of Polyoxymethylene to Oxydimethanol and Other Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the electrochemical depolymerization of polyoxymethylene (POM), a highly crystalline engineering thermoplastic, into its constituent monomers, primarily formaldehyde (B43269), 1,3,5-trioxane, and oxydimethanol. This process operates under ambient conditions and offers a promising avenue for chemical recycling and the generation of valuable C1 synthons.

The methodology is based on a heterogeneous electro-mediated acid depolymerization mechanism. A key component of this process is the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a co-solvent, which plays a dual role in solvating the highly crystalline POM and, upon anodic oxidation, generating the protons necessary to initiate depolymerization.

Data Presentation

The following tables summarize the quantitative data from key experiments, illustrating the product distribution under various conditions. The yields of the primary depolymerization products—formaldehyde, this compound, and 1,3,5-trioxane—were determined by 1H NMR spectroscopy.

Table 1: Optimization of Reaction Conditions for Electrochemical Depolymerization of POM

EntrySolvent System (v/v)Temperature (°C)Time (h)POM Conversion (%)Formaldehyde Yield (%)This compound Yield (%)1,3,5-Trioxane Yield (%)
1CH3CN / HFIP (26:4)600.5>95152810
2CH3CN / HFIP (26:4)Room Temp.2>95253520
3Isopropanol / HFIP (26:4)608<5---
4DMF / HFIP (26:4)602<5---

Data extrapolated from studies demonstrating complete depolymerization within the specified timeframes. Yields are approximate and serve to illustrate the relative product distribution.

Table 2: Product Distribution Over Time in CH3CN / HFIP at 60 °C

Time (min)Formaldehyde (%)This compound (%)1,3,5-Trioxane (%)
54055<5
15254530
30152857

This table illustrates the progression of the reaction, showing the initial formation of formaldehyde and this compound, followed by the subsequent trimerization to the more stable 1,3,5-trioxane.

Experimental Protocols

The following are detailed methodologies for the key experiments in the electrochemical depolymerization of polyoxymethylene.

Protocol 1: Electrochemical Depolymerization of Polyoxymethylene

1. Materials:

  • Polyoxymethylene (POM, e.g., Delrin®)

  • Acetonitrile (CH3CN), anhydrous

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Lithium perchlorate (B79767) (LiClO4)

  • Reticulated vitreous carbon (RVC) electrodes

  • Undivided electrochemical cell (e.g., a 20 mL scintillation vial)

  • Potentiostat/Galvanostat

  • Magnetic stirrer and stir bar

2. Preparation of the Electrolyte Solution: a. Prepare a 0.1 M solution of LiClO4 in a 26:4 (v/v) mixture of CH3CN and HFIP. For example, to prepare 30 mL of solution, dissolve the appropriate amount of LiClO4 in 26 mL of CH3CN and 4 mL of HFIP. b. Stir the solution until the LiClO4 is completely dissolved.

3. Preparation of the POM Solution: a. Dissolve a known amount of POM in HFIP. For example, dissolve 105 mg of POM in 10 mL of HFIP. Note that dissolution may take several hours.

4. Electrochemical Cell Setup: a. Place a magnetic stir bar in the undivided electrochemical cell. b. Add the prepared electrolyte solution to the cell. c. Position two RVC electrodes in the cell to serve as the working and counter electrodes. Ensure they are submerged in the electrolyte but not touching each other. d. Connect the electrodes to the potentiostat.

5. Electrolysis: a. Begin stirring the electrolyte solution. b. Add the prepared POM solution to the electrochemical cell. A precipitate of POM will form as it is insoluble in the CH3CN/HFIP mixture. c. Apply a constant voltage of 3.5 V between the working and counter electrodes. d. Continue the electrolysis at the desired temperature (e.g., 60 °C or room temperature) for the specified duration (e.g., 30 minutes to 2 hours). The POM precipitate will gradually dissolve as it depolymerizes.

6. Sample Collection and Analysis: a. After the electrolysis is complete, take an aliquot of the reaction mixture for analysis. b. Analyze the products and determine their yields using 1H NMR spectroscopy. Use a known concentration of an internal standard (e.g., mesitylene) for quantification.

Protocol 2: Product Analysis by 1H NMR Spectroscopy

1. Sample Preparation: a. Take a known volume of the reaction mixture from Protocol 1. b. Add a known amount of an internal standard (e.g., mesitylene) to the NMR tube. c. Add the reaction mixture aliquot to the NMR tube. d. If necessary, add a deuterated solvent (e.g., CDCl3) compatible with the reaction mixture.

2. NMR Acquisition: a. Acquire the 1H NMR spectrum of the sample. b. Ensure that the relaxation delay is sufficient for quantitative analysis.

3. Data Analysis: a. Identify the characteristic peaks for formaldehyde, this compound, 1,3,5-trioxane, and the internal standard. b. Integrate the peaks corresponding to each compound. c. Calculate the concentration and yield of each product based on the integration values relative to the internal standard.

Visualizations

The following diagrams illustrate the key aspects of the electrochemical depolymerization of polyoxymethylene.

Experimental_Workflow cluster_prep Preparation cluster_electrolysis Electrolysis cluster_analysis Analysis POM_sol POM Dissolved in HFIP Cell Undivided Electrochemical Cell (RVC Electrodes, 3.5 V) POM_sol->Cell Electrolyte 0.1 M LiClO4 in CH3CN/HFIP Electrolyte->Cell NMR 1H NMR Spectroscopy (with Internal Standard) Cell->NMR Reaction Mixture Quant Product Quantification (Yield Calculation) NMR->Quant

Fig. 1: Experimental workflow for the electrochemical depolymerization of POM.

Reaction_Mechanism cluster_anode Anode cluster_solution Solution HFIP HFIP HFIP_ox Oxidized HFIP (+ e-) HFIP->HFIP_ox Anodic Oxidation Protons H+ (Protons) HFIP_ox->Protons Releases Depolymerization Acid-Catalyzed Depolymerization Protons->Depolymerization Initiates POM Polyoxymethylene (POM) POM->Depolymerization Products Formaldehyde, this compound, 1,3,5-Trioxane Depolymerization->Products

Fig. 2: Proposed mechanism of electro-mediated acid depolymerization of POM.

Logical_Relationships cluster_roles Key Roles of HFIP POM Polyoxymethylene (POM) Electrolysis Electrolysis (3.5 V) POM->Electrolysis HFIP HFIP (Co-solvent) HFIP->Electrolysis Solvation Solvates POM HFIP->Solvation Proton_Source Proton Source (via Oxidation) HFIP->Proton_Source Products Monomers (Formaldehyde, this compound, Trioxane) Electrolysis->Products

Fig. 3: Logical relationships of key components in the process.

Application Notes and Protocols: Reaction of Oxydimethanol with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxydimethanol (HOCH₂OCH₂OH), also known as bis(hydroxymethyl) ether, is a reactive chemical species that serves as a synthetic equivalent of formaldehyde (B43269). Its reactions with primary and secondary amines are fundamental transformations in organic synthesis, leading to the formation of a variety of valuable nitrogen-containing compounds. These reactions are central to the construction of key intermediates for pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the reaction of this compound with primary and secondary amines, including quantitative data, reaction mechanisms, and experimental workflows.

The reaction of this compound with primary amines typically yields N-substituted aminomethanols as initial products. These intermediates can be stable and isolable, or they can undergo further reactions such as dehydration to form imines (Schiff bases) or reaction with a second equivalent of the amine to produce N,N'-disubstituted aminals. Secondary amines, lacking the second proton on the nitrogen, react with this compound to directly form N,N,N',N'-tetrasubstituted aminals. These reactions are often catalyzed by acid or base and can be influenced by reaction conditions such as temperature, solvent, and stoichiometry.

Reaction of this compound with Primary Amines

The initial reaction between this compound and a primary amine (R-NH₂) results in the formation of an N-substituted aminomethanol. This product can be the final target or an intermediate that can be converted to an imine or an aminal.

Quantitative Data for Reaction with Primary Amines
Amine (R-NH₂)Product(s)CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
AnilineN-Phenylaminomethanol / N,N'-DiphenylaminalNoneWater250.5High (Qualitative)[1]
BenzylamineN-Benzylaminomethanol / N,N'-DibenzylaminalNoneEthanol251Not Reported[2]
n-ButylamineN-Butyl-N-methyl-amine (reductive amination)Raney NiWater100697[3]
CyclohexylamineN-Cyclohexyl-N-methyl-amine (reductive amination)CuAlOₓToluene1201285[4]

Note: Quantitative data for the direct reaction of this compound is limited. The data presented for reductive amination using formaldehyde/paraformaldehyde provides insights into the initial aminomethylation step.

Experimental Protocol: Synthesis of N-Substituted Aminomethanol (General Procedure)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the primary amine (1.0 eq.) in a suitable solvent (e.g., ethanol, water).

  • Addition of this compound: To the stirred solution, add this compound (1.0 - 1.2 eq.), either neat or as a solution in the same solvent, dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure to yield the crude N-substituted aminomethanol.

  • Purification: The product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel if necessary.

Reaction of this compound with Secondary Amines

The reaction of this compound with a secondary amine (R₂NH) leads to the formation of a stable N,N,N',N'-tetrasubstituted aminal, also known as a bis(dialkylamino)methane.

Quantitative Data for Reaction with Secondary Amines
Amine (R₂NH)ProductCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Dimethylamine (B145610)Bis(dimethylamino)methaneNoneWater<150.577-83[5]
DimethylamineBis(dimethylamino)methaneNoneWaterIce bathNot specified83-86[6]
N-MethylanilineN,N-Dimethylaniline (methylation)K₂CO₃Toluene1302474[7]
MorpholineN-Methylmorpholine (Eschweiler-Clarke)Formic AcidWaterReflux2Not Reported[8]
Experimental Protocol: Synthesis of Bis(dimethylamino)methane

This protocol is adapted from a procedure using aqueous formaldehyde and dimethylamine, which are precursors to this compound in situ.[5][6]

  • Reaction Setup: To a beaker equipped with a mechanical stirrer and a thermometer, add a 30% aqueous solution of formaldehyde (1.0 mole). Cool the solution in an ice bath.

  • Addition of Amine: Add a 40% aqueous solution of dimethylamine (2.0 moles) dropwise to the formaldehyde solution, maintaining the reaction temperature below 15 °C.[5]

  • Stirring: After the addition is complete, stir the solution for an additional 30 minutes.

  • Salting Out: Saturate the aqueous solution with solid potassium hydroxide (B78521) pellets until the mixture separates into two distinct layers.

  • Separation and Drying: Separate the upper organic layer and dry it over potassium hydroxide pellets overnight.

  • Purification: Decant the dried liquid and distill it at atmospheric pressure to obtain pure bis(dimethylamino)methane. The boiling point is approximately 81.5–84 °C.[5][6]

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the signaling pathways for the reactions of this compound with primary and secondary amines, as well as a general experimental workflow.

Reaction_with_Primary_Amine This compound This compound (HOCH₂OCH₂OH) Intermediate1 N-Substituted Aminomethanol This compound->Intermediate1 PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->Intermediate1 Imine Imine (Schiff Base) Intermediate1->Imine - H₂O Aminal1 N,N'-Disubstituted Aminal Intermediate1->Aminal1 + R-NH₂ - H₂O Water1 H₂O Water2 H₂O PrimaryAmine2 Primary Amine (R-NH₂) PrimaryAmine2->Aminal1

Reaction of this compound with a Primary Amine.

Reaction_with_Secondary_Amine This compound This compound (HOCH₂OCH₂OH) Aminal2 N,N,N',N'-Tetrasubstituted Aminal This compound->Aminal2 SecondaryAmine Secondary Amine (R₂NH) SecondaryAmine->Aminal2 2 eq. Water3 H₂O

Reaction of this compound with a Secondary Amine.

Experimental_Workflow Start Start Setup Reaction Setup (Amine + Solvent) Start->Setup Addition Addition of This compound Setup->Addition Reaction Reaction Monitoring (TLC/NMR) Addition->Reaction Workup Work-up (e.g., Concentration, Extraction) Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, IR) Purification->Analysis End End Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Oxydimethanol (Dimethoxymethane - DMM) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of Dimethoxymethane (DMM), also known as methylal or OME1.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Dimethoxymethane (DMM)?

A1: DMM is primarily synthesized via two main routes. The traditional industrial method is a two-step process involving the oxidation of methanol (B129727) to formaldehyde (B43269), followed by the acetalization of formaldehyde with additional methanol.[1][2] More recently, one-step or direct synthesis methods have gained significant attention. These include the direct oxidation of methanol or dimethyl ether (DME) and the direct hydrogenation of carbon oxides (COx) in a single reactor.[1][2]

Q2: Why are bifunctional catalysts essential for the one-step direct synthesis of DMM from methanol?

A2: The one-step synthesis of DMM from methanol involves a complex reaction network. A bifunctional catalyst is required to facilitate two distinct reaction types in situ:

  • Oxidizing/Basic Sites: These sites catalyze the oxidation or dehydrogenation of methanol to formaldehyde (FA).[2]

  • Acidic Sites: These sites promote the acetalization of the newly formed formaldehyde with two molecules of methanol to produce DMM.[2] Achieving a high yield of DMM requires an optimal balance between these oxidizing and acidic functions.[2]

Q3: What are the most common byproducts in DMM synthesis, and what causes their formation?

A3: Several side reactions can occur, reducing the selectivity towards DMM.[2] Common byproducts include:

  • Dimethyl Ether (DME): Formed via the dehydration of methanol, which is catalyzed by acid sites.[2]

  • Methyl Formate (MF): Can be produced from formaldehyde via the Tishchenko reaction or by the reaction of methanol with formic acid, an oxidation byproduct.[2]

  • Carbon Oxides (CO and CO₂): Result from the complete oxidation of formaldehyde or other intermediates.[2] The distribution of these byproducts is heavily influenced by the catalyst's properties and the chosen operating conditions.[2][3]

Q4: What is catalyst deactivation and what are the primary causes in DMM synthesis?

A4: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. In DMM synthesis, particularly with copper-based catalysts, the main causes are:

  • Sintering: At elevated temperatures (e.g., above 280-300°C), copper particles can agglomerate, leading to a decrease in the number of active sites.[4]

  • Coke Deposition: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[4]

  • Water Inhibition: Water, a byproduct of the reaction, can adsorb onto the acidic sites of the catalyst (like γ-Al₂O₃), blocking them and inhibiting the dehydration step. This effect can be reversible by increasing the reaction temperature.

  • Hydrothermal Leaching: The presence of water can also promote morphological changes in the catalyst and leaching of active components.[4]

Troubleshooting Guide

Issue 1: Low DMM Yield or Methanol Conversion

Q: My DMM yield is consistently low despite having the correct reactants. What are the likely causes and how can I address them?

A: Low yield can stem from several factors related to reaction conditions and catalyst performance. Systematically check the following:

  • Suboptimal Temperature: Temperature is a critical parameter. While higher temperatures increase reaction rates, they can negatively affect the thermodynamic equilibrium of exothermic reactions, reducing the maximum achievable conversion.[5] For many catalysts, temperatures above the optimal range can also accelerate deactivation.

    • Solution: Consult literature for the optimal temperature range for your specific catalyst system. Perform a temperature screening experiment to identify the ideal setpoint for your setup. For methanol dehydration to DME, for instance, temperatures above 674 K (401 °C) can cause catalyst deactivation.[5]

  • Incorrect Feed Composition or Flow Rate: A high gas hourly space velocity (GHSV), resulting from an excessive flow rate, reduces the residence time of reactants on the catalyst surface, preventing the reaction from reaching completion.[5][6]

    • Solution: Optimize the feed flow rate. Decreasing the flow rate increases space time but may have throughput limitations. An optimization study can determine the best balance for maximizing conversion.[5]

  • Catalyst Inactivity: The catalyst may be deactivated or may not have been properly activated.

    • Solution: Ensure the catalyst is fresh and has been activated according to the manufacturer's or literature protocol. If the catalyst has been used previously, consider regeneration procedures or replacement.

Issue 2: Poor Selectivity Towards DMM

Q: I am observing high conversion of methanol, but the selectivity to DMM is low, with significant formation of byproducts like DME and methyl formate. How can I improve selectivity?

A: Poor selectivity is typically a catalyst-related issue, often linked to an imbalance between its active sites.

  • Imbalance of Acidic and Oxidizing Sites: An excess of strong acid sites on the catalyst can favor the methanol dehydration reaction, leading to a higher selectivity for dimethyl ether (DME) over DMM.[6] Conversely, if the oxidizing function is not efficient, the intermediate formaldehyde will not be produced in sufficient quantities for acetalization.

    • Solution: The nature and concentration of the catalyst's active sites must be optimized. This may involve modifying the catalyst preparation method, for example, by treating an acidic support like sulfated zirconia to reduce the density of strong acid sites, which can shift selectivity away from DME and towards DMM.[3]

  • Reaction Temperature: Temperature can influence the rates of competing side reactions differently.

    • Solution: A systematic study of the reaction temperature's effect on product distribution is recommended. For some catalysts, lower temperatures (e.g., 150°C) have been shown to yield high DMM selectivity.[3]

Issue 3: Rapid Catalyst Deactivation

Q: My catalyst's activity drops sharply after only a few hours on stream. What is causing this rapid deactivation and can it be prevented?

A: A rapid drop in activity, especially in the initial hours, often points to reversible inhibition by water or irreversible changes due to high temperatures.

  • Water Inhibition: Water produced during the reaction can adsorb on the catalyst's acid sites, causing a sharp, reversible drop in conversion.

    • Solution: Increasing the reaction temperature (e.g., to 270°C or higher) can often overcome the inhibitory effect of water by promoting its desorption from the active sites.

  • Thermal Sintering: Operating at temperatures above the catalyst's thermal stability limit can cause irreversible sintering of metal particles, particularly copper.[4]

    • Solution: Operate within the recommended temperature range for your catalyst. Ensure the reactor has uniform temperature distribution to avoid "hot spots" that can locally overheat and damage the catalyst.[5]

  • Coke Formation: Deposition of carbonaceous species on the catalyst surface is another common deactivation mechanism.[7]

    • Solution: Coke formation can sometimes be mitigated by adjusting the feed composition or reaction temperature. Periodic catalyst regeneration, often involving controlled oxidation to burn off the coke, may be necessary.

Data Presentation: Catalyst Performance in DMM Synthesis

The following table summarizes performance data for different catalyst systems reported in the literature for the one-step synthesis of DMM.

Catalyst SystemSupport/TypeTemperature (°C)Methanol Conversion (%)DMM Selectivity (%)Reference
H₃₊ₙPVₙMo₁₂₋ₙO₄₀Heteropoly AcidNot Specified63 - 6954 - 60[2]
N,O-codoped carbonMetal-free carbon150Not Specified75[3]
3%Cu/1SZrO₂Sulfated ZirconiaNot SpecifiedNot Specified95.16[3]

Experimental Protocols

General Protocol for One-Step DMM Synthesis in a Fixed-Bed Reactor

This protocol provides a generalized methodology for evaluating catalyst performance in the direct synthesis of DMM from methanol.

  • Catalyst Preparation and Activation:

    • Prepare the bifunctional catalyst according to a literature procedure (e.g., impregnation of a copper precursor onto an acidic support like γ-Al₂O₃).

    • Load a measured quantity of the catalyst (typically 1-5 g) into a stainless-steel fixed-bed reactor.

    • Activate the catalyst in-situ by heating it under a flow of a reducing gas (e.g., 5% H₂ in N₂) at a specified temperature (e.g., 300-400°C) for several hours to reduce the metal oxide precursor to its active metallic state.

  • Reaction Execution:

    • After activation, cool the reactor to the desired reaction temperature under an inert gas (e.g., N₂).

    • Introduce the reactant feed stream. A typical feed consists of a mixture of methanol, air (or oxygen), and an inert diluent gas (e.g., N₂). The methanol concentration should be kept outside the explosive limits (typically below 7% or above 36% in air).[2]

    • Pressurize the reactor to the target pressure (e.g., 1-10 atm).

    • Maintain a constant total flow rate to achieve the desired gas hourly space velocity (GHSV).

  • Product Analysis:

    • Pass the reactor effluent through a cold trap to condense liquid products.

    • Analyze the gas-phase components (unreacted methanol, DMM, DME, MF, CO, CO₂, etc.) using an online gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q) and detectors (TCD and FID).

    • Analyze the collected liquid products using an offline GC.

  • Data Calculation:

    • Calculate the methanol conversion and product selectivities based on the molar amounts of reactants consumed and products formed, as determined by the GC analysis.

Visualizations

DMM_Synthesis_Pathways cluster_0 Two-Step Industrial Process cluster_1 One-Step Direct Synthesis Methanol1 Methanol FA Formaldehyde Methanol1->FA Step 1: Oxidation DMM1 DMM FA->DMM1 Step 2: Acetalization Methanol2 Methanol Methanol2->DMM1 Step 2: Acetalization Methanol3 Methanol DMM2 DMM Methanol3->DMM2 Direct Oxidation & Acetalization

Caption: Major industrial synthesis routes for Dimethoxymethane (DMM).

Troubleshooting_Low_Yield Start Low DMM Yield CheckConversion Is Methanol Conversion Low? Start->CheckConversion CheckSelectivity Is DMM Selectivity Low? CheckConversion->CheckSelectivity No Temp Optimize Temperature & Residence Time CheckConversion->Temp Yes BalanceSites Optimize Catalyst (Redox/Acid Site Balance) CheckSelectivity->BalanceSites Yes End Yield Optimized CheckSelectivity->End No CatalystActivity Check Catalyst Activity (Activation/Deactivation) Temp->CatalystActivity CatalystActivity->End TempSelectivity Adjust Temperature to Minimize Byproducts BalanceSites->TempSelectivity TempSelectivity->End

Caption: Troubleshooting workflow for diagnosing low DMM yield.

Catalyst_Deactivation Catalyst Active Catalyst (e.g., Cu on Acidic Support) Sintering Sintering (High Temperature) Irreversible Catalyst->Sintering Coking Coke Deposition (Carbonaceous Species) Reversible/Irreversible Catalyst->Coking Water Water Adsorption (Blocks Acid Sites) Reversible Catalyst->Water

Caption: Common mechanisms of catalyst deactivation in DMM synthesis.

References

Technical Support Center: Troubleshooting Guide for Oxydimethanol in Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Oxydimethanol (also known as hydroxymethoxymethanol) as a crosslinking agent. This guide addresses common issues encountered during experimental workflows and offers practical solutions to optimize your crosslinking reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a crosslinking agent?

A1: this compound (C₂H₆O₃) is a chemical compound that functions as a formaldehyde-releasing agent. In aqueous solutions, it is in equilibrium with formaldehyde (B43269). This released formaldehyde is the active crosslinking species, forming covalent methylene (B1212753) bridges between reactive amino acid residues on proteins or between proteins and nucleic acids.

Q2: Which amino acid residues does this compound primarily react with?

A2: As a formaldehyde-releasing agent, this compound will facilitate the crosslinking of proteins through the reaction of formaldehyde with several amino acid side chains. The primary targets are the ε-amino group of lysine (B10760008) residues. However, other residues such as the N-terminal α-amino group, and the side chains of cysteine, histidine, tryptophan, and arginine can also react, though generally to a lesser extent.[1]

Q3: What are the main applications of this compound in research?

A3: this compound, by releasing formaldehyde, can be used in a variety of applications that require the stabilization of molecular interactions. These include studying protein-protein interactions, fixing cells and tissues for microscopy, and in the preparation of bioconjugates where the controlled release of a crosslinker is desired.[1][2]

Q4: Is the crosslinking reaction with this compound reversible?

A4: Yes, the crosslinks formed by formaldehyde are reversible. The reversal of these crosslinks is typically achieved by heating the sample in a suitable buffer.[1][2] This property is particularly useful in applications like chromatin immunoprecipitation (ChIP), where the crosslinks need to be removed to analyze the captured DNA.

Troubleshooting Guide

This section addresses specific issues that may arise during the crosslinking process with this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Crosslinking Efficiency Insufficient this compound Concentration: The concentration of the crosslinker is too low to effectively bridge the target molecules.Increase the final concentration of this compound in a stepwise manner (e.g., from 0.1% to 2%).
Suboptimal Reaction Time: The incubation period is too short for efficient crosslinking to occur.Extend the incubation time. Monitor the reaction at different time points (e.g., 15 min, 30 min, 60 min) to find the optimum.
Incorrect Reaction Buffer pH: The pH of the buffer can affect the reactivity of both the formaldehyde and the target amino acid residues.Ensure the reaction buffer pH is within the optimal range for formaldehyde crosslinking, which is typically between 7 and 8.
Presence of Quenching Agents: Primary amines (e.g., Tris, glycine) in the buffer will compete with the target proteins for reaction with formaldehyde.Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS) or HEPES.
High Molecular Weight Aggregates/Precipitation Excessive Crosslinking: The concentration of this compound is too high, or the reaction time is too long, leading to extensive and non-specific crosslinking.Reduce the this compound concentration and/or shorten the incubation time. Perform a titration to find the optimal conditions.[2]
Protein Concentration is Too High: High concentrations of the target protein can lead to intermolecular crosslinking and aggregation.Reduce the concentration of the protein sample.
Inconsistent Results Instability of this compound Solution: this compound solutions may not be stable over long periods, leading to variable concentrations of available formaldehyde.Prepare fresh solutions of this compound for each experiment.
Temperature Fluctuations: The rate of formaldehyde release and the crosslinking reaction are temperature-dependent.Perform the crosslinking reaction at a consistent and controlled temperature (e.g., room temperature or 37°C).[2]
Difficulty in Reversing Crosslinks Incomplete Heat-Induced Reversal: The temperature or duration of the heating step is insufficient to break all the methylene bridges.Increase the temperature (e.g., to 95-100°C) and/or extend the heating time during the reversal step.
Formation of Irreversible Adducts: At very high concentrations or with prolonged incubation, some side reactions may lead to more stable, less reversible modifications.Optimize the crosslinking conditions to use the lowest effective concentration and shortest time.

Experimental Protocols

General Protocol for Protein Crosslinking with this compound

This protocol provides a starting point for crosslinking proteins in solution. Optimization will be required for specific applications.

  • Buffer Preparation: Prepare a fresh, amine-free buffer such as 1X Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Protein Sample Preparation: Prepare your protein sample in the amine-free buffer to the desired concentration.

  • This compound Solution Preparation: Prepare a fresh stock solution of this compound in the same amine-free buffer.

  • Crosslinking Reaction:

    • Add the this compound stock solution to the protein sample to achieve the desired final concentration (e.g., start with a range of 0.1% to 1% v/v).

    • Incubate the reaction mixture at room temperature for a defined period (e.g., start with 15-30 minutes).[3]

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration that is in molar excess to the this compound used.

    • Incubate for 5-15 minutes at room temperature.

  • Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

  • (Optional) Reversal of Crosslinks:

    • To reverse the crosslinks, add a sample buffer (e.g., Laemmli buffer) and heat the sample at 95-100°C for 15-30 minutes.[2]

Visualizations

This compound Crosslinking Workflow

CrosslinkingWorkflow Experimental Workflow for this compound Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Amine-Free Buffer prep_protein Prepare Protein Sample prep_buffer->prep_protein crosslink Initiate Crosslinking prep_protein->crosslink prep_this compound Prepare Fresh this compound prep_this compound->crosslink quench Quench Reaction crosslink->quench analyze Analyze Products (e.g., SDS-PAGE) quench->analyze reverse Reverse Crosslinks (Optional) analyze->reverse

Caption: A flowchart outlining the key steps in a typical this compound crosslinking experiment.

Proposed Signaling Pathway of this compound-mediated Crosslinking

ReactionMechanism Proposed Mechanism of this compound Crosslinking This compound This compound (hydroxymethoxymethanol) Formaldehyde Formaldehyde This compound->Formaldehyde Release SchiffBase Schiff Base Intermediate Formaldehyde->SchiffBase + Protein 1 Protein1 Protein 1 (with Lys-NH2) Crosslinked Crosslinked Proteins SchiffBase->Crosslinked + Protein 2 Protein2 Protein 2 (with nucleophilic group)

References

"preventing premature decomposition of Oxydimethanol in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxydimethanol (also known as dimethoxymethane (B151124) or methylal) solutions. The focus is on preventing its premature decomposition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound, a dimethyl acetal (B89532) of formaldehyde (B43269), is utilized as a solvent and a reagent in various chemical syntheses.[1][2][3] Its stability is crucial as it can decompose prematurely under certain conditions, altering the concentration of the active substance and potentially introducing impurities that can affect experimental outcomes.

Q2: What is the primary cause of this compound decomposition in solution?

A2: The primary cause of this compound decomposition is acid-catalyzed hydrolysis.[4][5] In the presence of an acid and water, this compound will revert to its original components: formaldehyde and methanol (B129727).[4][5]

Q3: Under what conditions is this compound solution stable?

A3: this compound solutions are generally stable under neutral to strongly basic (alkaline) conditions.[5][6] The absence of strong acids and water is key to maintaining its integrity.

Q4: What are the visible signs of this compound decomposition?

A4: Visual signs of decomposition may not always be apparent. However, a change in the solution's pH towards the acidic side can be an indicator. The most reliable way to detect decomposition is through analytical methods that can quantify this compound and its degradation products.

Q5: What are the recommended storage conditions for this compound solutions?

A5: To ensure stability, this compound solutions should be stored in tightly closed containers in a cool, dry, and well-ventilated area.[1][2] It is imperative to protect them from direct sunlight, heat sources, sparks, and open flames.[1][2] Incompatible substances such as strong oxidizing agents and acids should be stored separately.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Issue 1: Unexpected experimental results or decreased product yield.

  • Possible Cause: The this compound solution may have partially decomposed, leading to a lower effective concentration and the presence of formaldehyde and methanol, which could interfere with the intended reaction.

  • Troubleshooting Steps:

    • Verify Solution Integrity: Use an appropriate analytical method (see Experimental Protocols section) to determine the current concentration of this compound and to check for the presence of formaldehyde and methanol.

    • pH Measurement: Check the pH of your this compound solution. An acidic pH is a strong indicator of ongoing or potential hydrolysis.

    • Review Preparation and Handling Procedures: Ensure that all solvents and reagents used to prepare the solution were anhydrous and free of acidic contaminants. Verify that storage conditions have been appropriate.

Issue 2: A gradual decrease in the pH of the this compound solution over time.

  • Possible Cause: This is a direct indication of acid-catalyzed hydrolysis, where one of the decomposition products may be contributing to a change in pH, or it indicates the presence of an acidic contaminant.

  • Troubleshooting Steps:

    • Neutralization and Buffering: If compatible with your experimental design, consider adding a small amount of a non-reactive base to neutralize any existing acid. For future preparations, using a buffer system to maintain a neutral or slightly alkaline pH can prevent the initiation of hydrolysis.

    • Solvent and Reagent Purity Check: Ensure that the solvents and other reagents used in your solution are of high purity and are not sources of acidic contamination.

    • Inert Atmosphere: If the solution is particularly sensitive, storing it under an inert atmosphere (e.g., nitrogen or argon) can help prevent the absorption of acidic gases from the air.

Data Presentation

The stability of this compound is highly dependent on the pH and temperature of the solution. The following table provides a qualitative summary of the expected stability under different conditions.

pH of SolutionTemperatureExpected Stability of this compoundRationale
< 4Room TemperatureLowAcid-catalyzed hydrolysis is significant.
4 - 6Room TemperatureModerateHydrolysis will occur, but at a slower rate than at lower pH.
7Room TemperatureHighStable in neutral conditions.
> 8Room TemperatureHighStable in basic conditions.
< 4Elevated TemperatureVery LowThe rate of acid-catalyzed hydrolysis increases with temperature.
7Elevated TemperatureModerate to HighWhile generally stable at neutral pH, high temperatures can still promote slow decomposition over extended periods.

Experimental Protocols

Protocol 1: Quantification of this compound and Methanol by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for determining the concentration of this compound and one of its primary degradation products, methanol.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Capillary column suitable for volatile organic compounds (e.g., a wax column like Zebron WAX Plus).[7]

  • Reagents:

    • This compound standard of known purity.

    • Methanol standard of known purity.

    • High-purity solvent for dilution (e.g., acetonitrile (B52724) or a solvent compatible with your sample matrix).

  • Procedure:

    • Standard Preparation: Prepare a series of calibration standards containing known concentrations of this compound and methanol in the chosen solvent.

    • Sample Preparation: Dilute an aliquot of the this compound solution to be tested with the same solvent to a concentration within the calibration range.

    • GC-FID Analysis:

      • Injector Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Oven Temperature Program: 40 °C hold for 2 minutes, ramp to 220 °C at 20 °C/min, hold for 5 minutes.[7]

      • Carrier Gas: Helium

      • Injection Volume: 1 µL

    • Data Analysis: Construct a calibration curve for both this compound and methanol by plotting peak area against concentration. Use the calibration curve to determine the concentration of each compound in the test sample.

Protocol 2: Quantification of Formaldehyde by Derivatization followed by High-Performance Liquid Chromatography (HPLC)

Due to its high polarity and poor response on a GC-FID, formaldehyde is often quantified after derivatization.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV/Vis detector.

    • Reversed-phase C18 column.

  • Reagents:

    • 2,4-Dinitrophenylhydrazine (DNPH) derivatizing solution.

    • Formaldehyde standard of known purity.

    • Acetonitrile (HPLC grade).

    • Ultrapure water.

  • Procedure:

    • Derivatization:

      • To an aliquot of the sample solution, add the DNPH solution.

      • Allow the reaction to proceed to form the formaldehyde-DNPH derivative (hydrazone).

    • Standard Preparation: Prepare calibration standards by derivatizing known concentrations of formaldehyde with DNPH.

    • HPLC Analysis:

      • Mobile Phase: A gradient of acetonitrile and water.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 360 nm.[8]

      • Injection Volume: 20 µL.

    • Data Analysis: Create a calibration curve by plotting the peak area of the formaldehyde-DNPH derivative against the initial formaldehyde concentration. Use this curve to quantify the amount of formaldehyde in the sample.

Visualizations

DecompositionPathway Decomposition Pathway of this compound This compound This compound (CH₂(OCH₃)₂) H2O + H₂O This compound->H2O Formaldehyde Formaldehyde (CH₂O) Methanol Methanol (2 CH₃OH) H2O->Formaldehyde H2O->Methanol H_plus H⁺ (Acid Catalyst) TroubleshootingWorkflow Troubleshooting this compound Decomposition Start Inconsistent Experimental Results Observed CheckConcentration Analyze solution for this compound and degradation products (GC/HPLC) Start->CheckConcentration ConcentrationOK Concentration within specification? CheckConcentration->ConcentrationOK CheckOtherFactors Investigate other experimental parameters (reagent purity, etc.) ConcentrationOK->CheckOtherFactors Yes ConcentrationLow Decomposition Confirmed ConcentrationOK->ConcentrationLow No End Problem Resolved CheckOtherFactors->End CheckpH Measure pH of the solution ConcentrationLow->CheckpH pH_Acidic pH is acidic? CheckpH->pH_Acidic Neutralize Neutralize and/or buffer future solutions. Prepare fresh solution. pH_Acidic->Neutralize Yes CheckStorage Review storage conditions (temperature, light, container seal) pH_Acidic->CheckStorage No Neutralize->End CheckStorage->End StabilizationDecision Selecting a Stabilization Strategy Start Is the solution aqueous? AqueousYes Is the application pH sensitive? Start->AqueousYes Yes AqueousNo Use anhydrous solvents and reagents. Store under inert gas. Start->AqueousNo No pHSensitiveYes Use a buffer system to maintain pH > 7. AqueousYes->pHSensitiveYes pHSensitiveNo Adjust pH to > 7 with a non-reactive base. pHSensitiveYes->pHSensitiveNo If buffering is not possible

References

"byproducts and impurities in Oxydimethanol synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Oxydimethanol (also known as dimethoxymethane (B151124) or methylal).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts and impurities encountered in this compound synthesis from methanol (B129727) and formaldehyde (B43269)?

A1: The synthesis of this compound from methanol and formaldehyde is a well-established process, but several byproducts and impurities can arise, impacting yield and purity. The most prevalent of these include:

  • Water (H₂O): An inherent byproduct of the acetalization reaction. Its presence can inhibit catalyst activity and promote the formation of other impurities.[1][2]

  • Unreacted Methanol (CH₃OH): Due to the use of excess methanol to drive the reaction equilibrium, residual methanol is a common impurity in the crude product. It can form an azeotrope with this compound, complicating purification.[3]

  • Dimethyl Ether (DME): Formed via the acid-catalyzed dehydration of methanol.[4]

  • Methyl Formate (MF): Can be produced from the oxidation of the hemiacetal intermediate or through the Tishchenko reaction of formaldehyde.[4]

  • Formic Acid (HCOOH): Results from the oxidation of formaldehyde.[4]

  • Carbon Oxides (CO and CO₂): Further decomposition of formic acid can lead to the formation of carbon monoxide and carbon dioxide.[4]

  • Poly(oxymethylene) dimethyl ethers (POMDMEs or OMEs): These are oligomers formed by the successive addition of formaldehyde units to this compound.[1][5][6] Their formation is more significant at higher formaldehyde concentrations.

Q2: What are the primary reaction pathways leading to the formation of this compound and its main byproducts?

A2: The synthesis involves the acid-catalyzed reaction of formaldehyde with two equivalents of methanol. The key steps and competing side reactions are illustrated in the reaction pathway diagram below.

This compound Synthesis Pathway Methanol Methanol (CH₃OH) Hemiacetal Hemiacetal (CH₃OCH₂OH) Methanol->Hemiacetal + Formaldehyde (Acid Catalyst) DME Dimethyl Ether (CH₃OCH₃) Methanol->DME Dehydration (Acid Catalyst) Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Hemiacetal Formic_Acid Formic Acid (HCOOH) Formaldehyde->Formic_Acid Oxidation This compound This compound (CH₃OCH₂OCH₃) Hemiacetal->this compound + Methanol (Acid Catalyst) Water Water (H₂O) MF Methyl Formate (HCOOCH₃) Hemiacetal->MF Oxidation POMDME POMDMEs (CH₃O(CH₂O)nCH₃) This compound->POMDME + n CH₂O COx CO, CO₂ Formic_Acid->COx Decomposition

Caption: Main and side reaction pathways in this compound synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps Explanation
Incomplete Reaction - Increase reaction time.- Optimize reaction temperature (typically 60-85°C).[7]- Ensure efficient stirring.The reaction to form this compound is an equilibrium process. Insufficient time or suboptimal temperature can prevent the reaction from reaching completion.
Catalyst Deactivation - Use fresh or regenerated catalyst.- Ensure anhydrous conditions, as water can inhibit some acid catalysts.[1]Acid catalysts can lose activity over time or be poisoned by impurities. Water can compete for active sites on the catalyst.
Unfavorable Reactant Ratio - Increase the molar ratio of methanol to formaldehyde. Ratios of 2.5:1 to 10:1 are often used.[3]A higher concentration of methanol shifts the equilibrium towards the formation of this compound.
Formation of Side Products - Monitor reaction conditions to minimize the formation of DME and MF (see Issue 2).Side reactions consume reactants and reduce the overall yield of the desired product.

Issue 2: High Levels of Impurities in the Product

Observed Impurity Potential Cause Troubleshooting Steps
High Water Content Inherent byproduct of the reaction.- Use a purification method that effectively removes water, such as distillation with a desiccant or extractive distillation.
High Residual Methanol Use of excess methanol in the reaction.- Optimize the methanol to formaldehyde ratio to use the minimum excess required for high conversion.- Employ fractional distillation for purification, taking into account the azeotrope formation.
Presence of Dimethyl Ether (DME) High reaction temperature and/or high catalyst acidity.- Lower the reaction temperature.- Use a catalyst with optimized acidity.
Presence of Methyl Formate (MF) and Formic Acid Oxidative conditions.- Ensure the reaction is carried out under an inert atmosphere if sensitive catalysts are used.- Select a catalyst that does not promote oxidation side reactions.
Formation of POMDMEs High concentration of formaldehyde.- Use a molar excess of methanol to formaldehyde.- Control the reaction time to prevent further polymerization.

Quantitative Data Summary

The following tables summarize typical quantitative data reported in the literature for this compound synthesis.

Table 1: Typical Product Purity and Byproduct Levels

Component Typical Purity/Level Reference
This compound (DMM)> 99% (after purification)[3]
MethanolMajor impurity before final purification[3]
WaterSignificant byproduct[1]
Dimethyl Ether (DME)Varies with catalyst and temperature[8]
Methyl Formate (MF)Varies with catalyst and temperature[8]

Table 2: Influence of Reaction Conditions on Selectivity (Illustrative)

Catalyst Temperature (°C) Methanol:Formaldehyde Ratio DMM Selectivity (%) DME Selectivity (%) MF Selectivity (%) Reference
Cu/ZrAlO2005 (WHSV)~40 (Yield)VariesVaries[8]
Amberlyst 15702.262 (Yield)--[4]
D72 Resin902.599.1--[9]

Note: Direct comparison is challenging due to variations in experimental setups. This table provides illustrative examples.

Experimental Protocols

1. General Synthesis Protocol for this compound

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and catalysts.

Synthesis Workflow start Start reactants Charge Reactor with Methanol and Formaldehyde Source (e.g., Paraformaldehyde) start->reactants catalyst Add Acid Catalyst (e.g., Amberlyst 15) reactants->catalyst reaction Heat and Stir Reaction Mixture (e.g., 60-85°C for several hours) catalyst->reaction monitoring Monitor Reaction Progress (e.g., by GC) reaction->monitoring neutralization Neutralize Catalyst (if necessary) monitoring->neutralization Reaction Complete filtration Filter to Remove Solid Catalyst neutralization->filtration distillation Purify by Fractional Distillation filtration->distillation analysis Analyze Purity of Fractions (GC-MS) distillation->analysis end End analysis->end

Caption: A typical experimental workflow for this compound synthesis.

2. Protocol for GC-MS Analysis of Impurities

This is a general guideline for the analysis of byproducts and impurities in a synthesized this compound sample.

  • Sample Preparation: Dilute a small aliquot of the crude or purified this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 10-100 µg/mL.[10]

  • GC-MS Instrument Conditions (Example):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 30-300.

      • Scan Mode: Full scan.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify the impurities using an internal or external standard method if required.

Analysis Workflow start Start sample_prep Prepare Sample (Dilute in Solvent) start->sample_prep gc_injection Inject Sample into GC-MS sample_prep->gc_injection separation Separation of Components on GC Column gc_injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis ionization->mass_analysis data_acquisition Data Acquisition (Chromatogram and Mass Spectra) mass_analysis->data_acquisition identification Peak Identification (Library Search) data_acquisition->identification quantification Quantification (Internal/External Standard) identification->quantification end End quantification->end

Caption: Workflow for the GC-MS analysis of impurities.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues in this compound synthesis.

Troubleshooting Logic start Problem with Synthesis low_yield Low Yield? start->low_yield purity_issue Purity Issue? low_yield->purity_issue No check_reaction_params Check Reaction Parameters: - Time - Temperature - Stirring low_yield->check_reaction_params Yes analyze_byproducts Analyze Byproducts by GC-MS purity_issue->analyze_byproducts Yes optimize_purification Optimize Purification (e.g., Fractional Distillation) purity_issue->optimize_purification No check_catalyst Check Catalyst: - Activity - Loading check_reaction_params->check_catalyst check_ratio Check Reactant Ratio: - Increase Methanol check_catalyst->check_ratio high_dme High DME? analyze_byproducts->high_dme high_mf High MF/Acid? high_dme->high_mf No lower_temp Lower Reaction Temperature high_dme->lower_temp Yes high_pomdme High POMDMEs? high_mf->high_pomdme No inert_atmosphere Use Inert Atmosphere high_mf->inert_atmosphere Yes adjust_ratio Increase Methanol:Formaldehyde Ratio high_pomdme->adjust_ratio Yes high_pomdme->optimize_purification No

Caption: A logical guide for troubleshooting this compound synthesis.

References

"purification techniques for Oxydimethanol from reaction mixtures"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Oxydimethanol (ODM) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in a crude this compound (ODM) reaction mixture?

A1: Crude ODM, typically synthesized from formaldehyde (B43269) and methanol, contains several common impurities. These include unreacted starting materials such as formaldehyde and methanol. Water is also a significant impurity as it is a byproduct of the reaction. Additionally, side reactions can lead to the formation of polyoxymethylenes.

Q2: What are the main challenges associated with the purification of this compound (ODM)?

A2: The primary challenge in purifying ODM is its thermal instability. As a hemiacetal, ODM can readily decompose back into formaldehyde and methanol, particularly when heated. This makes traditional distillation at atmospheric pressure problematic. The presence of water can also promote this decomposition, further complicating purification efforts.

Q3: Is it possible to use distillation to purify this compound (ODM)?

A3: Yes, but with caution. Due to its thermal sensitivity, vacuum distillation is the recommended method for purifying ODM. By reducing the pressure, the boiling point of ODM is lowered, which minimizes thermal decomposition and improves the yield of the purified product.[1][2] It is crucial to have precise temperature control and to conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: Can liquid-liquid extraction be used to purify this compound (ODM)?

A4: Liquid-liquid extraction can be a useful step in the purification of ODM, particularly for removing water-soluble impurities. However, the choice of solvent is critical to ensure selective extraction of impurities without significant loss of the desired product. The limited capacity of some organic phases for formaldehyde can be a challenge.

Q5: What chromatographic techniques are suitable for this compound (ODM) purification?

A5: Column chromatography can be an effective method for purifying ODM, especially for achieving high purity on a smaller scale. Normal-phase chromatography using a silica (B1680970) gel stationary phase with a gradient of non-polar to polar solvents can separate ODM from its impurities. However, the acidic nature of standard silica gel can potentially cause degradation of the acid-sensitive ODM. Therefore, using neutralized silica gel or an alternative stationary phase is advisable.

Troubleshooting Guides

Fractional Distillation (Under Vacuum)
Issue Possible Cause Troubleshooting Steps
Low yield of purified ODM Thermal decomposition of ODM during distillation.- Utilize Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point. - Precise Temperature Control: Use a well-controlled heating mantle and monitor the vapor temperature closely to avoid overheating. - Inert Atmosphere: Carry out the distillation under a nitrogen or argon atmosphere to prevent oxidative degradation.
Product contamination with formaldehyde and methanol Inefficient separation due to close boiling points or azeotrope formation.- Fractionating Column: Employ a fractionating column with sufficient theoretical plates to enhance separation efficiency. - Optimize Reflux Ratio: Adjust the reflux ratio to find the optimal balance between separation efficiency and distillation time.
Product discoloration (yellowing) Decomposition or presence of colored impurities.- Activated Carbon Treatment: Before distillation, treat the crude ODM solution with activated carbon to adsorb colored impurities. - Maintain Inert Atmosphere: Ensure the distillation apparatus is free of oxygen.
Liquid-Liquid Extraction
Issue Possible Cause Troubleshooting Steps
Poor separation of layers Emulsion formation.- Allow Sufficient Time: Let the mixture stand for a longer period to allow the layers to separate. - Add Brine: Add a saturated sodium chloride solution to increase the ionic strength of the aqueous phase and break the emulsion. - Gentle Mixing: Avoid vigorous shaking; instead, gently invert the separatory funnel multiple times.
Low recovery of ODM ODM partitioning into the aqueous phase.- Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent. - Salting Out: Add a salt (e.g., NaCl or K₂CO₃) to the aqueous phase to decrease the solubility of ODM and drive it into the organic phase.
Presence of water in the organic layer Incomplete separation or dissolution of water in the organic solvent.- Drying Agent: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Poor separation of ODM from impurities Inappropriate solvent system or column packing.- TLC Optimization: Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. - Proper Column Packing: Ensure the column is packed uniformly to avoid channeling. - Gradient Elution: Use a gradient elution from a non-polar to a more polar solvent to improve separation.
Degradation of ODM on the column Acidic nature of the silica gel.- Neutralized Silica Gel: Use silica gel that has been neutralized with a base (e.g., triethylamine (B128534) in the eluent). - Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic).
Streaking or tailing of spots on TLC/column Overloading of the sample or interaction with the stationary phase.- Reduce Sample Load: Apply a smaller amount of the crude mixture to the column. - Add a Modifier: Add a small amount of a polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the eluent to reduce tailing.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (ODM)

Purification Technique Typical Purity Achieved (%) Approximate Yield (%) Key Advantages Key Disadvantages
Vacuum Fractional Distillation 95 - 9860 - 75Scalable, good for removing volatile impurities.Risk of thermal decomposition, requires specialized equipment.
Liquid-Liquid Extraction (pre-purification) 70 - 8580 - 90Good for initial cleanup and water removal.May not achieve high purity, potential for emulsion formation.
Column Chromatography (Silica Gel) > 9940 - 60High purity achievable, good for small scale.Can be time-consuming, potential for product degradation on acidic silica.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a standard vacuum fractional distillation apparatus with a short fractionating column. Ensure all glassware is thoroughly dried.

  • Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Initiate Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle with a stirrer.

  • Fraction Collection: Monitor the head temperature closely. Collect the fraction corresponding to the boiling point of this compound at the applied pressure. Discard the initial forerun, which will likely contain lower boiling point impurities like methanol.

  • Completion: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Characterization: Analyze the collected fractions for purity using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification of this compound by Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent in which ODM is soluble but immiscible with water (e.g., dichloromethane (B109758) or ethyl acetate).

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated sodium bicarbonate solution to neutralize any acidic impurities.

    • Water to remove water-soluble impurities.

    • Brine (saturated NaCl solution) to facilitate the separation of the aqueous and organic layers and to remove bulk water from the organic layer.

  • Layer Separation: After each wash, allow the layers to separate completely and drain the aqueous layer.

  • Drying: Collect the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator under reduced pressure and at a low temperature.

  • Further Purification: The resulting product may require further purification by vacuum distillation or column chromatography.

Visualizations

Experimental_Workflow_ODM_Purification crude_odm Crude this compound (from reaction mixture) extraction Liquid-Liquid Extraction (Optional Pre-purification) crude_odm->extraction Initial Cleanup distillation Vacuum Fractional Distillation crude_odm->distillation Direct Purification extraction->distillation Further Purification chromatography Column Chromatography extraction->chromatography For High Purity pure_odm Purified this compound (>95-99%) distillation->pure_odm analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->pure_odm chromatography->analysis

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic_Distillation start Low Yield from Vacuum Distillation? check_temp Is distillation temperature too high? start->check_temp Yes check_vacuum Is vacuum level adequate? start->check_vacuum No reduce_temp Action: Reduce heating mantle temperature. check_temp->reduce_temp check_leaks Are there leaks in the system? check_vacuum->check_leaks Yes improve_vacuum Action: Check vacuum pump and connections. check_vacuum->improve_vacuum No seal_leaks Action: Check all joints and seals. check_leaks->seal_leaks Yes

Caption: Troubleshooting logic for low yield in vacuum distillation.

References

Technical Support Center: Managing the Hygroscopic Properties of Oxydimethanol in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of Oxydimethanol (hydroxymethoxymethanol) during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

This compound (C₂H₆O₃) is a hemiacetal formed from the reaction of formaldehyde (B43269) and methanol (B129727). Its structure, containing hydroxyl (-OH) and ether groups, makes it prone to hydrogen bonding with water molecules from the atmosphere. This affinity for water is the reason for its hygroscopic nature. Furthermore, as a hemiacetal, it exists in equilibrium with its starting materials (formaldehyde and methanol) and can react with water in a reversible reaction to form a hydrate, further contributing to its tendency to absorb moisture.[1][2]

Q2: How should I store this compound to minimize water absorption?

To minimize moisture uptake, this compound should be stored in a tightly sealed, airtight container, preferably made of glass or a non-reactive polymer.[3] The container should be placed in a desiccator containing a suitable drying agent, such as silica (B1680970) gel or calcium chloride.[4] For long-term storage or for highly sensitive experiments, storage in an inert atmosphere, such as a glovebox or under a blanket of argon or nitrogen, is recommended.

Q3: I opened my container of this compound and it appears clumpy/has solidified. Can I still use it?

Clumping or solidification is a common sign of significant water absorption.[4] While the material may still be usable for some applications, the presence of water can significantly impact reaction stoichiometry and kinetics. It is highly recommended to determine the water content using a method like Karl Fischer titration before use. If the water content is unacceptably high, the material may need to be dried or a new batch should be used.

Q4: What are the primary consequences of using "wet" this compound in my experiments?

Using this compound with an unknown or high water content can lead to several experimental issues:

  • Inaccurate Stoichiometry: The measured weight of the reagent will not be the true weight of pure this compound, leading to errors in molar calculations.

  • Side Reactions: Water can act as a reactant or catalyst in many organic reactions, leading to the formation of unwanted byproducts.[5]

  • Reduced Yields: The presence of water can inhibit the desired reaction or lead to the decomposition of reactants, intermediates, or products.

  • Poor Reproducibility: Varying levels of water contamination between experiments will lead to inconsistent results.

Q5: How can I accurately measure the water content in my this compound sample?

The most accurate and widely used method for determining water content is Karl Fischer titration.[6] This technique is specific to water and can provide precise measurements even at low concentrations. For a detailed procedure, please refer to the "Experimental Protocols" section below.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield in a reaction using this compound. The hygroscopic nature of this compound led to the introduction of water, which may have inhibited the reaction or decomposed a key reagent.1. Use a fresh, unopened container of this compound or one that has been properly stored in a desiccator. 2. Determine the water content of your this compound using Karl Fischer titration and adjust the stoichiometry accordingly. 3. Dry the reaction solvent and other reagents to minimize water from all sources. 4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results between batches of the same experiment. The water content of the this compound likely varied between experiments due to differences in handling or storage time.1. Standardize your handling procedure for this compound, minimizing its exposure to the atmosphere. 2. Always use this compound from the same batch for a series of related experiments. 3. Measure the water content of the this compound from each new bottle or before each critical experiment.
Unexpected peaks in NMR or other analytical spectra. The presence of water can lead to the formation of hydrates or promote side reactions, resulting in impurities. Water itself can also appear in spectra.[7]1. Confirm the presence of water in your sample via Karl Fischer titration. 2. If water is present, consider if it could have reacted with your starting materials or products. The equilibrium of this compound with formaldehyde and methanol in the presence of water could also contribute to unexpected species.[1] 3. Purify your product to remove any water-soluble impurities.
Difficulty in accurately weighing this compound. The material is rapidly absorbing atmospheric moisture on the balance, causing the reading to continuously increase.1. Weigh the this compound as quickly as possible. 2. Use a weighing boat with a lid or a tared, sealed vial. 3. If possible, perform the weighing inside a glovebox with a controlled, low-humidity atmosphere.

Data Presentation

Parameter Condition Value Significance
Appearance AnhydrousColorless liquidVisual indicator of purity.
Appearance After exposure to high humidityViscous liquid, potential for clumping if impurities are presentIndicates significant water absorption.
Water Absorption Rate 25°C, 50% Relative HumidityModerateWill absorb moisture from ambient air over time.
Water Absorption Rate 25°C, 80% Relative HumidityHighRapidly absorbs moisture in humid environments.
Equilibrium Moisture Content 25°C, 50% Relative Humidity~5-10% by weight (Illustrative)The amount of water the substance will hold when in equilibrium with the environment.
Equilibrium Moisture Content 25°C, 80% Relative Humidity>20% by weight (Illustrative)Highlights the importance of controlled storage.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a general method for determining the water content of this compound.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Reagent (e.g., Hydranal-Composite 5)

  • Anhydrous Methanol (or other suitable solvent)

  • Gastight syringe

  • This compound sample

Procedure:

  • System Preparation:

    • Ensure the Karl Fischer titrator is clean and the titration cell is dry.

    • Fill the titration cell with anhydrous methanol.

    • Run a pre-titration to neutralize any residual water in the solvent until a stable, dry baseline is achieved.

  • Titrant Standardization:

    • Accurately add a known amount of a certified water standard to the titration cell.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The instrument will calculate the titer of the reagent (mg H₂O / mL reagent). Perform this in triplicate and use the average value.

  • Sample Analysis:

    • Accurately weigh the gastight syringe.

    • Draw a suitable amount of the this compound sample into the syringe. The amount will depend on the expected water content.

    • Reweigh the syringe to determine the exact mass of the sample added.

    • Inject the sample into the titration cell.

    • Titrate with the standardized Karl Fischer reagent to the endpoint.

  • Calculation:

    • The instrument will automatically calculate the water content, typically expressed as a percentage or in parts per million (ppm).

    • Water Content (%) = [(Volume of KF reagent used × Titer) / Sample weight] × 100

Protocol 2: General Handling of this compound in a Moisture-Sensitive Synthesis

This protocol outlines a general workflow for using this compound as a reagent in a reaction where the exclusion of water is critical.

Materials:

  • Schlenk flask or other suitable reaction vessel, oven-dried

  • Inert gas source (Nitrogen or Argon) with a manifold

  • Dry solvents and other reagents

  • Syringes and needles, oven-dried

  • Septa

Procedure:

  • Apparatus Setup:

    • Assemble the oven-dried glassware while hot and immediately place it under a positive pressure of inert gas.

    • Allow the glassware to cool to room temperature under the inert atmosphere.

  • Reagent Preparation:

    • If other reagents are solids, dry them in a vacuum oven as appropriate.

    • Use freshly distilled or commercially available anhydrous solvents.

  • Addition of this compound:

    • If working on a benchtop, quickly weigh the this compound in a tared, sealed vial.

    • If using a glovebox, weigh the this compound directly into the reaction vessel.

    • If weighed outside, dissolve the this compound in a small amount of anhydrous solvent in the sealed vial and transfer it to the reaction vessel via a syringe.

  • Reaction Execution:

    • Add other reagents and solvents to the reaction vessel using syringes or a cannula under a positive pressure of inert gas.

    • Maintain the inert atmosphere throughout the course of the reaction.

  • Work-up and Quenching:

    • Be mindful that quenching the reaction with aqueous solutions will introduce water. If the product is water-sensitive, alternative work-up procedures may be necessary.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Experimental Issues with this compound start Experiment Fails (e.g., low yield, side products) check_storage Was this compound stored properly in a desiccator? start->check_storage check_reagent Was this compound handled under anhydrous conditions? quantify_water Quantify water content via Karl Fischer Titration check_reagent->quantify_water No failure Persistent Failure: Investigate other factors check_reagent->failure Yes check_storage->check_reagent Yes check_storage->quantify_water No adjust_stoichiometry Adjust reagent amount based on measured water content quantify_water->adjust_stoichiometry rerun_experiment Re-run experiment with new handling procedures adjust_stoichiometry->rerun_experiment success Successful Experiment rerun_experiment->success rerun_experiment->failure

Caption: Troubleshooting workflow for experiments involving this compound.

Oxydimethanol_Equilibrium Chemical Equilibrium of this compound This compound This compound (Hemiacetal) hydrate Hydrate (Gem-diol) This compound->hydrate + H₂O formaldehyde Formaldehyde formaldehyde->this compound methanol Methanol methanol->this compound water Water (H₂O)

Caption: Equilibrium of this compound with water and its precursors.

Handling_Workflow Experimental Workflow for Handling this compound start Start: Prepare for Moisture-Sensitive Reaction dry_glassware Oven-dry all glassware start->dry_glassware assemble_hot Assemble glassware while hot under inert gas (N₂ or Ar) dry_glassware->assemble_hot weigh_reagent Weigh this compound quickly or in a glovebox assemble_hot->weigh_reagent dissolve_transfer Dissolve and transfer reagent via syringe weigh_reagent->dissolve_transfer run_reaction Run reaction under inert atmosphere dissolve_transfer->run_reaction end Reaction Complete run_reaction->end

Caption: Workflow for handling this compound in a synthesis experiment.

References

Technical Support Center: Controlling Formaldehyde Release from Oxydimethanol (Dimethoxymethane)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the rate of formaldehyde (B43269) release from Oxydimethanol, also known as dimethoxymethane (B151124) (DMM) or methylal.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving the controlled release of formaldehyde from this compound.

Question: Why is the observed rate of formaldehyde release significantly faster than expected?

Answer:

  • Low pH Environment: this compound hydrolysis is acid-catalyzed.[1] Accidental exposure to acidic conditions in your medium or on your materials will dramatically accelerate the release of formaldehyde. The stability of this compound is significantly reduced at a pH below 2.5.[2]

  • Elevated Temperatures: The rate of hydrolysis is temperature-dependent. Higher temperatures increase the kinetic energy of the molecules, leading to a faster release of formaldehyde.[3]

  • High Water Concentration: The presence of water is necessary for the hydrolysis of this compound to formaldehyde and methanol.[1] An excess of water in the experimental setup can drive the reaction forward, increasing the release rate.

Question: Why is the formaldehyde release rate slower than anticipated or negligible?

Answer:

  • Neutral or Alkaline pH: In neutral or alkaline (pH > 8) conditions, the hydrolysis of this compound is significantly slower.[4] Ensure your experimental medium is not basic if a faster release is desired.

  • Low Temperature: Performing experiments at low temperatures (e.g., 4°C) will substantially decrease the rate of hydrolysis and formaldehyde release.[4]

  • Non-Aqueous System: If the experiment is conducted in a predominantly non-aqueous (anhydrous) environment, the lack of water will inhibit the hydrolysis of this compound, thus preventing formaldehyde release.

Question: Why are my formaldehyde quantification results inconsistent or not reproducible?

Answer:

  • Inconsistent pH Control: Small variations in the pH of your experimental medium can lead to large differences in the rate of formaldehyde release, causing inconsistent results. The use of a stable buffer system is crucial.

  • Temperature Fluctuations: Lack of precise temperature control during the experiment can alter the hydrolysis rate, leading to variability in the amount of formaldehyde released over a given time.

  • Issues with Analytical Method: The derivatization of formaldehyde with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a critical step for quantification. Incomplete derivatization, degradation of the derivative, or interference from other components in the sample matrix can all lead to inaccurate results.[3][5] It is also important to note that ozone can interfere with the DNPH derivatization process.[6]

Frequently Asked Questions (FAQs)

Question: What is the chemical mechanism of formaldehyde release from this compound?

Answer: this compound (dimethoxymethane) is the dimethyl acetal (B89532) of formaldehyde.[1] It releases formaldehyde through a hydrolysis reaction. In the presence of water and typically under acidic conditions, this compound breaks down to yield one molecule of formaldehyde and two molecules of methanol.[1]

Question: What are the primary factors that control the rate of formaldehyde release?

Answer: The primary factors controlling the rate of formaldehyde release from this compound are:

  • pH: The hydrolysis is strongly catalyzed by acid. Lower pH values result in a faster release rate.[2]

  • Temperature: Higher temperatures accelerate the reaction rate.[3]

  • Water Availability: Water is a necessary reactant for the hydrolysis to occur.

Question: How can I achieve a slow and sustained release of formaldehyde?

Answer: To achieve a slow and sustained release, you should aim to control the factors that influence the hydrolysis rate. This can be accomplished by:

  • Maintaining a pH close to neutral (pH 6-8).

  • Keeping the temperature constant and relatively low.

  • Potentially limiting the water content of the system, although this can be challenging to control.

Question: What is the most reliable method for quantifying the released formaldehyde?

Answer: A widely used and reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection, following the derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH).[3][5][7] This process converts formaldehyde into a stable 2,4-dinitrophenylhydrazone derivative that can be easily separated and quantified.[5][7]

Data Presentation: Factors Influencing Formaldehyde Release

The following tables summarize the qualitative and semi-quantitative effects of different experimental parameters on the rate of formaldehyde release from this compound.

Table 1: Effect of pH on Formaldehyde Release Rate

pH RangeRelative Rate of ReleaseStability of this compound
< 2.5Very FastUnstable[2]
2.5 - 6Moderate to FastModerately Stable to Unstable[2]
6 - 8SlowGenerally Stable[4]
> 8Very SlowStable[4]

Table 2: Effect of Temperature on Formaldehyde Release Rate

TemperatureRelative Rate of ReleaseNotes
Low (e.g., 4°C)Very SlowReduced kinetic energy slows the hydrolysis reaction.[4]
Ambient (e.g., 25°C)ModerateBaseline for typical experimental conditions.[4]
Elevated (e.g., 40°C)Significantly FasterIncreased temperature provides the necessary activation energy for hydrolysis.[3][4]

Experimental Protocols

Protocol: Quantification of Released Formaldehyde using HPLC with DNPH Derivatization

This protocol outlines the key steps for the quantification of formaldehyde released from an aqueous solution containing this compound.

1. Reagents and Materials:

  • This compound (Dimethoxymethane)

  • Formaldehyde standard solution

  • 2,4-dinitrophenylhydrazine (DNPH) solution (e.g., 1 g/L in acetonitrile)[8]

  • Phosphoric acid[8]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • C8 or C18 reverse-phase HPLC column[5]

2. Sample Preparation and Derivatization:

  • Prepare your aqueous experimental samples containing this compound under the desired conditions (pH, temperature).

  • At specified time points, withdraw an aliquot of the sample.

  • To 100 mL of the sample, add 0.2 mL of phosphoric acid (1+4) and 10 mL of the 1 g/L DNPH solution in acetonitrile.[8]

  • Allow the reaction to proceed for a set amount of time (e.g., 20 minutes) at a controlled temperature to ensure complete derivatization.[8]

  • Prepare a calibration curve by derivatizing known concentrations of formaldehyde standard solutions in the same manner.

3. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C8, 3-µm particle size analytical column (150 mm × 4.6 mm) or similar.[5]

  • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (e.g., 55:45, v/v).[5]

  • Flow Rate: 1 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 15 µL.[5]

  • Detection: UV at 360 nm.[5]

  • Quantification: Identify the peak corresponding to the formaldehyde-DNPH derivative based on its retention time (approximately 6.4 minutes under these conditions) and quantify the concentration by comparing the peak area to the calibration curve.[5][7]

Visualizations

hydrolysis_mechanism cluster_products DMM This compound (Dimethoxymethane) DMM->Products H2O Water (H₂O) H2O->Products H_plus Acid Catalyst (H⁺) H_plus->Products Hydrolysis FA Formaldehyde Products->FA MeOH Methanol (x2) Products->MeOH

Caption: Hydrolysis of this compound to Formaldehyde and Methanol.

experimental_workflow start Start: This compound Solution incubation Incubate under Controlled Conditions (pH, Temperature) start->incubation sampling Withdraw Aliquot at Time Point 't' incubation->sampling derivatization Derivatize with DNPH in Acidic Medium sampling->derivatization hplc Inject into HPLC-UV System derivatization->hplc quantification Separate and Quantify FA-DNPH Derivative (UV at 360 nm) hplc->quantification end End: Formaldehyde Concentration quantification->end

Caption: Workflow for Quantification of Formaldehyde Release.

logical_relationships cluster_factors Controlling Factors Rate Rate of Formaldehyde Release pH pH pH_effect Decreasing pH (More Acidic) Temp Temperature Temp_effect Increasing Temperature Water Water Concentration Water_effect Increasing Water pH_effect->Rate Increases Temp_effect->Rate Increases Water_effect->Rate Increases

Caption: Factors Controlling the Rate of Formaldehyde Release.

References

"unexpected side reactions of Oxydimethanol in organic synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of oxydimethanol in organic synthesis. This compound, also known as hydroxymethoxymethanol, is a hemiacetal of formaldehyde (B43269) and methanol (B129727). Its inherent instability can lead to unexpected side reactions, impacting yield and purity. This guide is intended for researchers, scientists, and drug development professionals to anticipate and address these challenges.

Troubleshooting Guide: Unexpected Side Reactions

The primary challenge in using this compound arises from its equilibrium with formaldehyde and methanol in solution. This equilibrium is sensitive to reaction conditions, particularly pH and temperature. The liberated formaldehyde and methanol can then participate in various side reactions.

Table 1: Troubleshooting Unexpected Reactions and Outcomes

Observed Issue Potential Cause Proposed Solution & Mitigation Strategies
Formation of a carboxylic acid (formate) and methanol as byproducts, especially under basic conditions. Cannizzaro Reaction of Formaldehyde: In the presence of a strong base, formaldehyde (from this compound decomposition) can undergo a disproportionation reaction to yield formic acid (as a salt) and methanol.[1][2][3][4][5]- Avoid strongly basic conditions if possible. - If a base is necessary, consider using a weaker, non-nucleophilic base. - Lower the reaction temperature to disfavor the Cannizzaro reaction. - Use a crossed Cannizzaro approach by adding a less valuable aldehyde to act as the hydride donor if formaldehyde is the intended reductant.[2][5]
Unintended addition of a -CH₂OH group to the starting material, reagents, or products. Hydroxymethylation by Formaldehyde: Formaldehyde is a known hydroxymethylating agent and can react with nucleophiles, including enolates, amines, and other compounds with active hydrogens.- Maintain neutral or slightly acidic conditions to minimize the concentration of free formaldehyde. - Protect sensitive functional groups that are susceptible to hydroxymethylation. - Add the reagents in a specific order to minimize the exposure of sensitive compounds to free formaldehyde.
Formation of methyl esters as byproducts when carboxylic acids are present. Esterification by Methanol: Methanol, being an alcohol, can act as a nucleophile and esterify carboxylic acids, especially under acidic conditions or in the presence of activating agents.- If acidic conditions are required, consider using a non-alcoholic solvent if possible. - Protect carboxylic acid functionalities before introducing this compound. - Use a milder acid catalyst or a shorter reaction time.
Observation of unexpected oxidation of sensitive functional groups. Oxidation involving Formaldehyde/Methanol: Formaldehyde can be oxidized to formic acid, and methanol can also undergo oxidation. These processes might be facilitated by certain reagents or conditions in the reaction mixture.- Ensure an inert atmosphere if your substrates are sensitive to oxidation. - Scrutinize the full reaction mechanism to identify potential redox pathways involving formaldehyde or methanol.
Variable reaction yields and reproducibility issues. Inconsistent this compound Decomposition: The equilibrium between this compound, formaldehyde, and methanol is sensitive to subtle changes in pH, temperature, and water content, leading to varying concentrations of the reactive species.[6][7]- Strictly control the pH of the reaction mixture. - Maintain a consistent reaction temperature. - Ensure consistent solvent quality and water content. - Consider preparing the this compound solution fresh before each use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in organic synthesis?

This compound (C₂H₆O₃) is the hemiacetal formed from the reaction of formaldehyde and methanol. It is often used as a source of formaldehyde in a more easily handled form than gaseous formaldehyde.

Q2: What is the primary stability concern with this compound?

The main concern is its instability in solution, where it exists in equilibrium with formaldehyde and methanol. This equilibrium is dynamic and influenced by the surrounding chemical environment. In methanol solutions, the equilibrium favors the formation of methoxymethanol (B1221974) (this compound).[6][7]

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Oxydimethanol_Equilibrium This compound This compound (HOCH₂OCH₃) Intermediates Formaldehyde (CH₂O) + Methanol (CH₃OH) This compound->Intermediates Decomposition

Caption: Equilibrium of this compound.

Q3: How does pH affect the stability of this compound?

Hemiacetals like this compound are susceptible to both acid and base-catalyzed hydrolysis back to the parent aldehyde and alcohol.

  • Acidic Conditions: The hydroxyl group of the hemiacetal can be protonated, forming a good leaving group (water), which facilitates the reformation of the carbonyl group of formaldehyde.

  • Basic Conditions: A base can deprotonate the hydroxyl group, and the resulting alkoxide can collapse to regenerate the aldehyde and an alkoxide of the alcohol.

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pH_Dependence cluster_acid Acidic Conditions cluster_base Basic Conditions Acid_Start This compound Acid_Protonation Protonated Hemiacetal Acid_Start->Acid_Protonation + H⁺ Acid_End Formaldehyde + Methanol Acid_Protonation->Acid_End - H₂O Base_Start This compound Base_Deprotonation Deprotonated Hemiacetal Base_Start->Base_Deprotonation + OH⁻ Base_End Formaldehyde + Methoxide Base_Deprotonation->Base_End Collapse

Caption: pH-Dependent Decomposition of this compound.

Q4: What is the Cannizzaro reaction and how can it be an unexpected side reaction?

The Cannizzaro reaction is a disproportionation of an aldehyde that lacks α-hydrogens (like formaldehyde) in the presence of a strong base. Two molecules of the aldehyde react to produce one molecule of the corresponding carboxylic acid and one molecule of the alcohol.[1][2][3][4][5] If your reaction is conducted under strongly basic conditions, the formaldehyde released from this compound can undergo this reaction, leading to the formation of formate (B1220265) and additional methanol.

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Cannizzaro_Reaction cluster_reactants Reactants cluster_products Products F1 Formaldehyde Base Strong Base (e.g., NaOH) F1->Base F2 Formaldehyde F2->Base Methanol Methanol Base->Methanol Reduction Formate Formate Base->Formate Oxidation

Caption: Cannizzaro Reaction Pathway.

Q5: What are hydroxymethylation side reactions?

Formaldehyde can react with a variety of compounds containing acidic protons (e.g., ketones, esters, amides, amines) to add a hydroxymethyl (-CH₂OH) group. This can lead to undesired modifications of your starting materials, intermediates, or target molecules.

Q6: How can I detect the presence of free formaldehyde and methanol in my reaction?

Several analytical techniques can be employed:

  • Gas Chromatography (GC): Can be used to detect and quantify volatile components like methanol.

  • High-Performance Liquid Chromatography (HPLC): Formaldehyde can be derivatized (e.g., with 2,4-dinitrophenylhydrazine) and then analyzed by HPLC with UV detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect and quantify both formaldehyde (often as its hydrate, methylene (B1212753) glycol, in aqueous solutions) and methanol.

  • Infrared (IR) Spectroscopy: Can be used for the qualitative detection of formaldehyde derivatives in solution.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Monitoring this compound Decomposition by ¹H NMR

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., D₂O, MeOD) of known concentration.

  • Internal Standard: Add a known amount of an internal standard (e.g., dimethyl sulfoxide) that does not react with the components.

  • NMR Acquisition: Acquire a ¹H NMR spectrum at time zero.

  • Time-Course Monitoring: Acquire subsequent spectra at regular intervals under the desired reaction conditions (e.g., specific pH, temperature).

  • Data Analysis: Integrate the signals corresponding to this compound, formaldehyde (or its hydrate), methanol, and the internal standard. The change in the relative integrals over time will indicate the rate of decomposition.

Protocol 2: Derivatization of Formaldehyde for HPLC Analysis

  • Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in a suitable acidic medium (e.g., acetonitrile (B52724) and perchloric acid).

  • Sample Derivatization: Mix an aliquot of the reaction mixture with the DNPH solution. Allow the reaction to proceed for a set amount of time to form the formaldehyde-DNPH derivative (a hydrazone).

  • Quenching: Quench the reaction by adding a neutralizing agent if necessary.

  • HPLC Analysis: Analyze the resulting solution by reverse-phase HPLC with UV detection (typically around 360 nm).

  • Quantification: Use a calibration curve prepared with known concentrations of formaldehyde to quantify the amount in the original sample.

Disclaimer: This technical support guide is for informational purposes only and should not be considered a substitute for proper laboratory safety procedures and experimental design. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

Technical Support Center: Enhancing Oxydimethanol (Dimethoxymethane) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Oxydimethanol, more commonly known as Dimethoxymethane (B151124) (DMM) or methylal.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for Dimethoxymethane (DMM)?

A1: The most prevalent methods for DMM synthesis are the reaction of formaldehyde (B43269) with methanol (B129727) and the direct oxidation of methanol.[1] The formaldehyde and methanol route is a well-established two-step process, often utilizing an acid catalyst.[2][3] Direct oxidation of methanol is a one-step approach that is also gaining attention.[2][4]

Q2: What are the typical impurities encountered in crude DMM?

A2: Common impurities include unreacted starting materials such as methanol and formaldehyde. Water is a significant byproduct of the reaction.[5] Side reactions can also lead to the formation of dimethyl ether, formic acid, and methyl formate.[2]

Q3: How does water content affect the yield and purity of DMM?

A3: Water can negatively impact the reaction equilibrium, shifting it away from DMM formation. It can also promote the formation of undesired byproducts like glycols through reactions with formaldehyde.[5] The presence of water also complicates purification, as it can form azeotropes with the product and reactants.

Q4: What is the significance of the azeotrope between DMM and methanol?

A4: DMM and methanol form a minimum-boiling azeotrope, which means they cannot be completely separated by simple distillation.[6][7] This poses a significant challenge in achieving high-purity DMM.

Q5: What types of catalysts are effective for DMM synthesis?

A5: A variety of catalysts can be used for DMM synthesis. Acid catalysts, such as sulfuric acid and acidic ion-exchange resins (e.g., Amberlyst 15), are commonly employed for the reaction between formaldehyde and methanol.[2][8] For the direct oxidation of methanol, bifunctional catalysts with both acidic and redox properties are often used.[2][4]

Troubleshooting Guides

Issue 1: Low Yield of Dimethoxymethane
Possible Cause Troubleshooting Steps
Unfavorable Reaction Equilibrium - Increase the molar ratio of methanol to formaldehyde to shift the equilibrium towards product formation.[2] - Remove water from the reaction mixture as it is formed, if feasible.
Low Catalyst Activity - Ensure the catalyst is not deactivated or poisoned. Regenerate or replace the catalyst if necessary. - Optimize the catalyst loading. An insufficient amount of catalyst will result in a slow reaction rate.
Suboptimal Reaction Temperature - Adjust the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts or catalyst degradation.[9] Consult literature for the optimal temperature range for your specific catalyst.
Insufficient Reaction Time - Increase the reaction time to allow the reaction to reach completion. Monitor the reaction progress using techniques like GC or NMR.
Issue 2: Low Purity of Dimethoxymethane
Possible Cause Troubleshooting Steps
Inefficient Separation of Azeotrope - Employ extractive distillation by introducing an entrainer (e.g., dimethylformamide) to alter the relative volatilities of DMM and methanol, facilitating their separation.[6] - Consider pressure-swing distillation, which involves operating two distillation columns at different pressures to break the azeotrope.[10]
Presence of Unreacted Formaldehyde - Optimize the molar ratio of reactants to ensure complete conversion of formaldehyde. - Implement a post-reaction purification step, such as a chemical wash, to remove residual formaldehyde.
Formation of Byproducts - Optimize reaction conditions (temperature, pressure, catalyst) to minimize side reactions.[2] - Select a more selective catalyst that favors the formation of DMM over byproducts.
Water Contamination - Use anhydrous reactants and solvents to minimize water introduction. - Employ drying agents or a dedicated water removal step during purification.

Experimental Protocols

Synthesis of Dimethoxymethane from Methanol and Paraformaldehyde

This protocol describes a lab-scale synthesis of DMM using paraformaldehyde as the formaldehyde source and an acid catalyst.

Materials:

  • Methanol (anhydrous)

  • Paraformaldehyde

  • Sulfuric acid (concentrated) or an acidic ion-exchange resin (e.g., Amberlyst 15)

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methanol.

  • Slowly add the acid catalyst to the methanol while stirring. If using sulfuric acid, add it dropwise and cool the flask in an ice bath.

  • Gradually add paraformaldehyde to the mixture.

  • Heat the reaction mixture to reflux (approximately 40-50 °C) and maintain for a specified time (e.g., 6 hours), monitoring the reaction progress.[11]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst by adding a sodium hydroxide solution until the pH is neutral.

  • Perform a fractional distillation to separate the crude DMM from the reaction mixture.

  • Collect the fraction boiling at approximately 42 °C.[1]

  • Dry the collected fraction over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and perform a final distillation to obtain high-purity DMM.

Quantitative Data Summary:

Parameter Value Reference
Boiling Point of DMM42 °C[1]
Density of DMM0.860 g/mL[12]
Molar Ratio (Methanol:Formaldehyde)2.5:1 (optimized example)[2]
DMM Purity after Distillation>90%[2]
Formaldehyde ConversionUp to 99.6%[2]

Visualizations

Reaction Pathway for DMM Synthesis

DMM_Synthesis Dimethoxymethane Synthesis Pathway Methanol Methanol (CH3OH) Hemiacetal Hemiacetal (CH3OCH2OH) Methanol->Hemiacetal DMM Dimethoxymethane (CH3OCH2OCH3) Methanol->DMM Formaldehyde Formaldehyde (CH2O) Protonated_Formaldehyde Protonated Formaldehyde Formaldehyde->Protonated_Formaldehyde + H+ Protonated_Formaldehyde->Hemiacetal + Methanol - H+ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal + H+ Protonated_Hemiacetal->DMM + Methanol - H2O - H+ Water Water (H2O) Protonated_Hemiacetal->Water H_plus H+ H_plus2 H+ H_plus3 H+ Troubleshooting_Yield Troubleshooting Low DMM Yield Start Low DMM Yield Detected Check_Equilibrium Check Reaction Equilibrium (Molar Ratios) Start->Check_Equilibrium Adjust_Ratios Increase Methanol:Formaldehyde Ratio Check_Equilibrium->Adjust_Ratios Suboptimal? Check_Catalyst Evaluate Catalyst Activity Check_Equilibrium->Check_Catalyst Optimal Adjust_Ratios->Check_Catalyst Adjusted Regen_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Regen_Catalyst Inactive? Check_Temp Verify Reaction Temperature Check_Catalyst->Check_Temp Active Regen_Catalyst->Check_Temp Done Adjust_Temp Optimize Temperature Check_Temp->Adjust_Temp Suboptimal? Check_Time Assess Reaction Time Check_Temp->Check_Time Optimal Adjust_Temp->Check_Time Adjusted Increase_Time Increase Reaction Time Check_Time->Increase_Time Too Short? End Yield Improved Check_Time->End Sufficient Increase_Time->End Done

References

Validation & Comparative

A Comparative Guide to the Efficacy of Formaldehyde-Releasing Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial efficacy of several widely used formaldehyde-releasing agents. The information presented is supported by experimental data to assist in the selection of appropriate preservative systems for various applications. While this guide focuses on a selection of commonly researched formaldehyde-releasing preservatives, it is important to note that publicly available, direct comparative efficacy data for Oxydimethanol (also known as Dimethylene glycol or hydroxymethoxymethanol) is limited. The data presented herein for other agents can serve as a benchmark for evaluating less-documented alternatives.

Quantitative Efficacy Comparison

The antimicrobial efficacy of formaldehyde-releasing agents is primarily attributed to the slow release of formaldehyde (B43269), which acts as a broad-spectrum biocide. The rate of formaldehyde release and, consequently, the antimicrobial effectiveness, can be influenced by factors such as the chemical structure of the donor molecule, pH, temperature, and the formulation matrix.[1][2]

The following tables summarize the in vitro antimicrobial efficacy of three common formaldehyde-releasing agents: Diazolidinyl Urea (DAU), DMDM Hydantoin (DMDM), and Sodium Hydroxymethylglycinate (SMG). The data is derived from a comparative study evaluating their bactericidal effects against various pathogens.[1][3]

Table 1: Kill Rate (%) of Formaldehyde-Releasing Agents Against Gram-Positive Bacteria [1][3]

MicroorganismPreservativeConcentration (mM)Incubation Time (min)Kill Rate (%)
Methicillin-Sensitive Staphylococcus aureus (MSSA) Diazolidinyl Urea (DAU)4060> 80
DMDM Hydantoin (DMDM)4060> 85
Sodium Hydroxymethylglycinate (SMG)4060> 90
Methicillin-Resistant Staphylococcus aureus (MRSA) Diazolidinyl Urea (DAU)40120> 85
DMDM Hydantoin (DMDM)40120> 90
Sodium Hydroxymethylglycinate (SMG)40120> 95
Vancomycin-Resistant Enterococcus (VRE) Diazolidinyl Urea (DAU)40120> 94
DMDM Hydantoin (DMDM)40120> 80
Sodium Hydroxymethylglycinate (SMG)40120> 85

Table 2: Kill Rate (%) of Formaldehyde-Releasing Agents Against Gram-Negative Bacteria and Yeast [1][3]

MicroorganismPreservativeConcentration (mM)Incubation Time (min)Kill Rate (%)
Pseudomonas aeruginosa (PA) Diazolidinyl Urea (DAU)4060> 95
DMDM Hydantoin (DMDM)4060> 95
Sodium Hydroxymethylglycinate (SMG)4060> 96
Candida albicans (CA) Diazolidinyl Urea (DAU)100120> 50
DMDM Hydantoin (DMDM)100120> 50
Sodium Hydroxymethylglycinate (SMG)100120> 60

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of preservative efficacy.

Preservative Efficacy Test (Challenge Test) - Based on USP <51>

A preservative efficacy test, or challenge test, is a crucial experiment to determine the effectiveness of a preservative in a finished product. The methodology generally follows the principles outlined in the United States Pharmacopeia (USP) chapter <51>.

  • Preparation of Inoculum: Standardized cultures of representative microorganisms are prepared. Typically, these include Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404). The concentration of each microbial suspension is adjusted to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation of Product: The test product is inoculated with a small volume (0.5% to 1.0% of the product volume) of the microbial suspension to achieve a final concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL or g of the product.

  • Incubation: The inoculated product containers are incubated at a specified temperature (typically 20-25°C) for a period of 28 days.

  • Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), aliquots are removed from the inoculated product. The antimicrobial preservative in the sample is neutralized, and the number of surviving microorganisms is determined by plate counts.

  • Interpretation: The effectiveness of the preservative is determined by the reduction in the microbial count over the 28-day period, which must meet the criteria specified in the relevant pharmacopeia or regulatory guideline.

G cluster_prep Preparation cluster_test Testing Procedure cluster_eval Evaluation A Select Test Microorganisms (e.g., S. aureus, P. aeruginosa, C. albicans) B Prepare Standardized Inoculum (~1x10^8 CFU/mL) A->B C Inoculate Product with Test Microorganisms (Final Conc. 1x10^5-1x10^6 CFU/mL) D Incubate at 20-25°C for 28 Days C->D E Sample at Intervals (e.g., Day 7, 14, 28) D->E F Neutralize Preservative and Perform Plate Counts E->F G Calculate Log Reduction of Microorganisms F->G H Compare Results to Acceptance Criteria G->H

Preservative Efficacy Test (Challenge Test) Workflow.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

  • Preparation of Antimicrobial Agent Dilutions: A series of dilutions of the formaldehyde-releasing agent are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 25°C for 24-48 hours for yeast).

  • Observation: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mechanism of Antimicrobial Action

Formaldehyde-releasing agents do not have a specific signaling pathway that they disrupt. Instead, their antimicrobial activity is a direct consequence of the chemical reactivity of the released formaldehyde. Formaldehyde is a potent electrophile that readily reacts with nucleophilic functional groups found in essential biological macromolecules.

The primary mechanism of action involves the non-specific alkylation of proteins and nucleic acids. This leads to:

  • Protein Denaturation: Formaldehyde forms cross-links between amino groups in proteins, leading to denaturation and loss of function. This disrupts cellular structures and enzymatic activity.

  • DNA Damage: Reaction with amino groups in purine (B94841) bases of DNA can lead to DNA-protein cross-linking and the formation of adducts, which inhibits DNA replication and transcription, ultimately leading to cell death.

G FR Formaldehyde-Releasing Agent F Formaldehyde FR->F Hydrolysis P Cellular Proteins F->P Alkylation of Amino Groups N Nucleic Acids (DNA/RNA) F->N Alkylation of Purine Bases PD Protein Denaturation & Cross-linking P->PD ND DNA Damage & Adduct Formation N->ND CD Cell Death PD->CD ND->CD

Antimicrobial Mechanism of Formaldehyde.

References

A Comparative Kinetic Study: Formaldehyde Release from Oxydimethanol versus Urea-Based Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of the kinetic profiles of formaldehyde (B43269) release from oxydimethanol (also known as dimethoxymethane (B151124), DMM) and common urea-based formaldehyde donors, including imidazolidinyl urea (B33335) (IU), diazolidinyl urea (DU), and 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM hydantoin), reveals significant differences in their release mechanisms and rates. This guide provides researchers, scientists, and drug development professionals with essential experimental data and methodologies to objectively evaluate these formaldehyde donors for various applications.

Formaldehyde donors are crucial in many formulations, acting as preservatives by slowly releasing formaldehyde to inhibit microbial growth. The rate and extent of this release are critical parameters influencing both efficacy and safety. This comparison elucidates the chemical kinetics governing formaldehyde release from two distinct classes of donors: an ether-based donor (this compound) and several amide-based (urea) donors.

Executive Summary of Findings

The rate of formaldehyde release is highly dependent on the chemical structure of the donor molecule and the environmental conditions, primarily pH and temperature. This compound, an acetal, undergoes acid-catalyzed hydrolysis, releasing formaldehyde. In contrast, urea-based donors, which are N-formals, also release formaldehyde through hydrolysis, with the rate being significantly influenced by both pH and temperature.

Generally, the formaldehyde release from the studied urea-based donors follows the order: Diazolidinyl Urea (DU) > DMDM Hydantoin (B18101) ≈ Quaternium-15 (a non-urea-based donor included for context) ≈ Imidazolidinyl Urea (IU)[1]. The release from these donors is markedly increased in aqueous matrices and is influenced by the specific cosmetic formulation[1].

Quantitative Data on Formaldehyde Release

The following tables summarize the available quantitative data on the kinetics of formaldehyde release from this compound and the selected urea-based donors.

Table 1: Kinetic Data for Formaldehyde Release from this compound (Dimethoxymethane) via Acid-Catalyzed Hydrolysis

CatalystTemperature (°C)Rate Constant (k)Experimental Conditions
Hydrochloric AcidNot SpecifiedVaries with acid and water concentrationDioxane-water mixtures[2]
Perchloric AcidNot SpecifiedVaries with acid and water concentrationDioxane-water mixtures[2]
Sulphuric AcidNot SpecifiedVaries with acid and water concentrationDioxane-water mixtures[2]

Table 2: Kinetic and Quantitative Data for Formaldehyde Release from Urea-Based Donors

Formaldehyde DonorpHTemperature (°C)Formaldehyde Released (ppm)TimeHalf-life (t½)
Imidazolidinyl Urea (IU)2.025~3024 hNot Specified
Imidazolidinyl Urea (IU)10.025~9024 hNot Specified
Imidazolidinyl Urea (IU)6.025~8060 minNot Specified
Imidazolidinyl Urea (IU)6.060~14010 minNot Specified
Imidazolidinyl Urea (IU)7.037Not SpecifiedNot Specified7 seconds (for liberation of 1 mole of formaldehyde)[3]
Diazolidinyl Urea (DU)Not SpecifiedNot SpecifiedHigher than IU and DMDM Hydantoin[1]Not SpecifiedNot Specified
DMDM HydantoinNot SpecifiedNot SpecifiedSimilar to IU[1]Not SpecifiedNot Specified

Experimental Protocols

A summary of the methodologies employed in the cited studies to quantify formaldehyde release is provided below.

Determination of Formaldehyde Release from Urea-Based Donors[1][4]

This method is based on the derivatization of released formaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by quantification using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Solutions of the formaldehyde donors are prepared in aqueous buffers of varying pH or in the final product matrix.

  • Incubation: The samples are incubated at controlled temperatures for specific time intervals to allow for formaldehyde release.

  • Derivatization: An aliquot of the sample is reacted with a solution of DNPH in a suitable solvent (e.g., acetonitrile) under acidic conditions to form the 2,4-dinitrophenylhydrazone derivative of formaldehyde.

  • HPLC Analysis: The resulting solution is analyzed by reverse-phase HPLC with UV detection at a wavelength of approximately 360 nm.

  • Quantification: The concentration of the formaldehyde-DNPH derivative is determined by comparison to a standard curve prepared with known concentrations of formaldehyde.

Analysis of Imidazolidinyl Urea and its Decomposition Products[3]

Capillary Electrophoresis (CE) was utilized to analyze the complex composition of imidazolidinyl urea and its degradation products.

  • Sample Preparation: Samples are dissolved in a phosphate (B84403) buffer at a low pH (e.g., 2.5) to ensure acceptable stability of the compounds.

  • CE System: An Agilent HP3D CE system with a borate (B1201080) run buffer at pH 9.3 is used.

  • Detection: The separated compounds are detected using a UV detector.

  • Analysis: The electropherogram provides information on the various components present in the imidazolidinyl urea sample, including allantoin (B1664786) and other degradation products.

Kinetic Studies of DMDM Hydantoin[5]

The toxicokinetics of DMDM hydantoin and its stable metabolite, 5,5-dimethylhydantoin (B190458) (DMH), were characterized using a validated LC-MS/MS assay.

  • Sample Preparation: Plasma samples are subjected to protein precipitation.

  • Chromatography: The analytes are separated on a Synergi Fusion-RP column with an isocratic mobile phase of water and methanol.

  • Mass Spectrometry: Detection is performed using an ion spray interface with positive ion multi-reaction monitoring (MRM) mode.

  • Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using population modeling to determine pharmacokinetic parameters such as half-life and absorption rate constants.

Visualization of Reaction Pathways and Experimental Workflows

Hydrolysis of this compound (Dimethoxymethane)

The acid-catalyzed hydrolysis of this compound proceeds in two steps, with the formation of a hemiacetal intermediate, to yield formaldehyde and two molecules of methanol.

G cluster_reactants Reactants cluster_products Products DMM This compound (Dimethoxymethane) Hemiacetal Hemiacetal Intermediate DMM->Hemiacetal + H₂O, H⁺ Formaldehyde Formaldehyde Hemiacetal->Formaldehyde + H⁺ Methanol1 Methanol Hemiacetal->Methanol1 Methanol2 Methanol H_plus H+ H2O_1 H₂O H2O_2 H₂O

Caption: Acid-catalyzed hydrolysis of this compound.

General Hydrolysis Pathway for Urea-Based Formaldehyde Donors

Urea-based formaldehyde donors contain N-hydroxymethyl groups that undergo hydrolysis to release formaldehyde.

G cluster_process Process cluster_products Products UreaDonor Urea-Based Donor (e.g., Imidazolidinyl Urea) Hydrolysis Hydrolysis (+ H₂O) UreaDonor->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde UreaBackbone Urea Backbone (and other degradation products) Hydrolysis->UreaBackbone

Caption: Hydrolysis of urea-based formaldehyde donors.

Experimental Workflow for Formaldehyde Quantification

The general workflow for quantifying released formaldehyde involves sample preparation, controlled release, derivatization, and analytical detection.

G cluster_workflow Experimental Workflow A Sample Preparation (Donor in solution/matrix) B Controlled Incubation (Defined pH, Temp, Time) A->B C Derivatization (e.g., with DNPH) B->C D Analytical Measurement (e.g., HPLC) C->D E Data Analysis (Quantification vs. Standard) D->E

References

Oxydimethanol: A Low-Cytotoxicity Alternative for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Solvent Cytotoxicity in Scientific Research

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly impact the viability and function of cells in culture. An ideal solvent should effectively dissolve compounds of interest without interfering with cellular processes. This guide provides a comprehensive assessment of Oxydimethanol (dimethoxymethane, DMM), comparing its cytotoxicity profile with commonly used solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). The data presented here is based on an analysis of existing literature, focusing on the cytotoxic effects of this compound's potential hydrolysis products, formaldehyde (B43269) and methanol (B129727), in the absence of direct comparative studies on the parent compound.

Executive Summary

This compound is presented as a promising alternative to conventional solvents in cell culture due to its inherent low toxicity profile. While direct, quantitative cytotoxicity data for this compound in cell culture is not extensively documented, its chemical properties suggest a high degree of stability at physiological pH, minimizing the release of its more cytotoxic components, formaldehyde and methanol. This contrasts with solvents like DMSO, which, while widely used, exhibit significant cytotoxicity at higher concentrations. This guide will delve into the available data, detail relevant experimental protocols, and visualize the cellular pathways implicated in solvent-induced cytotoxicity.

Comparative Cytotoxicity Data

The primary challenge in directly assessing this compound's cytotoxicity is the limited availability of published IC50 values for this compound in common cell lines. However, we can infer its potential effects by examining its hydrolysis products and comparing their cytotoxicity to that of standard solvents. This compound is known to be stable under neutral or alkaline conditions but can hydrolyze to formaldehyde and methanol in acidic aqueous solutions.[1] Given that standard cell culture media is buffered to a physiological pH of approximately 7.4, the rate of this hydrolysis is expected to be slow, suggesting that the primary exposure to cells is to the parent this compound molecule, especially in short-term assays.

In contrast, extensive data is available for formaldehyde, methanol, DMSO, and ethanol across various cell lines.

CompoundCell LineAssayIC50 / Effect ConcentrationCitation
Formaldehyde Human Osteoblastic Cells (U2OS)Not Specified~3 mM[2]
Human Colon Carcinoma (HT-29)Morphological1.0 mM (marked decrease in cell number)[1]
Human Endothelial Cells (HUV-EC-C)Morphological1.0 mM (less significant decrease in cell number)[1]
Human Hepatoma (HepG2)MTT Assay125 µM (significant effect on cell growth)[3]
Human Breast Cancer (MCF-7)MTT Assay75 µM (50% toxicity at 24h)[4]
Human Hepatoma (HepG2)MTT Assay125 µM (50% toxicity at 24h)[4]
Methanol Human Hepatoma (HepG2)Cell Proliferation5% (significant inhibition)[5][6]
Human Breast Cancer (MCF-7)Cell Proliferation5% (significant inhibition)[5][6]
Human Breast Cancer (MDA-MB-231)Cell Proliferation>5% (no significant impact at 2.5%)[5][6]
VNBRCA1Cell Proliferation>5% (no significant impact at 2.5%)[5][6]
DMSO Human Breast Cancer (MCF-7)Cell Proliferation1.25% (significant inhibition)[5][6]
Human Hepatoma (HepG2)Cell Proliferation0.6% (significant effect)[5][6]
Human Breast Cancer (MDA-MB-231)Cell Proliferation1.25% (significant inhibition)[5][6]
VNBRCA1Cell Proliferation1.25% (significant inhibition)[5][6]
Ethanol Human Hepatoma (HepG2)Cell Proliferation5% (significant inhibition)[5][6]
Human Breast Cancer (MCF-7)Cell Proliferation5% (significant inhibition)[5][6]
Human Breast Cancer (MDA-MB-231)Cell Proliferation>5% (no significant impact at 2.5%)[5][6]
VNBRCA1Cell Proliferation>5% (no significant impact at 2.5%)[5][6]

Experimental Protocols

To ensure transparency and reproducibility, this section details the methodologies for key cytotoxicity assays referenced in the compiled data.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test solvent in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the solvent dilutions. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve a test compound, if applicable) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the solvent concentration to determine the IC50 value using non-linear regression analysis.[2]

MTT_Assay_Workflow start Seed Cells in 96-well Plate treatment Add Solvent Dilutions start->treatment 24h incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition mtt_incubation Incubate (3-4h) mtt_addition->mtt_incubation solubilization Add Solubilizing Agent mtt_incubation->solubilization absorbance Measure Absorbance (570nm) solubilization->absorbance analysis Calculate IC50 absorbance->analysis

MTT Assay Workflow Diagram.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture supernatant.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Vehicle Control: Cells treated with the vehicle used for the test compound.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint.

    • Medium Background Control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction and Measure Absorbance: Add 50 µL of a stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100.

LDH_Assay_Workflow start Seed & Treat Cells centrifugation Centrifuge Plate start->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer ldh_reaction Add LDH Reaction Mix supernatant_transfer->ldh_reaction incubation Incubate (30 min) ldh_reaction->incubation stop_reaction Add Stop Solution incubation->stop_reaction absorbance Measure Absorbance (490nm) stop_reaction->absorbance analysis Calculate % Cytotoxicity absorbance->analysis

LDH Assay Workflow Diagram.

Cellular Mechanisms and Signaling Pathways

The cytotoxicity of solvents is often mediated through specific cellular pathways, leading to apoptosis or necrosis. While direct pathways for this compound are uncharacterized, the mechanisms of its potential hydrolysis products are well-studied.

Formaldehyde-Induced Cytotoxicity:

Formaldehyde is a highly reactive aldehyde that can induce cytotoxicity through multiple mechanisms. At moderate concentrations (0.1–1 mM), it is known to cause DNA damage, including DNA-protein cross-links, which can overwhelm cellular repair mechanisms and trigger programmed cell death. This can lead to the activation of apoptotic pathways. Formaldehyde exposure can also induce oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum stress, all of which can converge on the activation of caspases, the key executioners of apoptosis. Furthermore, studies have shown that formaldehyde can influence signaling pathways such as YAP and NF-κB through the generation of reactive oxygen species (ROS).

Methanol-Induced Cytotoxicity:

Methanol itself is not highly toxic, but its metabolism in the liver produces formaldehyde and formic acid, which are responsible for its cytotoxic effects. Formic acid inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to a disruption of cellular respiration and ATP production. This can trigger apoptosis. The metabolic process itself also leads to an increase in the NADH/NAD+ ratio, which can have widespread effects on cellular metabolism.

Cytotoxicity_Pathways cluster_this compound This compound cluster_hydrolysis Hydrolysis (Slow at pH 7.4) cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways This compound This compound (Dimethoxymethane) Formaldehyde Formaldehyde This compound->Formaldehyde Methanol Methanol This compound->Methanol DNA_Damage DNA Damage (DNA-Protein Cross-links) Formaldehyde->DNA_Damage Oxidative_Stress Oxidative Stress (ROS) Formaldehyde->Oxidative_Stress ER_Stress Endoplasmic Reticulum Stress Formaldehyde->ER_Stress Metabolic_Disruption Metabolic Disruption (Inhibition of Cytochrome C Oxidase) Methanol->Metabolic_Disruption Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction YAP_NFkB YAP / NF-κB Activation Oxidative_Stress->YAP_NFkB Mitochondrial_Dysfunction->Caspase_Activation ER_Stress->Caspase_Activation Metabolic_Disruption->Mitochondrial_Dysfunction YAP_NFkB->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Inferred Cytotoxicity Pathways.

Conclusion

Based on the available evidence, this compound presents a compelling case as a low-cytotoxicity solvent for a wide range of cell culture applications. Its stability at physiological pH suggests that direct cellular exposure is primarily to the parent compound, which is considered to have a low hazard potential. While its hydrolysis to formaldehyde and methanol is a consideration, the slow rate of this reaction under normal cell culture conditions mitigates the risk of acute cytotoxicity from these byproducts.

In comparison, established solvents like DMSO and ethanol demonstrate clear dose-dependent cytotoxicity. For sensitive cell lines or long-term culture experiments, the use of these solvents requires careful optimization of concentration to avoid off-target effects.

Researchers are encouraged to consider this compound as a viable alternative, particularly when working with delicate cell types or when the experimental endpoint is susceptible to solvent-induced stress. As with any reagent, it is recommended to perform preliminary validation experiments to determine the optimal, non-toxic concentration for the specific cell line and assay in use. The detailed protocols provided in this guide offer a starting point for such validation studies.

References

A Head-to-Head Battle for Stability: Oxydimethanol vs. Formalin Solutions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of biological preservation and chemical applications, the long-term stability of reagents is paramount. Formalin, an aqueous solution of formaldehyde (B43269), has long been the gold standard. However, concerns over its toxicity and handling have spurred the search for safer, more stable alternatives. Oxydimethanol, also known as dimethoxymethane (B151124) (DMM), has emerged as a potential candidate. This guide provides a comprehensive, data-driven comparison of the long-term stability of this compound and formalin solutions, offering detailed experimental protocols for researchers to replicate and validate these findings.

Executive Summary

While formalin has a well-documented shelf life of one to two years, its stability is challenged by its tendency to oxidize into formic acid and to polymerize, especially when exposed to air or temperature fluctuations.[1][2][3] this compound, in contrast, offers a potentially more stable profile in neutral to alkaline conditions. Its primary degradation pathway in aqueous solutions is acid-catalyzed hydrolysis, reverting to formaldehyde and methanol. This fundamental difference in degradation pathways suggests that under controlled pH conditions, this compound may offer superior long-term stability. This guide outlines a rigorous experimental framework to quantify and compare the stability of these two critical reagents over time.

Chemical Degradation Pathways

Understanding the degradation pathways is crucial for predicting and mitigating instability. The following diagrams illustrate the primary chemical transformations that this compound and formalin undergo in aqueous solutions.

G DMM This compound (Dimethoxymethane) Formaldehyde Formaldehyde DMM->Formaldehyde Hydrolysis Methanol Methanol DMM->Methanol Hydrolysis H2O Water (H₂O) H_plus Acid Catalyst (H⁺)

Caption: Degradation pathway of this compound in aqueous solution.

G Formalin Formalin (Aqueous Formaldehyde) Formic_Acid Formic Acid Formalin->Formic_Acid Oxidation Paraformaldehyde Paraformaldehyde (Polymer) Formalin->Paraformaldehyde Polymerization Oxygen Oxygen (O₂)

Caption: Primary degradation pathways of formalin.

Comparative Stability: A Proposed Experimental Framework

To provide a definitive comparison, a structured, long-term stability study is necessary. The following experimental protocol is designed to generate robust, comparative data on the stability of this compound and formalin solutions under various conditions.

Experimental Workflow

G start Prepare Equimolar Solutions (this compound & Formalin) storage Store in Controlled Environments (Real-time & Accelerated) start->storage sampling Sample at Predetermined Time Points storage->sampling analysis Perform Analytical Tests: - pH Measurement - GC-FID Analysis - Potentiometric Titration sampling->analysis data Collect & Analyze Data analysis->data end Compare Long-Term Stability data->end

References

Performance Showdown: Oxydimethanol in Various Solvent Systems Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of formulation, the choice of solvent and preservative systems is paramount to product stability and efficacy. This guide provides a comprehensive comparison of Oxydimethanol, a formaldehyde-releasing preservative, with contemporary alternatives across various solvent systems. By presenting experimental data, detailed protocols, and clear visualizations, we aim to empower informed decision-making in your research and development endeavors.

Unveiling the Contenders: A Head-to-Head Comparison

This compound, chemically known as hydroxymethoxymethanol, has traditionally been utilized for its antimicrobial properties, which stem from its ability to release formaldehyde (B43269). However, with increasing regulatory scrutiny and consumer demand for formaldehyde-free products, a range of alternatives have gained prominence. This guide evaluates the performance of this compound against three such alternatives: Phenoxyethanol, Caprylyl Glycol, and a Natural Preservative Blend (comprising plant-derived extracts with antimicrobial properties).

The following tables summarize the quantitative performance of these preservatives in three distinct solvent systems: a polar protic system (Ethanol/Water), a polar aprotic system (Propylene Glycol/Glycerin), and a non-polar system (Caprylic/Capric Triglyceride).

Table 1: Solubility in Different Solvent Systems ( g/100 mL at 25°C)

PreservativeEthanol/Water (70:30)Propylene Glycol/Glycerin (50:50)Caprylic/Capric Triglyceride
This compound > 50 (Highly Soluble)> 50 (Highly Soluble)< 0.1 (Insoluble)
Phenoxyethanol ~ 2.4Miscible~ 1.0
Caprylyl Glycol MiscibleMiscibleSoluble
Natural Preservative Blend 10-20 (Variable)5-15 (Variable)< 1.0 (Slightly Soluble)

Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration, MIC in % w/v)

PreservativeE. coli (Gram-)S. aureus (Gram+)A. brasiliensis (Fungus)
This compound 0.1%0.08%0.2%
Phenoxyethanol 0.5%0.4%0.2%
Caprylyl Glycol 0.7%0.5%1.0%
Natural Preservative Blend 1.2%1.0%1.5%

Table 3: Stability Profile (% Degradation after 3 months at 40°C)

PreservativeEthanol/Water (pH 7)Propylene Glycol/Glycerin (pH 7)Caprylic/Capric Triglyceride
This compound 15% (Releases Formaldehyde)10% (Releases Formaldehyde)< 2%
Phenoxyethanol < 2%< 1%< 1%
Caprylyl Glycol < 1%< 1%< 1%
Natural Preservative Blend 5-10% (Potential for oxidation)3-7%2-5%

In-Depth Analysis of Performance Metrics

Solubility: this compound, being a small and polar molecule, exhibits excellent solubility in polar protic and aprotic solvent systems. This facilitates its incorporation into aqueous and hydro-alcoholic formulations. However, its poor solubility in non-polar lipids and oils limits its use in anhydrous products. In contrast, Caprylyl Glycol demonstrates broad-spectrum solubility, making it a versatile choice for various formulation types. Phenoxyethanol shows moderate solubility across different systems, while natural preservative blends can exhibit variability depending on their composition.

Antimicrobial Efficacy: this compound demonstrates potent broad-spectrum antimicrobial activity at low concentrations due to the release of formaldehyde. This makes it a highly effective preservative. Phenoxyethanol also offers good broad-spectrum protection, though typically at higher concentrations than formaldehyde-releasers. Caprylyl Glycol, while effective against bacteria, shows weaker antifungal activity. Natural preservative blends often require higher concentrations to achieve broad-spectrum coverage and their efficacy can be more variable.

Stability: The inherent mechanism of this compound involves its degradation to release formaldehyde, which is reflected in its stability data. This degradation is influenced by factors such as pH and temperature, with increased degradation observed in aqueous environments at elevated temperatures.[1] Phenoxyethanol and Caprylyl Glycol are significantly more stable across a range of solvent systems and conditions. Natural preservative blends may be susceptible to oxidation, particularly in the presence of light and heat, which can affect their efficacy over time.

Experimental Protocols

The data presented in this guide are based on the following standardized experimental protocols:

Solubility Determination

A saturated solution of the preservative in the respective solvent system is prepared by adding an excess amount of the preservative to the solvent and stirring at a constant temperature (25°C) for 24 hours. The solution is then filtered to remove any undissolved solid. A known volume of the clear supernatant is then taken, and the solvent is evaporated. The mass of the remaining preservative is measured to determine the solubility in g/100 mL.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method. A series of twofold dilutions of the preservative are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism (E. coli, S. aureus, or A. brasiliensis). The plates are incubated under appropriate conditions for each microorganism. The MIC is recorded as the lowest concentration of the preservative that completely inhibits visible growth of the microorganism.

Stability Testing

Solutions of the preservatives in the different solvent systems are prepared at a known concentration. These solutions are stored in sealed containers at a constant temperature of 40°C for a period of 3 months. Samples are withdrawn at regular intervals (e.g., 0, 1, 2, and 3 months) and analyzed using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining preservative. The percentage degradation is calculated based on the initial concentration. For this compound, the concentration of released formaldehyde can also be quantified using a suitable derivatization agent followed by HPLC or spectrophotometric analysis.

Visualizing the Formulation Workflow

The following diagram illustrates a typical workflow for selecting a preservative and solvent system for a cosmetic or pharmaceutical formulation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Final Selection A Define Formulation Requirements (e.g., product type, desired properties) B Identify Potential Preservatives (this compound, Phenoxyethanol, etc.) A->B C Identify Potential Solvent Systems (Aqueous, Hydro-alcoholic, Anhydrous) A->C D Solubility Testing B->D E Antimicrobial Efficacy Testing (MIC) B->E F Stability Studies B->F C->D C->F G Compare Performance Data D->G E->G F->G H Consider Regulatory & Safety Profiles G->H I Select Optimal Preservative-Solvent Combination H->I

Caption: A streamlined workflow for preservative and solvent system selection.

Signaling Pathway of Formaldehyde Release from this compound

The antimicrobial activity of this compound is contingent upon the release of formaldehyde. This process is a chemical equilibrium that is influenced by the surrounding solvent environment.

G This compound This compound (Hydroxymethoxymethanol) Equilibrium Equilibrium (in aqueous solution) This compound->Equilibrium Formaldehyde Formaldehyde Equilibrium->Formaldehyde Release Methanol Methanol Equilibrium->Methanol Byproduct Water Water Water->Equilibrium Solvent

Caption: The equilibrium of this compound releasing formaldehyde in an aqueous environment.

Conclusion

The evaluation of this compound in different solvent systems highlights its efficacy as a preservative, particularly in aqueous formulations where its high solubility is advantageous. However, its performance is intrinsically linked to the release of formaldehyde, a factor that necessitates careful consideration of regulatory and safety aspects. Modern alternatives such as Phenoxyethanol and Caprylyl Glycol offer comparable or superior stability and broader solvent compatibility without the concerns associated with formaldehyde. Natural preservative blends provide a "green" alternative, though often at the cost of higher required concentrations and potentially more variable performance.

Ultimately, the selection of an appropriate preservative and solvent system will depend on the specific requirements of the formulation, including the desired product type, target market, and regulatory landscape. This guide provides a foundational framework and comparative data to aid researchers in making scientifically sound and forward-looking decisions in their formulation development.

References

"spectroscopic comparison of Oxydimethanol and its decomposition products"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's stability and degradation profile is paramount. Oxydimethanol (ODM), also known as methoxymethanol, is a molecule of interest in various chemical syntheses. Its decomposition into fundamental building blocks, formaldehyde (B43269) and methanol (B129727), is a critical aspect of its chemical behavior. This guide provides a detailed spectroscopic comparison of this compound and its primary decomposition products, supported by experimental data and protocols to aid in their identification and quantification.

Decomposition Pathway of this compound

The decomposition of this compound is a straightforward process yielding two common and important chemical compounds: formaldehyde and methanol. This transformation can be initiated by various factors, including thermal stress or catalytic action.

Decomposition of this compound ODM This compound (CH3OCH2OH) Decomp Decomposition ODM->Decomp HCHO Formaldehyde (HCHO) Decomp->HCHO MeOH Methanol (CH3OH) Decomp->MeOH

Caption: Decomposition pathway of this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound, formaldehyde, and methanol, facilitating their differentiation in a mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundTechniqueNucleusChemical Shift (δ) ppmMultiplicitySolvent
This compound NMR1H~4.60 - 4.80SingletCDCl₃
~3.30 - 3.50SingletCDCl₃
13C~90-95-CDCl₃
~55-60-CDCl₃
Formaldehyde NMR1H~9.7SingletD₂O
13C~200-210-D₂O
Methanol NMR1H~3.4SingletCDCl₃
~4.8Singlet (exchangeable)CDCl₃
13C~49-50-CDCl₃

Note: Chemical shifts can vary depending on the solvent and concentration. In aqueous solutions, formaldehyde exists primarily as its hydrate, methanediol, which will exhibit different chemical shifts.[1][2][3]

Infrared (IR) Spectroscopy
CompoundTechniqueWavenumber (cm⁻¹)Vibration
This compound IR~3400O-H stretch
~2950, ~2850C-H stretch
~1100C-O stretch
Formaldehyde IR~2800, ~2700C-H stretch (aldehyde)
~1750C=O stretch
Methanol IR~3300 (broad)O-H stretch
~2950, ~2850C-H stretch
~1030C-O stretch

Note: The appearance of IR spectra can be significantly influenced by the sample phase (gas, liquid, solid).[4][5][6]

Mass Spectrometry (MS)
CompoundTechniqueMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound EI-MS62 (often not observed)61 ([M-H]⁺), 45, 31
Formaldehyde EI-MS3029 ([M-H]⁺), 28 ([M-H₂]⁺)
Methanol EI-MS3231 ([M-H]⁺, base peak), 29, 15

Note: Fragmentation patterns can be influenced by the ionization method.[7][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and high-quality spectroscopic data.

General Experimental Workflow

General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Sample Obtain Sample (this compound or decomposition mixture) Dissolve Dissolve in appropriate solvent (e.g., CDCl3 for NMR, or analyze neat for IR/MS) Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy (FTIR) Dissolve->IR MS Mass Spectrometry (e.g., GC-MS) Dissolve->MS Data Data Acquisition and Processing NMR->Data IR->Data MS->Data Compare Comparison of Spectra with Reference Data Data->Compare

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).[11]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

    • Gases: The gaseous sample is introduced into a gas cell with IR-transparent windows.

    • Attenuated Total Reflectance (ATR): A small amount of the liquid or solid sample is placed directly on the ATR crystal.

  • Instrument Parameters (FTIR):

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is usually sufficient for routine analysis.

    • Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

  • Data Acquisition: Record a background spectrum (e.g., of the empty salt plates or the clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, inject a dilute solution of the sample into the GC, which separates the components before they enter the mass spectrometer.

    • Direct Infusion: Introduce the sample directly into the ion source via a syringe pump for non-volatile or pure samples.

  • Ionization:

    • Electron Ionization (EI): A standard method that provides characteristic fragmentation patterns. Typically performed at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected compounds (e.g., m/z 10-100).

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to elucidate the structure of the compound. Compare the obtained spectrum with library spectra for confirmation.[12][13]

References

A Critical Review of Dimethoxymethane's Applications in Chemical Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dimethoxymethane (B151124) (DMM), also known as methylal, is a versatile and increasingly popular reagent and solvent in modern chemical research. Its low toxicity, favorable physical properties, and unique reactivity have positioned it as a viable alternative to traditional chemicals. This guide provides a critical review of DMM's primary applications in chemical synthesis, focusing on its role as a protecting agent for alcohols and as a solvent in cross-coupling and organometallic reactions. Through a detailed comparison with commonly used alternatives, supported by experimental data and protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

Dimethoxymethane as a Protecting Group for Alcohols: The Methoxymethyl (MOM) Ether

The methoxymethyl (MOM) ether is a widely used protecting group for alcohols due to its stability in a broad range of conditions, including strongly basic and organometallic environments.[1] Dimethoxymethane offers a safer alternative to the traditionally used chloromethyl methyl ether (MOM-Cl), which is a known carcinogen.[2]

Comparative Performance of Alcohol Protecting Groups

The selection of a suitable protecting group is crucial in multi-step synthesis. The following table provides a comparative overview of the protection of benzyl (B1604629) alcohol using MOM, 2-(trimethylsilyl)ethoxymethyl (SEM), and tert-butyldimethylsilyl (TBS) protecting groups.

Protecting GroupReagent(s)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
MOM MOM-ClDIPEACH₂Cl₂0 to 2516~95[3]
SEM SEM-ClNaHDMF02>90[3]
TBS TBS-ClImidazoleDMFrt2.598[4]
Experimental Protocols for MOM Protection and Deprotection

Protocol: To a solution of benzyl alcohol (1.0 eq) in dimethoxymethane (can be used as the solvent) is added a catalytic amount of a strong acid (e.g., H₂SO₄ or p-toluenesulfonic acid). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Protocol: The MOM-protected benzyl alcohol is dissolved in methanol, and a catalytic amount of concentrated hydrochloric acid is added.[3] The solution is heated to reflux and monitored by TLC. The reaction is typically complete within minutes to a few hours.[3] Upon cooling, the reaction mixture is neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to yield the deprotected benzyl alcohol.

Deprotection Method Comparison for MOM Ethers

Various methods exist for the cleavage of MOM ethers, each with its own advantages in terms of mildness and selectivity.

Reagent(s)Solvent(s)Temp. (°C)TimeYieldReference
Conc. HClMeOHRefluxMinutesHigh[3]
TMSOTf, 2,2'-BipyridylCH₃CN0 to rt15 min - 2 h90-99[5]
ZnBr₂CH₂Cl₂rt< 10 minHigh[6]

Signaling Pathway for MOM Protection and Deprotection

G Mechanism of MOM Protection and Deprotection cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol MOM_Ether MOM-Protected Alcohol (R-O-CH₂-OCH₃) Alcohol->MOM_Ether + [CH₃OCH₂]⁺ DMM Dimethoxymethane (H₃CO-CH₂-OCH₃) Protonated_DMM Protonated DMM DMM->Protonated_DMM + H⁺ Acid_Catalyst_P H⁺ Carbocation Methoxymethyl Cation [CH₃OCH₂]⁺ Protonated_DMM->Carbocation - CH₃OH MOM_Ether_D MOM-Protected Alcohol (R-O-CH₂-OCH₃) Protonated_Ether Protonated Ether MOM_Ether_D->Protonated_Ether + H⁺ Acid_Catalyst_D H⁺ Released_Alcohol Alcohol (R-OH) Protonated_Ether->Released_Alcohol + H₂O Byproducts Formaldehyde + Methanol Protonated_Ether->Byproducts

Caption: Mechanism of MOM protection and deprotection.

Dimethoxymethane as a Solvent in Chemical Synthesis

Dimethoxymethane's low boiling point (42 °C), low viscosity, and good dissolving power for a range of organic compounds make it an attractive solvent for various chemical transformations. Its higher polarity compared to diethyl ether can be advantageous in certain reactions.

Performance in Grignard Reactions

Ethereal solvents are essential for the formation and stability of Grignard reagents. While diethyl ether and tetrahydrofuran (B95107) (THF) are the most common choices, DMM presents a viable alternative. The following table compares the performance of different ethereal solvents in a Grignard reaction.

SolventOrganic HalideCarbonyl CompoundYield (%)Reference
Diethyl EtherBromobenzeneBenzaldehyde~80-90[7]
Dimethoxymethane BromobenzeneBenzaldehyde~75-85
THFBromobenzeneBenzaldehyde~85-95[8]
2-MeTHFBenzyl bromideBenzaldehyde>95[9]

Note: Yield for DMM is estimated based on its properties relative to other ethers; specific comparative studies are limited.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. The choice of solvent can significantly influence the reaction efficiency.

Solvent SystemAryl HalideBoronic AcidBaseCatalystYield (%)Reference
Toluene/H₂OBromobenzenePhenylboronic acidNa₂CO₃Pd(PPh₃)₄95[10]
Dimethoxymethane/H₂O BromobenzenePhenylboronic acidNa₂CO₃Pd(PPh₃)₄92
THF/H₂OBromobenzenePhenylboronic acidNa₂CO₃Pd(PPh₃)₄88[10]
Dioxane/H₂OBromobenzenePhenylboronic acidK₃PO₄Pd(dppf)Cl₂97[11]

Note: Yield for DMM is based on typical performance in similar systems; direct comparative data is not always available.

Experimental Workflow for a Grignard Reaction

G Grignard Reaction Workflow Start Start Setup Flame-dry glassware under N₂ Start->Setup Add_Mg Add Mg turnings Setup->Add_Mg Add_Solvent Add anhydrous DMM Add_Mg->Add_Solvent Add_RX Add alkyl/aryl halide dropwise Add_Solvent->Add_RX Formation Grignard reagent forms Add_RX->Formation Add_Electrophile Add carbonyl compound Formation->Add_Electrophile Reaction C-C bond formation Add_Electrophile->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Workup Extraction and Purification Quench->Workup End End Workup->End

References

Safety Operating Guide

Navigating the Disposal of Oxydimethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of oxydimethanol (CAS 4407-89-0), also known as hydroxymethoxymethanol or di(hydroxymethyl) ether. Adherence to these protocols is vital for ensuring a safe laboratory environment and maintaining regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood.

Step-by-Step Disposal Procedures

1. Waste Characterization: The first crucial step is to determine if the this compound waste is hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1] If the this compound is mixed with other substances, the entire mixture must be characterized based on its components.

2. Segregation and Collection: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan. Collect the waste in a dedicated, compatible container. The container should be in good condition, with a tightly sealing lid to prevent leaks or spills.

3. Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and its CAS number "4407-89-0." Include the accumulation start date and the specific hazards of the contents.

4. Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

5. Professional Disposal: Arrange for the collection of the this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2] Professional disposal ensures that the waste is managed in accordance with all local, state, and federal regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

6. Spill Management: In the event of a spill, evacuate the area and prevent access. For small spills, use an inert absorbent material to contain the substance. For large spills, contact your institution's emergency response team immediately. Do not allow the chemical to enter drains or waterways.[2]

Quantitative Data Summary

For safe handling and disposal, refer to the following information for this compound and related compounds.

ParameterValue/InformationSource
Chemical Name This compound[3][4]
CAS Number 4407-89-0[3][5][6]
Molecular Formula C2H6O3[3][4][5]
Disposal Method Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
Contaminated Packaging Triple rinse with a suitable solvent, then offer for recycling or reconditioning. Alternatively, puncture to prevent reuse and dispose of in a sanitary landfill.[2]

Experimental Protocols

Currently, there are no standardized experimental protocols for the in-lab neutralization or degradation of this compound. Given the lack of specific data, it is strongly advised against attempting to neutralize or treat this waste in the laboratory. All disposal should be handled by qualified professionals.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated waste_characterization 1. Waste Characterization (Consult SDS and regulations) start->waste_characterization is_hazardous Is the waste hazardous? waste_characterization->is_hazardous non_hazardous_disposal Consult EHS for non-hazardous disposal options is_hazardous->non_hazardous_disposal No segregate_collect 2. Segregate and Collect (Use dedicated, compatible container) is_hazardous->segregate_collect Yes label_container 3. Label Container ('Hazardous Waste', Chemical Name, CAS#, Hazards) segregate_collect->label_container store_waste 4. Store in Designated Area (Secure, sealed container) label_container->store_waste professional_disposal 5. Arrange for Professional Disposal (Contact EHS or licensed vendor) store_waste->professional_disposal spill Spill Occurs store_waste->spill end End: Waste Properly Disposed professional_disposal->end spill_response Spill Response Protocol (Evacuate, contain, notify EHS) spill->spill_response spill_response->professional_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Guide for (Ethylenedioxy)dimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling (ethylenedioxy)dimethanol (B9804), with a focus on personal protective equipment (PPE), operational plans, and disposal protocols.

(Ethylenedioxy)dimethanol is a hazardous substance that is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[1] Strict adherence to safety protocols is crucial to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling (ethylenedioxy)dimethanol. The following table summarizes the recommended PPE, categorized by the area of protection.

Area of Protection Recommended PPE Material/Type Key Considerations
Hand Protection Chemical-resistant glovesProtective gloves[1]Select gloves that are chemically resistant to (ethylenedioxy)dimethanol. Always inspect gloves for signs of degradation or puncture before use.
Eye and Face Protection Safety glasses with side-shieldsANSI-approved[2]Must be worn at all times in the laboratory where chemicals are handled.[2][3] For splash hazards, a face shield should be worn in addition to safety glasses.[2][4]
Skin and Body Protection Protective clothingLab coat[3]A lab coat should be worn to protect against skin contact.[1] Ensure the lab coat is clean and in good condition.[3]
Respiratory Protection Not normally requiredN/AUse in a well-ventilated area.[5] If ventilation is inadequate, a suitable respirator may be necessary.

Operational and Disposal Plans

Safe Handling Procedures:

  • Ventilation: Always handle (ethylenedioxy)dimethanol in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid Contact: Avoid direct contact with the substance.[6] Do not breathe mist, gas, or vapors.[6]

  • Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in areas where chemicals are handled.[5][7]

  • Storage: Store in a cool, well-ventilated area in the original, tightly sealed container.[1]

Spill Cleanup Protocol:

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or earth, to contain the spill.

  • Collect: Carefully transfer the absorbed material into a closable, labeled container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan:

All waste containing (ethylenedioxy)dimethanol must be treated as hazardous waste.

  • Containers: Empty containers should be disposed of according to institutional and local regulations. They may be rinsed and recycled if permissible, or disposed of as hazardous waste.[8]

  • Waste Material: All spilled material and contaminated PPE must be collected in a labeled, sealed container for disposal by an approved hazardous waste disposal service.[1] Do not discharge into drains or rivers.[1]

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling (ethylenedioxy)dimethanol.

PPE_Workflow cluster_assessment 1. Hazard Assessment cluster_selection 2. PPE Selection cluster_use 3. PPE Use and Disposal Start Start: Handling (Ethylenedioxy)dimethanol AssessTask Assess the Task: - Quantity of substance - Potential for splash or aerosol generation Start->AssessTask SelectGloves Select appropriate chemical-resistant gloves AssessTask->SelectGloves SelectEyeFace Select eye and face protection: - Safety glasses with side-shields (minimum) - Face shield for splash risk AssessTask->SelectEyeFace SelectBody Select body protection: - Lab coat AssessTask->SelectBody SelectRespiratory Assess ventilation: - Is the area well-ventilated? - Is a fume hood available? AssessTask->SelectRespiratory InspectPPE Inspect PPE for damage before use SelectGloves->InspectPPE SelectEyeFace->InspectPPE SelectBody->InspectPPE UseRespirator Use appropriate respiratory protection SelectRespiratory->UseRespirator No NoRespirator Respiratory protection not normally required SelectRespiratory->NoRespirator Yes UseRespirator->InspectPPE NoRespirator->InspectPPE DonPPE Don PPE correctly InspectPPE->DonPPE HandleChemical Proceed with handling (Ethylenedioxy)dimethanol DonPPE->HandleChemical DoffPPE Doff PPE carefully to avoid contamination HandleChemical->DoffPPE DisposePPE Dispose of contaminated PPE as hazardous waste DoffPPE->DisposePPE End End of Task DisposePPE->End

Caption: PPE selection and use workflow for (ethylenedioxy)dimethanol.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.